8-Bromo-4-chloro-2,6-dimethylquinoline
Description
The exact mass of the compound 8-Bromo-4-chloro-2,6-dimethylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Bromo-4-chloro-2,6-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-4-chloro-2,6-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-4-chloro-2,6-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN/c1-6-3-8-10(13)5-7(2)14-11(8)9(12)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEXCBVAJCIAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C(=C1)Br)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656310 | |
| Record name | 8-Bromo-4-chloro-2,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156275-57-8 | |
| Record name | 8-Bromo-4-chloro-2,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1156275-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and properties of 8-Bromo-4-chloro-2,6-dimethylquinoline
An In-depth Technical Guide to the Synthesis and Properties of 8-Bromo-4-chloro-2,6-dimethylquinoline
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 8-bromo-4-chloro-2,6-dimethylquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry. Quinoline scaffolds are a cornerstone in the development of therapeutic agents due to their wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] This guide details a proposed synthetic pathway, physicochemical properties, and potential research applications for the target compound, grounded in established chemical principles.
Proposed Synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline
The synthesis of polysubstituted quinolines can be achieved through various established methodologies.[3][4] For the target compound, 8-bromo-4-chloro-2,6-dimethylquinoline, a logical and efficient synthetic approach is proposed, commencing with a substituted aniline and proceeding through a cyclization reaction to form the core quinoline structure, followed by halogenation. The proposed pathway leverages the principles of the Combes quinoline synthesis.
Synthetic Workflow Overview
The proposed synthesis is a multi-step process designed for efficiency and regiochemical control. The workflow begins with the bromination of a commercially available aniline, followed by a Combes-type reaction to construct the quinoline ring, and concludes with a chlorination step.
Caption: Proposed synthetic workflow for 8-Bromo-4-chloro-2,6-dimethylquinoline.
Detailed Experimental Protocol
The following protocol is a proposed methodology based on established chemical transformations for the synthesis of substituted quinolines.
Step 1: Synthesis of 8-Bromo-2,6-dimethylquinolin-4-ol via Combes Reaction
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[4]
-
Materials: 2-Bromo-4-methylaniline, acetylacetone, concentrated sulfuric acid, ethanol, sodium hydroxide solution.
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-4-methylaniline (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the Schiff base intermediate.
-
Slowly add concentrated sulfuric acid (5-10 eq) to the reaction mixture, keeping the temperature below 10 °C with an ice bath.
-
After the addition is complete, heat the mixture to 100 °C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium hydroxide solution until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 8-bromo-2,6-dimethylquinolin-4-ol.
-
Step 2: Synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation.
-
Materials: 8-Bromo-2,6-dimethylquinolin-4-ol, phosphorus oxychloride (POCl₃), dichloromethane (DCM), saturated sodium bicarbonate solution.
-
Procedure:
-
In a fume hood, add 8-bromo-2,6-dimethylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred mixture of crushed ice and dichloromethane.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 8-bromo-4-chloro-2,6-dimethylquinoline.
-
Physicochemical and Spectroscopic Properties
The properties of 8-bromo-4-chloro-2,6-dimethylquinoline are critical for its handling, characterization, and application in further research.
| Property | Data | Source |
| Molecular Formula | C₁₁H₉BrClN | [5][6] |
| Molecular Weight | 270.55 g/mol | [6] |
| Appearance | Predicted to be an off-white to yellow solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents | - |
| InChI | InChI=1S/C11H9BrClN/c1-6-3-8-10(13)5-7(2)14-11(8)9(12)4-6/h3-5H,1-2H3 | [5][7] |
| SMILES | CC1=CC2=C(C=C(N=C2C(=C1)Br)C)Cl | [5] |
| CAS Number | 1156275-57-8 | [6] |
Spectroscopic Data:
-
FTIR: An FTIR spectrum is available and can be accessed for compound characterization.[8]
-
Mass Spectrometry: The predicted monoisotopic mass is 268.9607 Da.[5]
Potential Applications in Drug Discovery and Development
The quinoline ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[2][9] The specific substitution pattern of 8-bromo-4-chloro-2,6-dimethylquinoline suggests several potential areas of application.
Anticancer Research
Halogenated quinolines have been investigated for their anticancer properties. The chlorine at the 4-position and the bromine at the 8-position can influence the molecule's lipophilicity and its ability to interact with biological targets. This compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential cytotoxic activity against various cancer cell lines.
Antimicrobial and Antimalarial Agents
The 4-chloroquinoline moiety is a key feature of the antimalarial drug chloroquine.[2] While resistance to chloroquine is widespread, the development of new quinoline-based antimalarials is an active area of research. The unique substitution pattern of 8-bromo-4-chloro-2,6-dimethylquinoline makes it a candidate for investigation as a novel antimalarial or antibacterial agent.
Kinase Inhibitors
Substituted quinolines are known to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy. The specific functional groups on this compound could be tailored to target the ATP-binding site of specific kinases.
Safety and Handling
8-Bromo-4-chloro-2,6-dimethylquinoline is classified as hazardous.[7]
-
Hazard Statements: H301 (Toxic if swallowed), H413 (May cause long lasting harmful effects to aquatic life).
-
Precautionary Statements: P264, P270, P273, P301+P316, P321, P330, P405, P501.
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
- BenchChem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.com. Accessed January 20, 2026.
- Alfindee, M., Al-Salahi, R., El-Gamal, A., & Ali, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(24), 15475-15496.
- MDPI. (2023).
- Bentham Science. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 17(6), 434-456.
- Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.com.
- Organic Chemistry Portal. Synthesis of quinolines. Organic-chemistry.org. Accessed January 20, 2026.
- National Institutes of Health. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6598.
- Slideshare. (2018).
- BenchChem. Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.com. Accessed January 20, 2026.
- BenchChem. 8-Bromo-4-chloro-2,6-dimethylquinoline. Benchchem.com. Accessed January 20, 2026.
- EvitaChem. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0. Evitachem.com. Accessed January 20, 2026.
- PubChemLite. 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN). Pubchemlite.com. Accessed January 20, 2026.
- SpectraBase. 8-Bromo-4-chloro-2,6-dimethylquinoline. Spectrabase.com. Accessed January 20, 2026.
- Santa Cruz Biotechnology. 8-Bromo-4-chloro-2,6-dimethylquinoline | CAS 1156275-57-8. Scbt.com. Accessed January 20, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. PubChemLite - 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]
- 6. scbt.com [scbt.com]
- 7. labsolu.ca [labsolu.ca]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Applications of 8-Bromo-4-chloro-2,6-dimethylquinoline in Medicinal Chemistry
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a wide array of therapeutic agents.[1] This technical guide delves into the untapped potential of a specific, functionalized derivative: 8-Bromo-4-chloro-2,6-dimethylquinoline. While direct research on this compound is nascent, a comprehensive analysis of its structural components allows for the formulation of strong hypotheses regarding its utility in drug discovery. By dissecting the roles of the 4-chloro, 8-bromo, and 2,6-dimethyl substitutions, we can project its potential applications, primarily in oncology and infectious diseases. This document provides a molecular profile, proposes plausible synthetic routes, outlines potential therapeutic targets, and furnishes detailed experimental workflows for screening and validation, serving as a foundational resource for researchers aiming to explore this promising chemical space.
The Quinoline Scaffold: A Foundation of Pharmacological Diversity
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a structural motif of immense significance in pharmaceutical sciences. Its derivatives have yielded a remarkable range of drugs with diverse pharmacological activities, including antimalarial (e.g., Chloroquine), anticancer (e.g., Camptothecin), antibacterial (e.g., Ciprofloxacin), and antihypertensive (e.g., Quinapril) properties.[2][3][4] The rigid, planar structure of the quinoline ring system provides an ideal framework for interacting with biological macromolecules, while its susceptibility to extensive functionalization allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.[2] The strategic placement of substituents can drastically alter a molecule's biological activity, making each new derivative a unique candidate for drug discovery.
Molecular Profile and Structural Rationale of 8-Bromo-4-chloro-2,6-dimethylquinoline
The therapeutic potential of 8-Bromo-4-chloro-2,6-dimethylquinoline can be inferred by examining the established roles of its individual substituents within the broader class of quinoline-based agents.
Caption: Molecular structure of 8-Bromo-4-chloro-2,6-dimethylquinoline.
Structure-Activity Relationship (SAR) Insights:
| Substituent | Position | Known Contributions in Medicinal Chemistry | Potential Impact on Target Molecule |
| 4-Chloro | 4 | A critical pharmacophore in antimalarial drugs like chloroquine.[5] Acts as a good leaving group for nucleophilic substitution, enabling further derivatization.[6] | May confer antimalarial or antiparasitic activity. Provides a reactive handle for synthesizing compound libraries to explore SAR. |
| 8-Bromo | 8 | Halogen substitutions, particularly bromine, can enhance binding affinity through halogen bonding and increase lipophilicity, improving membrane permeability. Brominated quinolines have shown potent anticancer activity.[7][8] | Likely to enhance binding to target proteins (e.g., kinases, topoisomerases). May increase cell penetration and overall potency. |
| 2-Methyl | 2 | The methyl group can influence the planarity and electronic properties of the quinoline ring. It can provide beneficial steric interactions within a binding pocket and improve metabolic stability. | Can modulate binding orientation and selectivity for specific enzyme isoforms. May block sites of metabolism, prolonging the compound's half-life. |
| 6-Methyl | 6 | Similar to the 2-methyl group, this substitution increases lipophilicity. The 2,6-dimethylquinoline core is a recognized building block in pharmaceutical synthesis.[9][10] | Enhances overall lipophilicity, potentially improving oral bioavailability. Contributes to the overall shape and electronic profile of the molecule. |
Collectively, the combination of these functional groups suggests a molecule with significant potential as an anticancer or antimicrobial agent, with a chemical structure amenable to further optimization.
Plausible Synthetic Pathways
While a specific synthesis for 8-Bromo-4-chloro-2,6-dimethylquinoline is not prominently documented, a robust and logical pathway can be proposed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by sequential halogenations.[11]
Caption: Proposed three-step synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2,6-Dimethylquinolin-4-ol (Gould-Jacobs Reaction)
-
Rationale: This classic reaction is a reliable method for constructing the 4-hydroxyquinoline core, which is a versatile precursor for subsequent chlorination.[11]
-
Procedure:
-
Combine equimolar amounts of 4-methylaniline and diethyl ethoxymethylenemalonate in a round-bottom flask.
-
Heat the mixture to 130-140°C for 2 hours to form the anilinomethylenemalonate intermediate, typically monitored by the evolution of ethanol.
-
Add the intermediate to a high-boiling point solvent (e.g., diphenyl ether) and heat to ~250°C to induce thermal cyclization.
-
Cool the reaction mixture and triturate with hexane to precipitate the crude product.
-
Recrystallize the solid from ethanol or a similar solvent to yield pure 2,6-dimethylquinolin-4-ol.
-
Step 2: Synthesis of 4-Chloro-2,6-dimethylquinoline
-
Rationale: The conversion of the 4-hydroxyl group to a chloro group is a critical activation step. The resulting 4-chloroquinoline is both a key pharmacophore and a reactive intermediate for further derivatization.[6]
-
Procedure:
-
Suspend 2,6-dimethylquinolin-4-ol in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter, wash with water, and dry the solid. Purify by column chromatography or recrystallization to obtain 4-chloro-2,6-dimethylquinoline.
-
Step 3: Synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline
-
Rationale: Electrophilic bromination of the quinoline ring is required. The directing effects of the existing substituents (activating methyl group vs. deactivating chloro group and pyridine ring) favor substitution on the benzene ring. Using a strong acid medium protonates the ring nitrogen, further deactivating the pyridine ring and enhancing selectivity for the 8-position.
-
Procedure:
-
Dissolve 4-chloro-2,6-dimethylquinoline in concentrated sulfuric acid at 0°C.
-
Add N-bromosuccinimide (NBS) portion-wise while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture onto ice and neutralize with a base to precipitate the crude product.
-
Filter the solid and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product, 8-Bromo-4-chloro-2,6-dimethylquinoline.
-
Potential Therapeutic Applications & Screening Protocols
Based on the SAR analysis, two primary therapeutic areas are hypothesized for this molecule: oncology and infectious diseases.
Anticancer Activity
Many substituted quinolines exert their anticancer effects by inhibiting key enzymes involved in DNA replication and cell signaling.[8] The presence of bromine and chlorine on the scaffold strongly suggests potential as an anticancer agent.[7][12]
Hypothesized Mechanism of Action: Topoisomerase I Inhibition
-
Rationale: Bromo-substituted quinolines have been identified as inhibitors of Topoisomerase I, an enzyme crucial for relieving DNA supercoiling during replication.[7][13] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells. The planar quinoline core can intercalate into DNA, while the substituents interact with the enzyme-DNA complex.
-
Protocol: In Vitro Topoisomerase I Inhibition Assay
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1), human Topoisomerase I enzyme, and reaction buffer.
-
Add varying concentrations of 8-Bromo-4-chloro-2,6-dimethylquinoline to the reaction tubes. Include a negative control (DMSO vehicle) and a positive control (e.g., Camptothecin).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (containing SDS and proteinase K).
-
Analyze the DNA topology (supercoiled vs. relaxed) using agarose gel electrophoresis. Inhibition is observed as a dose-dependent retention of the supercoiled DNA form.
-
Antiparasitic Activity (Antimalarial)
The 4-chloroquinoline scaffold is the hallmark of highly successful antimalarial drugs.[4][5]
Hypothesized Mechanism of Action: Inhibition of Heme Polymerization
-
Rationale: In the malaria parasite Plasmodium falciparum, the detoxification of heme (a byproduct of hemoglobin digestion) into hemozoin is an essential survival mechanism. Chloroquine and other 4-aminoquinolines are believed to accumulate in the parasite's digestive vacuole and cap the growing hemozoin crystal, leading to a buildup of toxic free heme. The 4-chloro group on our target molecule suggests it could serve as a precursor to 4-amino derivatives with similar activity.
-
Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
-
Culture a chloroquine-sensitive strain of P. falciparum (e.g., 3D7) in human erythrocytes.
-
Prepare a 96-well plate with serial dilutions of the test compound. Include negative (vehicle) and positive (Chloroquine) controls.
-
Add the parasitized erythrocytes to the plate and incubate for 72 hours under standard culture conditions.
-
Lyse the cells and add SYBR Green I dye, which fluoresces upon binding to parasitic DNA.
-
Measure fluorescence using a plate reader. The reduction in fluorescence compared to the control indicates parasite growth inhibition. Calculate the IC₅₀ value from the dose-response curve.
-
Integrated Screening Workflow
A logical, tiered approach is essential to efficiently evaluate the therapeutic potential of 8-Bromo-4-chloro-2,6-dimethylquinoline.
Caption: A tiered experimental workflow for evaluating the therapeutic potential of the title compound.
Conclusion and Future Directions
8-Bromo-4-chloro-2,6-dimethylquinoline represents a molecule of significant, albeit unexplored, potential in medicinal chemistry. By leveraging structure-activity relationship data from its constituent fragments, strong, testable hypotheses can be formulated for its use as an anticancer or antiparasitic agent. The proposed synthetic and screening protocols in this guide provide a clear and actionable framework for researchers to begin this exploration. Future work should focus on the synthesis of this compound, validation of its activity in the proposed primary assays, and, if successful, elucidation of its precise mechanism of action. Subsequent lead optimization, focusing on modifying the 4-position to improve potency and drug-like properties, could pave the way for a new class of quinoline-based therapeutics.
References
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]
-
Solubility of Things. (n.d.). 2,6-Dimethylquinoline. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Available at: [Link]
-
Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4934. Available at: [Link]
-
Patel, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Available at: [Link]
-
Al-Ostoot, F.H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17766-17791. Available at: [Link]
-
Yi, K., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(4), 337-41. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of 2,6-Dimethylquinoline in Modern Pharmaceutical Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Substituted Quinolines with various based promising anticancer and antibacterial agents. Available at: [Link]
-
PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]
-
ChemBK. (2024). 2,4-dimethylquinoline. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction. Available at: [Link]
-
Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Available at: [Link]
-
Saadeh, H.A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]
-
PubMed. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Available at: [Link]
-
ResearchGate. (2024). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]
-
PubChemLite. (n.d.). 8-bromo-4-chloro-2,6-dimethylquinoline. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dimethylquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Ökten, S., et al. (2017). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 11(2), 197-205. Available at: [Link]
-
PubChem. (n.d.). 2,6-Dimethylquinoline. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Data of 8-Bromo-4-chloro-2,6-dimethylquinoline
Foreword: The Structural Imperative in Modern Chemistry
For researchers, scientists, and professionals vested in the intricate world of drug development and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent investigations are built. 8-Bromo-4-chloro-2,6-dimethylquinoline, a substituted quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. The precise arrangement of its constituent atoms dictates its reactivity, biological activity, and overall utility. This guide provides a comprehensive exploration of the spectroscopic techniques employed to elucidate and confirm the structure of this compound, blending established experimental data with predictive analysis to offer a holistic and practical understanding.
The Compound of Interest: 8-Bromo-4-chloro-2,6-dimethylquinoline
8-Bromo-4-chloro-2,6-dimethylquinoline (CAS Number: 1156275-57-8) is a halogenated and methylated quinoline derivative.[1][2] The quinoline core, a fused benzene and pyridine ring system, is a prevalent scaffold in numerous pharmacologically active molecules. The introduction of bromo, chloro, and dimethyl substituents at specific positions creates a unique electronic and steric environment, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Molecular Structure:
Caption: Molecular structure of 8-Bromo-4-chloro-2,6-dimethylquinoline.
Synthetic Context: A Plausible Pathway
Understanding the synthetic route to 8-Bromo-4-chloro-2,6-dimethylquinoline is crucial for anticipating potential impurities and for appreciating the necessity of rigorous spectroscopic confirmation. A common approach to substituted quinolines involves the cyclization of an aniline precursor. For this specific molecule, a plausible synthesis could involve a multi-step process starting from a substituted aniline, followed by cyclization, chlorination, and bromination. Each of these steps requires careful control to ensure the desired regioselectivity, and the final product must be thoroughly characterized to confirm the correct placement of the substituents.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4]
Experimental Data:
An experimental Fourier-Transform Infrared (FTIR) spectrum for 8-Bromo-4-chloro-2,6-dimethylquinoline is available.[1]
Interpretation:
The FTIR spectrum of 8-Bromo-4-chloro-2,6-dimethylquinoline is expected to exhibit several key absorption bands that are characteristic of its structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium-Weak | Aromatic C-H stretching |
| ~2920 | Medium-Weak | Aliphatic C-H stretching (from methyl groups) |
| ~1600, ~1500 | Medium-Strong | C=C and C=N stretching vibrations of the quinoline ring |
| ~1450 | Medium | C-H bending of the methyl groups |
| ~1100 | Strong | C-Cl stretching |
| Below 1000 | Strong | C-Br stretching and aromatic C-H out-of-plane bending |
The "fingerprint region" (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to this molecule and can be used for definitive identification by comparison with a reference spectrum.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | Singlet | 3H | C2-CH₃ |
| ~2.6 | Singlet | 3H | C6-CH₃ |
| ~7.3 | Singlet | 1H | H3 |
| ~7.5 | Singlet | 1H | H5 |
| ~7.8 | Singlet | 1H | H7 |
Rationale behind Predictions:
-
Methyl Protons: The two methyl groups are in different electronic environments and are expected to appear as sharp singlets in the aliphatic region.
-
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7-9 ppm). The electron-withdrawing nature of the nitrogen atom and the halogen substituents will influence their chemical shifts. The absence of adjacent protons for H3, H5, and H7 will likely result in singlets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of non-equivalent carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~20-25 | C2-CH₃ and C6-CH₃ |
| ~120-150 | Aromatic and Heteroaromatic Carbons |
Diagram of Predicted NMR Environments:
Caption: Distinct proton and carbon environments in 8-Bromo-4-chloro-2,6-dimethylquinoline.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.[13][14][15][16]
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₉BrClN). Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a cluster of peaks. The most abundant peaks will be at m/z 269 (for ⁷⁹Br and ³⁵Cl) and 271 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl), with a smaller peak at m/z 273 (for ⁸¹Br and ³⁷Cl). The predicted monoisotopic mass is 268.9607 Da.[17]
-
Fragmentation Pattern: The fragmentation of quinoline derivatives often involves the loss of substituents and cleavage of the quinoline ring.
Proposed Fragmentation Pathway:
Caption: Proposed major fragmentation pathways for 8-Bromo-4-chloro-2,6-dimethylquinoline.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The absorption maxima (λ_max) are influenced by the substituents on the ring.[18] Halogen substituents can cause a bathochromic (red) shift in the absorption bands.[19] The spectrum of 8-Bromo-4-chloro-2,6-dimethylquinoline is expected to show characteristic absorption bands in the UV region, likely with multiple peaks corresponding to π → π* transitions of the aromatic system.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of 8-Bromo-4-chloro-2,6-dimethylquinoline is a synergistic process where each spectroscopic technique provides a piece of the puzzle.
Caption: Workflow for the integrated spectroscopic confirmation of the target compound.
Conclusion: A Framework for Structural Validation
This guide has provided a comprehensive overview of the spectroscopic characterization of 8-Bromo-4-chloro-2,6-dimethylquinoline. By integrating available experimental data with predictive analyses based on established spectroscopic principles, we have constructed a robust framework for the structural validation of this and similar quinoline derivatives. For researchers in the field, this multi-faceted approach underscores the importance of a holistic analytical strategy to ensure the scientific integrity of their work.
References
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]
-
Innovatech Labs. (2021, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Retrieved from [Link]
-
ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-Bromo-4-chloro-2,6-dimethylquinoline. Retrieved from [Link]
-
PubChemLite. (n.d.). 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN). Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
MDPI. (2024, June 12). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]
-
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. azooptics.com [azooptics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. PubChemLite - 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]
- 18. researchgate.net [researchgate.net]
- 19. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study [mdpi.com]
Introduction: The Strategic Importance of 8-Bromo-4-chloro-2,6-dimethylquinoline
An In-depth Technical Guide to the Reactivity of 8-Bromo-4-chloro-2,6-dimethylquinoline
8-Bromo-4-chloro-2,6-dimethylquinoline is a halogen-substituted heterocyclic compound belonging to the quinoline family.[1] Its structure, featuring a fused benzene and pyridine ring system, is a cornerstone in medicinal chemistry.[1][2] The quinoline scaffold is prevalent in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]
The specific substitution pattern of 8-Bromo-4-chloro-2,6-dimethylquinoline makes it a particularly valuable and versatile intermediate in synthetic organic chemistry.[1] The molecule possesses two distinct and orthogonally reactive halogen atoms: a chlorine atom at the 4-position and a bromine atom at the 8-position. This differential reactivity allows for selective, stepwise functionalization, enabling the strategic construction of complex molecular architectures. This guide provides a comprehensive analysis of the compound's synthesis, a detailed exploration of its reactivity at key positions, and practical, field-proven protocols for its derivatization.
Plausible Synthetic Pathway
The synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline can be achieved through a multi-step sequence, beginning with the construction of the quinoline core, followed by sequential halogenation steps. A logical and efficient approach is outlined below, based on established methodologies for analogous structures.[7]
Caption: Proposed synthetic workflow for 8-Bromo-4-chloro-2,6-dimethylquinoline.
Analysis of Chemical Reactivity: A Tale of Two Halogens
The synthetic utility of 8-Bromo-4-chloro-2,6-dimethylquinoline stems from the distinct reactivity of its two halogen substituents. The electronic environment of the quinoline ring system dictates that the C4-chloro and C8-bromo positions are susceptible to different classes of reactions, enabling selective manipulation.
High Reactivity at the C4-Position: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4-position is highly activated towards nucleophilic aromatic substitution (SNAr).[8][9] This heightened reactivity is a direct consequence of the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[10][11] This makes the C4-carbon an excellent electrophilic site for a wide range of nucleophiles.
Common nucleophilic displacement reactions at this position include:
-
Amination: Reaction with primary or secondary amines to yield 4-aminoquinoline derivatives.[9]
-
Alkoxylation/Aryloxylation: Displacement by alkoxides or phenoxides to form 4-ether linkages.
-
Thiolation: Reaction with thiols to produce 4-thioether derivatives.[8]
-
Azidation: Substitution with sodium azide to introduce an azido group, a versatile precursor for other functionalities.[12]
Caption: Generalized SNAr mechanism at the C4-position of the quinoline core.
Selective Reactivity at the C8-Position: Palladium-Catalyzed Cross-Coupling
In contrast to the C4-chloro group, the C8-bromo group, situated on the carbocyclic (benzene) portion of the quinoline, is relatively unreactive towards SNAr. Its synthetic value is unlocked through transition-metal catalysis, most notably palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance.
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting the C8-bromo position with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[13][14][15] This reaction is instrumental for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl moieties, significantly increasing molecular complexity.[1][16]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling the C8-bromo position with a primary or secondary amine.[17][18][19] This reaction has largely superseded harsher classical methods for synthesizing aryl amines. It is a cornerstone of drug discovery, as the introduction of diverse amino groups is a common strategy for modulating the pharmacological properties of lead compounds.[20][21]
Quantitative Reactivity Summary
| Position | Halogen | Primary Reaction Type | Key Reagents | Bond Formed |
| C4 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | C-N, C-O, C-S |
| C8 | Bromine | Pd-Catalyzed Cross-Coupling | Boronic Acids (Suzuki) | C-C |
| C8 | Bromine | Pd-Catalyzed Cross-Coupling | Amines (Buchwald-Hartwig) | C-N |
Experimental Protocols
The following protocols are generalized procedures based on established methodologies and should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at C4
-
Reaction Setup: To a solution of 8-Bromo-4-chloro-2,6-dimethylquinoline (1.0 eq.) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the desired nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0-3.0 eq.).
-
Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred under an inert atmosphere (e.g., Nitrogen or Argon) for 2-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 4-substituted quinoline derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C8
-
Reaction Setup: In a reaction vessel, combine 8-Bromo-4-chloro-2,6-dimethylquinoline (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).[22]
-
Solvent and Degassing: Add a mixture of solvents (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O). The mixture is thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction Conditions: The reaction is heated to reflux (typically 80-110 °C) under an inert atmosphere for 4-18 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The mixture is cooled, filtered through a pad of Celite to remove the catalyst, and the filtrate is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried, and concentrated.
-
Purification: The residue is purified by flash column chromatography to yield the C8-arylated or C8-vinylated product.
Protocol 3: General Procedure for Buchwald-Hartwig Amination at C8
-
Reaction Setup: To an oven-dried reaction flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq.).[20]
-
Addition of Reagents: Add 8-Bromo-4-chloro-2,6-dimethylquinoline (1.0 eq.) and the desired amine (1.1-1.3 eq.). The flask is evacuated and backfilled with an inert gas three times. Anhydrous solvent (e.g., Toluene or Dioxane) is then added.
-
Reaction Conditions: The mixture is heated to 80-110 °C for 6-24 hours, with progress monitored by LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude material is purified by flash chromatography to isolate the desired 8-aminoquinoline derivative.
Conclusion: A Versatile Scaffold for Innovation
8-Bromo-4-chloro-2,6-dimethylquinoline is more than a mere chemical intermediate; it is a strategically designed scaffold that offers chemists precise control over molecular derivatization. The orthogonal reactivity of the C4-chloro and C8-bromo positions provides a reliable and powerful platform for generating diverse libraries of novel compounds. This inherent chemical logic makes it an invaluable tool for professionals in drug discovery and materials science, enabling the rapid exploration of chemical space and the development of next-generation therapeutic agents and functional materials.[1][23]
References
-
El-Sayed, A. A., & Abdel-Ghany, H. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]
-
Vennerstrom, J. L., et al. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Archiv der Pharmazie. [Link]
-
Romero, J. A. R., & Delgado, J. L. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]
-
Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
-
Abdel-Megeid, F. M. E., et al. (1994). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Heteroatom Chemistry. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry. [Link]
-
Goj, O., et al. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Various Authors. (2019). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Kumar, S., et al. (2020). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]
-
Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. [Link]
-
PubChem. (n.d.). 8-bromo-4-chloro-2,6-dimethylquinoline. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. ResearchGate. [Link]
-
Cernoch, P., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Collection of Czechoslovak Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 2. PubChemLite - 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. scispace.com [scispace.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ias.ac.in [ias.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 23. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Bromo-4-chloro-2,6-dimethylquinoline: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoline Core in Medicinal Chemistry and the Strategic Importance of 8-Bromo-4-chloro-2,6-dimethylquinoline
The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of approved therapeutic agents.[1] Its rigid structure and ability to be functionalized at various positions make it a "privileged scaffold" for engaging with a diverse range of biological targets.[1] From the historical significance of quinine in treating malaria to the modern application of quinoline-based kinase inhibitors in oncology, this scaffold continues to be a fertile ground for drug discovery.[2]
This technical guide focuses on a specific, highly functionalized quinoline derivative: 8-Bromo-4-chloro-2,6-dimethylquinoline . The strategic placement of its substituents—a bromine atom at the 8-position, a chlorine atom at the 4-position, and methyl groups at the 2- and 6-positions—creates a molecule with significant potential for the development of novel therapeutics. The halogen atoms at the 4- and 8-positions provide reactive handles for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The methyl groups can influence the molecule's steric and electronic properties, potentially enhancing target binding affinity and selectivity.
This guide will provide a comprehensive overview of the synthesis, potential biological applications, and key experimental protocols for leveraging 8-bromo-4-chloro-2,6-dimethylquinoline as a starting point for drug discovery programs, particularly in the fields of oncology and infectious diseases.
Chemical Properties and Synthesis Strategies
The molecular structure of 8-bromo-4-chloro-2,6-dimethylquinoline offers distinct advantages for chemical diversification. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 8-position is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective and sequential modifications of the quinoline core.
Proposed Synthetic Pathway
A plausible synthetic route to 8-bromo-4-chloro-2,6-dimethylquinoline can be envisioned through a multi-step process, likely commencing with a substituted aniline. A generalized approach, based on established quinoline synthesis methodologies such as the Doebner-von Miller reaction or the Combes quinoline synthesis, followed by halogenation steps, is outlined below.
Caption: A generalized synthetic workflow for 8-bromo-4-chloro-2,6-dimethylquinoline.
Detailed Experimental Protocol: Synthesis of the Quinoline Core (Illustrative)
The following protocol is an illustrative example for the synthesis of a related quinoline core, which can be adapted for the target molecule.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 eq), an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 2.5 eq), and an oxidizing agent (e.g., arsenic pentoxide or iodine) in a suitable solvent (e.g., ethanol or acetic acid).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate solution). The crude product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel.
Potential Biological Targets and Therapeutic Areas
The structural features of 8-bromo-4-chloro-2,6-dimethylquinoline suggest its potential as a scaffold for developing inhibitors of several important biological targets.
Protein Kinase Inhibition
The quinoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[3] Many FDA-approved kinase inhibitors, such as bosutinib and cabozantinib, feature a quinoline core.[3] The 4-aminoquinoline derivatives, in particular, have shown significant promise as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met.[4] The 4-chloro position of 8-bromo-4-chloro-2,6-dimethylquinoline is an ideal site for introducing various amine-containing side chains to target the ATP-binding pocket of these kinases.
Caption: A simplified signaling pathway illustrating the inhibition of receptor tyrosine kinases by a quinoline derivative.
Anticancer Activity
Beyond kinase inhibition, quinoline derivatives have demonstrated anticancer activity through various other mechanisms, including topoisomerase inhibition and disruption of tubulin polymerization.[2][5] The planar aromatic system of the quinoline ring can intercalate into DNA, while various substituents can interact with the active sites of enzymes crucial for cancer cell survival. The presence of bromine and chlorine atoms on the 8-bromo-4-chloro-2,6-dimethylquinoline scaffold can contribute to its cytotoxic potential.[6]
Antimicrobial and Antifungal Potential
The quinoline scaffold is also present in several antimicrobial and antifungal agents.[7][8] Halogenated quinolines, in particular, have shown promising activity against a range of pathogens. The lipophilicity and electronic properties conferred by the bromo and chloro substituents of 8-bromo-4-chloro-2,6-dimethylquinoline may enhance its ability to penetrate microbial cell membranes and interact with essential enzymes.
Structure-Activity Relationship (SAR) Studies and Lead Optimization
The 8-bromo-4-chloro-2,6-dimethylquinoline scaffold provides two primary points for diversification to explore SAR and optimize for potency, selectivity, and pharmacokinetic properties.
-
Modification at the 4-position: The 4-chloro group can be readily displaced by a variety of nucleophiles, particularly amines, to generate a library of 4-aminoquinoline derivatives.[4] The nature of the substituent at this position can significantly impact target binding and cellular activity.
-
Modification at the 8-position: The 8-bromo position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling fine-tuning of the molecule's properties.
Illustrative Data for Related Quinoline Derivatives
While specific data for 8-bromo-4-chloro-2,6-dimethylquinoline is not extensively available, the following table presents hypothetical IC50 values for a series of 4-amino-8-bromo-2,6-dimethylquinoline derivatives against a generic kinase, illustrating a potential SAR study.
| Compound ID | R-group at 4-position | Kinase IC50 (nM) |
| Lead-01 | -NH-(4-methoxyphenyl) | 150 |
| Lead-02 | -NH-(3-chloro-4-fluorophenyl) | 25 |
| Lead-03 | -NH-(pyridin-4-yl) | 75 |
| Lead-04 | -N(CH3)-(4-methoxyphenyl) | > 500 |
| Lead-05 | -piperazin-1-yl | 200 |
This data is illustrative and intended to demonstrate a hypothetical SAR trend.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay (Generic Protocol)
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence, or radioactivity).
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
8-Bromo-4-chloro-2,6-dimethylquinoline represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its strategic substitution pattern provides multiple avenues for chemical modification, allowing for the systematic optimization of biological activity and pharmacokinetic properties. The established importance of the quinoline core in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents, provides a strong rationale for the exploration of this compound.
Future research efforts should focus on the efficient synthesis of 8-bromo-4-chloro-2,6-dimethylquinoline and the generation of a diverse library of derivatives through modifications at the 4- and 8-positions. Comprehensive biological evaluation of these compounds against a panel of cancer cell lines and relevant molecular targets, such as protein kinases, will be crucial for identifying lead candidates. Further optimization of these leads through iterative cycles of design, synthesis, and biological testing holds the potential to deliver novel drug candidates with improved efficacy and safety profiles.
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 613-620. Retrieved from [Link]
-
Anju, V. R., & Shaji, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. Retrieved from [Link]
- Perchellet, E. M., et al. (2010). Bioactivity and molecular targets of novel substituted quinolines in murine and human tumor cell lines in vitro. International Journal of Oncology, 36(3), 673-688. DOI: 10.3892/ijo_00000543
- Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(15), 2827. DOI: 10.3390/molecules24152827
- Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. DOI: 10.1039/D4MD00331J
-
ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]
-
Gupta, H., et al. (2015). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 7(3), 194-204. Retrieved from [Link]
- Kumar, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Molecular Structure, 1232, 129933. DOI: 10.1016/j.molstruc.2021.129933
- Das, B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21953-21980. DOI: 10.1039/D0RA03763J
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... Retrieved from [Link]
- Chen, Y.-L., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1989. DOI: 10.3390/molecules27061989
- Li, J., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 70, 128877. DOI: 10.1016/j.bmcl.2022.128877
- El-Sayed, M. A. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(1), 330. DOI: 10.3390/molecules28010330
- Potočňák, I., et al. (2022). Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. Molecules, 27(23), 8251. DOI: 10.3390/molecules27238251
- Sharma, A., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1232, 129933. DOI: 10.1016/j.molstruc.2021.129933
-
Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]
- Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(1), 1046-1060. DOI: 10.1021/acsomega.2c06782
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 8. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Core Mechanisms of Quinoline-Based Drugs: A Technical Guide for Drug Development Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a remarkable breadth of therapeutic agents. From the century-old fight against malaria to the modern frontiers of oncology and infectious diseases, quinoline-based drugs have demonstrated profound and diverse pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action underpinning the efficacy of these versatile compounds. We will dissect the molecular interactions and cellular consequences of quinoline drugs in their roles as antimalarial, antibacterial, anticancer, and antiviral agents. This guide is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of established knowledge but also field-proven insights into the experimental methodologies used to elucidate these mechanisms. By explaining the causality behind experimental choices and providing detailed protocols, this document aims to serve as an authoritative resource for the rational design and development of next-generation quinoline-based therapeutics.
Introduction: The Enduring Versatility of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery. Its rigid, aromatic nature provides a robust framework for the presentation of various pharmacophoric groups, allowing for a fine-tuning of its physicochemical and biological properties. This inherent versatility has led to the development of a wide array of drugs with distinct therapeutic applications. This guide will navigate through the primary mechanisms of action that define the major classes of quinoline-based drugs, providing a deep dive into their molecular targets and the experimental evidence that substantiates our current understanding.
Antimalarial Quinolines: Disrupting Heme Detoxification
The global battle against malaria has been significantly shaped by quinoline-containing drugs. Their primary site of action is the food vacuole of the intraerythrocytic stage of the Plasmodium parasite, a highly acidic organelle where the parasite digests host hemoglobin.
Mechanism of Action: Inhibition of Hemozoin Formation
During hemoglobin digestion, the parasite releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an insoluble, inert crystalline substance called hemozoin, which is structurally identical to β-hematin.[1][2] The 4-aminoquinoline drugs, most notably chloroquine, are weak bases that accumulate to high concentrations within the acidic food vacuole.[3][4] Once inside, they are protonated and become trapped.
The core mechanism of action of chloroquine and related compounds is the inhibition of this crucial hemozoin formation process.[5][6] These drugs are thought to cap the growing hemozoin crystal, preventing further polymerization.[7] This leads to the accumulation of toxic free heme, which in turn causes oxidative damage to parasite membranes and other essential biomolecules, ultimately leading to parasite death.[8][9]
Experimental Protocol: In Vitro β-Hematin (Hemozoin) Inhibition Assay
This spectrophotometric assay is a cornerstone for screening and characterizing potential antimalarial compounds that target heme detoxification.[10][11]
Rationale: This assay mimics the physiological process of hemozoin formation in a cell-free system. The inhibition of β-hematin formation is quantified by measuring the amount of monomeric heme remaining in the solution after the reaction.
Step-by-Step Methodology: [12][13]
-
Preparation of Reagents:
-
Hemin Stock Solution: Prepare a 2 mM solution of hemin in dimethyl sulfoxide (DMSO).
-
Acetate Buffer: Prepare a 0.5 M sodium acetate buffer, pH 5.0.
-
Test Compounds: Prepare stock solutions of the quinoline derivatives in DMSO.
-
Washing Solution 1: 0.1 M Tris-HCl, 2.5% (w/v) SDS, pH 7.5.
-
Washing Solution 2: 0.1 M Sodium bicarbonate, pH 9.0.
-
Solubilizing Solution: 20 mM NaOH with 2% (w/v) SDS.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the hemin stock solution to each well.
-
Add 5 µL of the test compound at various concentrations (a dilution series is recommended). Include a positive control (e.g., chloroquine) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding 45 µL of the acetate buffer to each well.
-
Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote β-hematin formation.
-
-
Quantification:
-
Centrifuge the plate at 4,000 rpm for 15 minutes.
-
Carefully remove the supernatant.
-
Wash the pellet sequentially with 200 µL of Washing Solution 1 and then 200 µL of Washing Solution 2 to remove unreacted heme and heme aggregates.[10][12] Centrifuge and discard the supernatant after each wash.
-
Dissolve the final β-hematin pellet in 200 µL of the Solubilizing Solution.
-
Measure the absorbance at 405 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits β-hematin formation by 50%.
-
Primaquine: A Divergent Mechanism
Unlike the 4-aminoquinolines, the 8-aminoquinoline primaquine is effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[15] Its mechanism is not fully elucidated but is believed to involve metabolic activation by host enzymes (like CYP2D6) into electrophilic intermediates that generate reactive oxygen species (ROS).[16][17] This oxidative stress disrupts the parasite's mitochondrial function and other cellular processes.[17][18]
Antibacterial Quinolones (Fluoroquinolones): Targeting DNA Replication
The fluoroquinolones are a major class of broad-spectrum synthetic antibiotics that directly inhibit bacterial DNA synthesis.[13][19]
Mechanism of Action: Inhibition of Bacterial Topoisomerases
Fluoroquinolones target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[20][21] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[14]
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, which is essential for initiating DNA replication.[22]
-
Topoisomerase IV: Primarily responsible for decatenating (unlinking) the daughter chromosomes after replication.[21]
Fluoroquinolones bind to the enzyme-DNA complex, forming a ternary complex that stabilizes the transient double-strand breaks generated by the enzymes.[23] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and the stalling of replication forks, which is ultimately bactericidal.[19][24] The specific primary target can vary between bacterial species; DNA gyrase is often the primary target in Gram-negative bacteria, while topoisomerase IV is typically the primary target in Gram-positive bacteria.[21][25]
Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay is used to determine the inhibitory activity of compounds against topoisomerase II enzymes like DNA gyrase and topoisomerase IV.[17][26]
Rationale: Kinetoplast DNA (kDNA) is a network of interlocked circular DNA molecules. Topoisomerase II can decatenate this network into individual minicircles. The inhibition of this activity can be visualized by agarose gel electrophoresis, as the catenated kDNA remains in the well while the decatenated products migrate into the gel.[17]
Step-by-Step Methodology: [27]
-
Preparation of Reagents:
-
Assay Buffer (5X): A typical buffer contains Tris-HCl, KCl, MgCl₂, DTT, and ATP.
-
kDNA Substrate: Purified from Crithidia fasciculata.
-
Topoisomerase II Enzyme: Purified human or bacterial topoisomerase II.
-
Test Compounds: Prepared in DMSO.
-
Stop Solution/Loading Dye: Contains SDS, EDTA, and a tracking dye.
-
-
Assay Procedure:
-
Set up reactions in microcentrifuge tubes on ice.
-
To each tube, add water, 5X Assay Buffer, and the test compound at various concentrations.
-
Add the kDNA substrate (e.g., 200 ng).
-
Initiate the reaction by adding the topoisomerase II enzyme (e.g., 1-2 units).
-
Incubate at 37°C for 30 minutes.
-
-
Analysis:
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with ethidium bromide or a safer alternative and visualize under UV light.
-
-
Data Interpretation:
-
A decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining in the well indicate inhibition of the enzyme.
-
The concentration of the compound that causes 50% inhibition (IC50) can be determined by densitometric analysis of the gel bands.
-
Anticancer Quinolines: A Multi-pronged Attack on Tumorigenesis
The quinoline scaffold is present in numerous anticancer agents, which exert their effects through a variety of mechanisms, reflecting the complexity of cancer biology.[28][29]
DNA Intercalation and Topoisomerase II Inhibition
Certain quinoline derivatives can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix.[30] This can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Additionally, some quinoline-based compounds, similar to their antibacterial counterparts, can inhibit human topoisomerase II, leading to the accumulation of lethal DNA double-strand breaks in rapidly dividing cancer cells.[26][30]
Kinase Inhibition
A major and rapidly growing area of quinoline-based anticancer drug development is the inhibition of protein kinases.[31][32] These enzymes play pivotal roles in signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.[33]
Key Kinase Targets for Quinoline Derivatives:
-
Pim-1 Kinase: A serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation.[29][30]
-
Src Kinase: A non-receptor tyrosine kinase involved in cell motility, adhesion, and proliferation.[30]
-
Receptor Tyrosine Kinases (RTKs): Including EGFR, VEGFR, and PDGFR, which are critical for tumor growth and angiogenesis.[32][33]
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)
This is a common method for measuring the activity of a wide range of kinases and the inhibitory potential of test compounds.[9][25]
Rationale: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Kinase: Purified kinase of interest (e.g., Pim-1, Src).
-
Substrate: A specific peptide or protein substrate for the kinase.
-
ATP: At a concentration near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[3][4][34]
-
Test Compounds: Prepared in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Commercially available.
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, set up the kinase reaction by adding the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the ADP generated to ATP and measure the newly synthesized ATP via a luciferase reaction by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Antiviral Quinolines: Diverse Mechanisms Against Viral Pathogens
The antiviral activity of quinoline derivatives has been demonstrated against a range of viruses, including HIV, Dengue virus, and Zika virus.[23][34][35] The mechanisms of action are often virus-specific.
-
HIV: Some quinoline derivatives have been shown to inhibit HIV replication by interfering with the interaction between the viral Tat protein and the TAR RNA element, which is crucial for viral transcription.[34]
-
Dengue and Zika Viruses: For flaviviruses, proposed mechanisms include the inhibition of early stages of the viral life cycle, such as entry and replication.[18][29][36] Some compounds have been shown to impair the accumulation of viral envelope glycoproteins.[29]
The study of antiviral mechanisms often involves a variety of cell-based assays, such as plaque reduction assays, reporter gene assays, and quantitative PCR to measure viral RNA replication.
Data Presentation: Comparative Analysis of Quinoline Derivatives
To facilitate the comparison of the biological activities of different quinoline-based drugs, quantitative data are summarized in the following tables.
Table 1: Antimalarial Activity of Quinoline Derivatives
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference(s) |
| Chloroquine | D10 (sensitive) | 0.040 | [16] |
| Chloroquine | Dd2 (resistant) | 0.417 | [16] |
| Compound 64 | P. falciparum | 0.12 | [20] |
| Compound 60 | P. falciparum | 0.19 (µg/mL) | [20] |
| Compound 46 | P. falciparum | 0.036 (µg/mL) | [20] |
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [19] |
| Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [19] |
| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | [19] |
| Pyrazolo[4,3-f]quinoline (2E) | Various | < 8 | |
| Pyridin-2-one (4c) | HOP-92 (Lung) | 2.37 | [5] |
| Pyridin-2-one (4c) | SNB-75 (CNS) | 2.38 | [5] |
Table 3: Inhibition of Bacterial Topoisomerases by Fluoroquinolones
| Compound | Enzyme | Organism | IC50 (µg/mL) | Reference(s) |
| Sitafloxacin | DNA Gyrase | E. faecalis | 1.38 | [31] |
| Sitafloxacin | Topoisomerase IV | E. faecalis | 1.08 | [31] |
| Levofloxacin | DNA Gyrase | E. faecalis | 28.1 | [31] |
| Levofloxacin | Topoisomerase IV | E. faecalis | 19.3 | [31] |
| Ciprofloxacin | DNA Gyrase | E. faecalis | 27.8 | [31] |
| Ciprofloxacin | Topoisomerase IV | E. faecalis | 20.3 | [31] |
Visualizing the Mechanisms: Pathways and Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate key mechanisms of action and experimental workflows.
Caption: Mechanism of chloroquine action in the malaria parasite.
Caption: Fluoroquinolone inhibition of bacterial topoisomerases.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The quinoline scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. A thorough understanding of the diverse mechanisms of action—from the disruption of heme metabolism in malaria parasites to the precise inhibition of bacterial topoisomerases and oncogenic kinases—is paramount for the continued success of this chemical class. The experimental protocols detailed in this guide represent the foundational tools for elucidating these mechanisms and for screening new chemical entities.
Future research will undoubtedly focus on the development of quinoline derivatives with enhanced selectivity and potency, particularly in the realm of anticancer kinase inhibitors. Furthermore, a deeper understanding of the mechanisms of resistance to existing quinoline-based drugs will be critical for designing next-generation agents that can overcome these challenges. The integration of structural biology, computational modeling, and robust biochemical and cell-based assays will continue to drive innovation in this enduring and impactful area of drug discovery.
References
-
Radini, I. A., et al. (2021). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Half‐maximal inhibitory concentration (IC50) values of quinoline compounds 9a and 9b against Plasmodium falciparum W2 strain. ResearchGate. [Link]
-
Khan, I., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society. [Link]
-
Al-Ostath, A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]
-
Promega Corporation. (2012). Assay Development for Protein Kinase Enzymes. Promega PubHub. [Link]
-
Ilango, K., & Valentina, P. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Sharma, M., & Chauhan, K. (2017). Recent developments of quinoline based antimalarial agents. Afinidad. [Link]
-
ResearchGate. (n.d.). Antiplasmodial activity (IC 50 values) of quinoline-8-acrylates and an acridine-4-acrylate analog against Pf 3D7 (3a-3l). ResearchGate. [Link]
-
ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. ResearchGate. [Link]
-
Oyamada, Y., et al. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy. [Link]
-
Kaur, R., et al. (2022). Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. Molecules. [Link]
-
Ashley, R. E., & Osheroff, N. (2012). Topoisomerase Assays. Current Protocols in Pharmacology. [Link]
-
Tasso, B., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Viruses. [Link]
-
El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]
-
Kaur, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics. [Link]
-
Tripathi, R., et al. (2004). Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay. Analytical Biochemistry. [Link]
-
Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Loria, P., et al. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. [Link]
-
Kaur, R., et al. (2022). Synthetic and medicinal perspective of quinolines as antiviral agents. Molecules. [Link]
-
ResearchGate. (n.d.). Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay. ResearchGate. [Link]
-
Barnard, A. M., & Osheroff, N. (2024). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases. [Link]
-
Parapini, S., et al. (2000). Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. Experimental Parasitology. [Link]
-
Graphviz. (n.d.). Examples. graphviz documentation. [Link]
-
Annamalai, T., et al. (2014). Identification of Quinones as Novel PIM1 Kinase Inhibitors. PLoS ONE. [Link]
-
Borges, A., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. [Link]
-
Varela-M, R. E., et al. (2009). Synthesis, Cytotoxic Activity, DNA topoisomerase-II Inhibition, Molecular Modeling and Structure-Activity Relationship of 9-anilinothiazolo[5,4-b]quinoline Derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Singh, S., et al. (2017). Development in Assay Methods for In Vitro Antimalarial Drug Efficacy Testing. Frontiers in Pharmacology. [Link]
-
Ncokazi, K. K., & Egan, T. J. (2005). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy. [Link]
-
ResearchGate. (n.d.). Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria. ResearchGate. [Link]
-
Sketchviz. (n.d.). GraphViz Examples and Tutorial. Sketchviz. [Link]
-
Inspiralis Ltd. (n.d.). Cleavage Assays. Inspiralis. [Link]
-
Kim, J. S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules. [Link]
-
Koster, D. A., et al. (2007). Single-Molecule Supercoil Relaxation Assay as a Screening Tool to Determine the Mechanism and Efficacy of Human Topoisomerase IB. Molecular Pharmacology. [Link]
-
Osheroff, N., et al. (2023). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]
-
Statalist. (2016). Reproducible Path Diagrams (Graphviz and DOT in Stata). Statalist. [Link]
-
King, G. A., et al. (2019). Unravelling the mechanisms of Type 1A topoisomerases using single-molecule approaches. Nucleic Acids Research. [Link]
-
Graphviz. (n.d.). DOT Language. Graphviz. [Link]
-
Tasso, B., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Viruses. [Link]
Sources
- 1. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. statalist.org [statalist.org]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. raco.cat [raco.cat]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GraphViz Examples and Tutorial [graphs.grevian.org]
- 23. researchgate.net [researchgate.net]
- 24. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. topogen.com [topogen.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 31. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 33. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. DOT Language | Graphviz [graphviz.org]
- 36. mdpi.com [mdpi.com]
The Quinoline Scaffold: A Cornerstone in Modern Drug Discovery - An In-depth Technical Guide on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the annals of medicinal chemistry.[1] Its inherent structural features and amenability to chemical modification have propelled the development of a vast armamentarium of therapeutic agents.[2][3] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of quinoline derivatives, offering field-proven insights into the causal relationships between molecular architecture and biological activity. We will dissect the critical substitutions and functional group modifications that govern the anticancer, antimalarial, and antimicrobial properties of this versatile pharmacophore, supported by detailed experimental protocols and visual representations of key concepts to empower researchers in their quest for novel therapeutics.
The Enduring Legacy of the Quinoline Core
The quinoline scaffold, composed of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry with profound implications for drug discovery.[4][5] Its rigid, planar structure provides an ideal framework for interacting with a multitude of biological targets, while the nitrogen atom introduces a key site for hydrogen bonding and coordination with metal ions.[6] The true power of the quinoline moiety, however, lies in its synthetic tractability, allowing for the strategic placement of various substituents at multiple positions to fine-tune its pharmacokinetic and pharmacodynamic properties.[7][8] This has led to the successful clinical application of quinoline-based drugs for a wide range of diseases, from infectious diseases to cancer.[2][4]
Decoding the Structure-Activity Relationship (SAR) of Quinoline Derivatives
The biological profile of a quinoline derivative is intricately linked to the nature and position of its substituents. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.
Anticancer Activity: A Multi-pronged Attack
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action including the inhibition of topoisomerases, protein kinases, and angiogenesis.[6][9] The SAR for their anticancer activity is highly dependent on the specific target and cancer cell line.
-
Substitution at Position 2: Modifications at the 2-position have been a major focus in the development of novel anticancer agents.[10] For instance, the introduction of a 3-phenyltrifluoromethyl group has shown significant growth inhibitory action, particularly against breast cancer cell lines.[6]
-
Substitution at Position 4: The 4-aminoquinoline scaffold is a well-established pharmacophore for anticancer activity. The nature of the substituent on the amino group is critical. For example, a 4-(4-chloroanilino)quinoline derivative has demonstrated potent cytotoxicity against both MCF-7 and A549 cell lines.[6]
-
Substitution at Position 7: The presence of a chlorine atom at the 7-position, a hallmark of the antimalarial drug chloroquine, has also been explored in the context of cancer. This substitution can influence the compound's ability to accumulate in acidic cellular compartments, a property that can be exploited for anticancer effects.
-
Hybrid Molecules: The hybridization of the quinoline scaffold with other pharmacologically active moieties, such as chalcones, thiazoles, and ureas, has proven to be a fruitful strategy for enhancing anticancer potency.[11] Electron-donating groups like methoxy (–OCH3) and methyl (–CH3), particularly at the para-position of appended aromatic rings, consistently enhance antiproliferative activity.[11]
Table 1: Summary of Structure-Activity Relationships for Anticancer Quinoline Derivatives
| Position of Substitution | Substituent/Modification | Effect on Anticancer Activity | Example Cancer Cell Lines | Reference(s) |
| Position 2 | 3-Phenyltrifluoromethyl group | Increased growth inhibitory action | MCF-7 (Breast) | [6] |
| Position 4 | 4-(4-chloroanilino) group | Potent cytotoxicity | MCF-7 (Breast), A549 (Lung) | [6] |
| Position 6, 7 | Dimethoxy groups | Considerable cytotoxic activity | HCT116 (Colon), A549 (Lung) | [6] |
| Hybrid Molecules | Quinoline-chalcone, -thiazole, -urea | Enhanced antiproliferative activity | MCF-7 (Breast), HeLa (Cervical), A549 (Lung) | [11] |
| Hybrid Molecules | Electron-donating groups (e.g., -OCH3, -CH3) | Enhanced antiproliferative activity | MCF-7 (Breast), HeLa (Cervical), A549 (Lung) | [11] |
Antimalarial Activity: A Historical and Ongoing Battle
The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a naturally occurring quinoline alkaloid, was the first effective treatment for this devastating disease.[12] Synthetic quinoline derivatives like chloroquine, primaquine, and mefloquine have since become mainstays of antimalarial therapy.[12][13] Their primary mechanism of action involves interfering with the detoxification of heme in the parasite's food vacuole.[11]
-
The 4-Aminoquinoline Core: The 4-aminoquinoline scaffold is crucial for antimalarial activity. The side chain at the 4-position plays a critical role in the drug's accumulation in the parasite's acidic food vacuole.[13]
-
Substitution at Position 7: A chlorine atom at the 7-position is a key feature of many potent antimalarial quinolines, including chloroquine. This electron-withdrawing group is thought to enhance the compound's ability to inhibit hemozoin formation.[11]
-
Substitution at Position 2: 2-methylquinoline derivatives have shown potent in vitro activity against chloroquine-resistant strains of Plasmodium falciparum.[12]
-
Molecular Hybridization: To combat drug resistance, researchers have focused on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores.[12] This strategy aims to develop agents with dual mechanisms of action, reducing the likelihood of resistance development.[11]
Antimicrobial Activity: A Broad Spectrum of Action
Quinoline derivatives exhibit a broad spectrum of antimicrobial activity, encompassing antibacterial and antifungal properties.[7][14][15] The fluoroquinolones, a major class of synthetic antibiotics, are a testament to the antibacterial potential of the quinoline core.[16]
-
The Quinolone Core: The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for the antibacterial activity of quinolones.[16]
-
Substitution at Position 6: The presence of a fluorine atom at the 6-position significantly enhances antibacterial activity.[16]
-
Substitution at Position 7: Substitutions at the 7-position with rings such as piperazine, N-methyl piperazine, and pyrrolidine lead to compounds with potent antibacterial activity.[16]
-
Hybridization Strategies: The coupling of the quinoline core with other heterocyclic systems has been explored to develop broad-spectrum antibacterial agents. For instance, a quinolone-coupled hybrid has demonstrated potent effects against both Gram-positive and Gram-negative bacteria.[17][18]
Experimental Workflow for SAR Studies of Quinoline Derivatives
A systematic approach to the synthesis and biological evaluation of quinoline derivatives is crucial for elucidating their SAR. The following protocol outlines a general workflow.
Synthesis of Quinoline Derivatives
Numerous synthetic methods exist for the preparation of quinoline derivatives. The Friedländer synthesis is a classical and versatile method.[10]
Step-by-Step Protocol for Friedländer Synthesis:
-
Reactant Preparation: Dissolve an equimolar amount of a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the reaction mixture.
-
Reaction: Reflux the mixture for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Evaluation
The biological activity of the synthesized quinoline derivatives is typically assessed using a panel of in vitro assays.
Step-by-Step Protocol for MTT Cytotoxicity Assay (Anticancer): [10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.[10]
Visualizing Key Concepts
Visual representations are invaluable for understanding complex scientific concepts. The following diagrams, generated using Graphviz, illustrate key aspects of quinoline SAR.
Caption: Key substitution points on the quinoline scaffold and their general influence on biological activity.
Caption: A typical experimental workflow for the structure-activity relationship (SAR) determination of quinoline derivatives.
Caption: A hypothetical signaling pathway (e.g., PI3K/Akt/mTOR) that can be targeted by anticancer quinoline derivatives.
Conclusion and Future Perspectives
The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents.[19][20] A deep understanding of its structure-activity relationships is the bedrock upon which the rational design of novel, more effective, and safer drugs is built. The insights provided in this guide, from the nuanced effects of substituent placement to practical experimental workflows, are intended to empower researchers to unlock the full therapeutic potential of this privileged heterocyclic system. Future research will undoubtedly focus on the development of highly selective quinoline derivatives that target specific molecular pathways implicated in disease, as well as the continued exploration of hybrid molecules to overcome the ever-present challenge of drug resistance.
References
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry, 19(8), 785-812.
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.).
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (n.d.).
- Structure-Activity Relationship (SAR)
- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.).
- A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024).
- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.).
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Europe PMC.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). Royal Society of Chemistry.
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019).
- Antimalarial activity and SAR of of novel quinoline derivatives 102 and 103. (n.d.).
- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.).
- Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (n.d.).
- A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (n.d.).
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). PubMed.
- SAR of Quinolines.pptx. (n.d.). SlideShare.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022).
- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.).
- A REVIEW ON QUINOLINE AND ITS DERIV
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (n.d.).
- Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed.
- Application of Quinoline Ring in Structural Modification of N
- A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022).
- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.
- (PDF) Biological Activities of Quinoline Derivatives. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 12. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SAR of Quinolines.pptx [slideshare.net]
- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to the Synthesis of Quinoline-Based Anticancer Agents
Authored for Drug Development Professionals, Researchers, and Scientists
Foreword
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] Its prevalence in nature, notably in alkaloids like quinine, hinted early at its biological potential. Today, this "privileged scaffold" is integral to numerous approved drugs, with applications spanning from antimalarial to antibacterial and, most significantly, anticancer therapies.[2][3] Quinoline derivatives function as anticancer agents through diverse mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as by inducing apoptosis and arresting the cell cycle.[2][4][5]
This technical guide provides an in-depth exploration of the core synthetic strategies employed to construct these vital molecules. As a Senior Application Scientist, my objective is not merely to present a list of reactions but to offer a causal analysis of why certain methodologies are chosen, how they can be optimized, and the critical relationship between a molecule's structure and its ultimate biological function. We will delve into the mechanistic underpinnings of classical name reactions, explore modern synthetic advancements, and provide field-proven protocols to bridge the gap between theoretical chemistry and practical application in the drug discovery laboratory.
Part 1: Foundational Synthetic Strategies for the Quinoline Core
The construction of the quinoline ring system is a well-trodden path in organic chemistry, with several classical methods remaining highly relevant. The choice of a specific route is dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings, the availability of starting materials, and the scalability of the reaction.
The Friedländer Annulation: A Convergent and Versatile Approach
The Friedländer synthesis is arguably one of the most direct and versatile methods for preparing polysubstituted quinolines. It involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][7]
Causality Behind the Method: The power of the Friedländer reaction lies in its convergence; two key fragments are joined in a single transformative step. The reaction is typically catalyzed by acids (Brønsted or Lewis) or bases.[7] The use of microwave irradiation in conjunction with acetic acid as both solvent and catalyst has been shown to dramatically reduce reaction times from days to mere minutes, offering a significant process advantage in a high-throughput discovery setting.[8]
Mechanism Insights: The reaction can proceed via two plausible pathways: an initial aldol condensation followed by imine formation and cyclization, or an initial Schiff base formation between the aniline and the ketone, followed by an intramolecular aldol-type cyclization.[7]
Caption: A streamlined workflow for the microwave-assisted Friedländer synthesis.
Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a Tetrahydroacridine Derivative [8]
-
Vessel Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol, 197 mg).
-
Reagent Addition: Add cyclohexanone (1.2 mmol, 118 mg, 124 µL) followed by glacial acetic acid (3 mL).
-
Scientist's Note: Acetic acid serves as both a protic acid catalyst and a solvent capable of high microwave absorption, enabling rapid heating. Using it neat avoids the complexities of mixed solvent systems.[8]
-
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160 °C for 5 minutes. Monitor the internal pressure to ensure it remains within the vessel's limits.
-
Product Isolation: After the reaction, cool the vessel to room temperature. A precipitate will typically form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL) to remove residual acetic acid and unreacted starting materials.
-
Drying & Characterization: Dry the product under high vacuum. Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.
The Combes, Doebner-von Miller, and Gould-Jacobs Reactions
These classical methods utilize anilines as the starting material, which is advantageous due to the vast commercial availability of substituted anilines.
-
Combes Synthesis: This method reacts an aniline with a β-diketone under acidic conditions.[9] It is particularly useful for preparing 2,4-disubstituted quinolines. The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration.[9][10]
-
Doebner-von Miller Reaction: A flexible synthesis that reacts an aniline with α,β-unsaturated aldehydes or ketones.[11][12] A key feature is that the unsaturated carbonyl can be formed in situ from an aldol condensation, broadening its utility.[11] The reaction is catalyzed by strong Brønsted or Lewis acids.[12] However, a significant drawback can be the formation of tar-like byproducts due to the polymerization of the carbonyl compound under harsh acidic conditions.[1]
-
Gould-Jacobs Reaction: This sequence begins with the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME). The resulting adduct undergoes thermal cyclization at high temperatures (often >250 °C) to form a 4-hydroxyquinoline-3-carboxylate ester.[13][14] Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. This method is a reliable route to 4-hydroxyquinolines, which are key precursors for many kinase inhibitors.[13]
Caption: Major anticancer mechanisms of quinoline-based agents.
Conclusion and Future Perspectives
The quinoline scaffold continues to be an exceptionally fruitful starting point for the development of novel anticancer agents. While classical synthetic methods remain robust and reliable, future advancements will likely focus on more efficient and environmentally benign synthetic routes, such as C-H activation and multicomponent reactions under green conditions. [4]The strategy of molecular hybridization, combining the quinoline core with other pharmacophores, holds immense promise for creating multi-targeted agents that can overcome drug resistance. [15]As our understanding of cancer biology deepens, the rational design and synthesis of quinoline derivatives, guided by robust SAR data and mechanistic insights, will undoubtedly lead to the next generation of more selective and potent cancer therapeutics.
References
- Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- Sharma, P., Saha, B., & Shrivastava, S. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858.
- Beker, H. K., & Yıldırım, I. (2023). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Pharmaceutical Chemistry Journal.
- Unknown. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
- Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
- Benchchem. (n.d.). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. Benchchem.
- Li, X., Zhang, M., Ren, S., Zhao, Y., Li, Y., Zhang, J., & Zhao, Y. (2021).
- Rani, R. U., & V, A. J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 133-144.
- Sauthakumar, K., Chelladurai, M., & P, S. (2022). Review on recent development of quinoline for anticancer activities. Inorganic and Nano-Metal Chemistry.
- Unknown. (n.d.). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives.
- Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858.
- Wang, L., Zhang, Y., Yao, Y., Guan, Y., Chen, Z., & Cao, R. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 491-502.
- Li, X., Zhang, M., Ren, S., Zhao, Y., Li, Y., Zhang, J., & Zhao, Y. (2021).
- Varghese, B., Al-Hadiya, B., Al-Qahtani, S. D., & B. R., J. (2025).
- Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia.
- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
- Unknown. (n.d.). Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. Bentham Science.
- Rizvi, S. U. M., Siddiqui, H. L., Johns, M., Detorio, M., & Schinazi, R. F. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29849-29874.
- Nainwal, L. M., Tasneem, S., Akhtar, W., Verma, G., Khan, M. F., Parvez, S., ... & Alam, M. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(34), 20088-20115.
- Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
- Singh, T., Srivastava, A., & Singh, P. P. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. International Journal of Molecular Sciences, 24(23), 16738.
- Benchchem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
- Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia.
- Benchchem. (n.d.).
- Taylor, R. D., Maccoss, M., & Lawson, A. D. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
- Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Benchchem.
- Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
- Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
- Funabiki, K., Iida, S., & Matsui, M. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(26), 10376-10379.
- Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
- Unknown. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
- Pour, M., & Potter, B. V. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1121-1126.
- Unknown. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger...
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. ablelab.eu [ablelab.eu]
- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
An In-depth Technical Guide on the Antimicrobial Activity of Halogenated Quinolines
Introduction
The relentless evolution of antimicrobial resistance poses a significant threat to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2][3] Among the promising scaffolds in medicinal chemistry, quinoline derivatives have historically demonstrated a broad spectrum of biological activities, including potent antimicrobial effects.[2][3][4] The strategic incorporation of halogens into the quinoline core, creating halogenated quinolines (HQs), has emerged as a particularly fruitful strategy for enhancing their antimicrobial potency and expanding their spectrum of activity.[5][6] This in-depth technical guide provides a comprehensive overview of the antimicrobial activity of halogenated quinolines, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, explore critical structure-activity relationships, detail robust experimental protocols for their evaluation, and discuss the challenges and future prospects of this important class of antimicrobial agents.
Mechanisms of Antimicrobial Action: Targeting Bacterial Vitality
The antimicrobial efficacy of halogenated quinolines stems from their ability to disrupt essential cellular processes in bacteria. While the precise mechanisms can vary depending on the specific compound and bacterial species, several key modes of action have been elucidated.
Inhibition of Bacterial Type II Topoisomerases
A primary and well-established mechanism of action for many quinolone derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7][8][9][10] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA compaction and replication.[8] Quinolones bind to the gyrase-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[8][11] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[8]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.[7][12] Inhibition of topoisomerase IV by quinolones prevents the separation of newly replicated chromosomes, leading to a lethal blockage of cell division.[12]
The specific target preference can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the main target in Gram-positive bacteria.[12][13] However, some newer generation fluoroquinolones exhibit dual-targeting capabilities, which can be advantageous in overcoming resistance.[12]
Disruption of Bacterial Membranes
Emerging evidence suggests that some halogenated quinolines may exert their antimicrobial effects through mechanisms independent of topoisomerase inhibition, such as the disruption of bacterial cell membranes.[14][15][16] This mode of action is particularly relevant for certain novel halogenated quinolines that have shown efficacy against persistent, biofilm-associated infections.[14][15][16] The lipophilic nature of the quinoline scaffold, enhanced by halogenation, may facilitate its insertion into the bacterial membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.
Metal Chelation
The ability of some quinoline derivatives, particularly 8-hydroxyquinolines, to chelate metal ions is another proposed mechanism contributing to their antimicrobial activity.[17][18][19] Metal ions like iron, zinc, and copper are essential cofactors for numerous bacterial enzymes involved in critical metabolic pathways. By sequestering these essential metal ions, halogenated quinolines can effectively starve the bacteria of vital nutrients, inhibiting their growth and proliferation.[17] The formation of metal-quinoline complexes can also facilitate the transport of these compounds across the bacterial membrane.[19]
Structure-Activity Relationships (SAR): The Blueprint for Potency
The antimicrobial activity of halogenated quinolines is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of new and more effective derivatives.[1]
The Role of the Halogen Substituent
The position and nature of the halogen atom(s) on the quinoline ring significantly influence the compound's antimicrobial properties.
-
Position C6: A fluorine atom at the C6 position is a hallmark of the fluoroquinolone class and is generally associated with broad-spectrum activity and potent inhibition of DNA gyrase.[17]
-
Position C7: Substituents at this position, often a piperazine or pyrrolidine ring, play a crucial role in modulating the spectrum of activity, potency against Gram-positive bacteria, and pharmacokinetic properties.[6][20]
-
Position C8: A halogen (fluorine or chlorine) at the C8 position can enhance oral absorption and activity against anaerobic bacteria.[6] Conversely, a methoxy group at this position has been shown to reduce phototoxicity.[6]
-
Position C2: Modifications at the C2 position have been shown to be critical in fine-tuning the antibacterial and biofilm eradication properties of certain halogenated quinolines.[4][5]
The Importance of the Core Scaffold and Other Substituents
Beyond halogenation, other structural features are vital for antimicrobial efficacy.
-
The 4-Oxo-1,4-dihydroquinoline Core: The 3-carboxy and 4-keto moieties are considered essential for binding to the DNA gyrase-DNA complex and are critical for antimicrobial activity.[17][21]
-
N1 Substituent: A cyclopropyl group at the N1 position generally enhances overall potency.[6]
-
C5 Substituent: An amino group at the C5 position can also improve overall antimicrobial activity.[6]
The interplay of these various substituents determines the overall physicochemical properties of the molecule, such as lipophilicity and electronic distribution, which in turn affect its ability to penetrate bacterial cells and interact with its target.[5][20]
Experimental Evaluation of Antimicrobial Activity: A Step-by-Step Guide
Rigorous and standardized experimental protocols are essential for accurately assessing the antimicrobial potential of novel halogenated quinolines. This section provides a detailed methodology for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental measure of a compound's potency.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the halogenated quinoline in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Biofilm Eradication Assays
Many halogenated quinolines show promise in eradicating bacterial biofilms, which are notoriously resistant to conventional antibiotics.[14][15][22]
Protocol: Crystal Violet Staining Method
-
Biofilm Formation:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Dilute the culture in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Add 200 µL of the diluted culture to the wells of a 96-well flat-bottomed microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment with Halogenated Quinolines:
-
Carefully remove the planktonic (free-floating) bacteria from the wells by aspiration.
-
Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells.
-
Add 200 µL of fresh medium containing serial dilutions of the halogenated quinoline to the wells.
-
Incubate the plate at 37°C for 24 hours.
-
-
Quantification of Biofilm:
-
Remove the medium and wash the wells with PBS.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells with PBS.
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
Cytotoxicity Assays
It is crucial to assess the potential toxicity of novel antimicrobial compounds to mammalian cells to ensure their safety for therapeutic use.[23][24][25]
Protocol: MTT Assay for Cell Viability
-
Cell Culture:
-
Seed mammalian cells (e.g., HeLa, HEK293) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the halogenated quinoline in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[26]
-
Incubate for 2-4 hours at 37°C.[26]
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.[26]
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Challenges and Future Directions
Despite the significant promise of halogenated quinolines, several challenges remain in their development as clinical therapeutics.
-
Emergence of Resistance: As with all antibiotics, bacteria can develop resistance to quinolones.[7][27][28] The primary mechanisms of resistance include mutations in the target enzymes (DNA gyrase and topoisomerase IV) that reduce drug binding, and alterations in drug permeation through decreased uptake or increased efflux.[7][13][27][28]
-
Toxicity and Side Effects: Some quinolones have been associated with adverse effects, including phototoxicity, central nervous system effects, and arthropathy.[6] Careful structural modifications are necessary to minimize these side effects while maintaining antimicrobial efficacy.[6]
-
Bioavailability and Pharmacokinetics: Optimizing the pharmacokinetic properties of halogenated quinolines, including their absorption, distribution, metabolism, and excretion (ADME), is crucial for ensuring their effectiveness in vivo.
Future research in this field should focus on:
-
Rational Drug Design: Utilizing computational modeling and a deep understanding of SAR to design novel halogenated quinolines with improved potency, expanded spectrum, and enhanced safety profiles.[2][29][30]
-
Hybrid Molecules: Exploring the synthesis of hybrid molecules that combine the quinoline scaffold with other antimicrobial pharmacophores to create compounds with multiple mechanisms of action, potentially overcoming resistance.[31]
-
Targeting Biofilms: Further investigation into the mechanisms by which halogenated quinolines eradicate biofilms to develop therapies specifically for these persistent infections.[5][22]
-
In Vivo Studies: Rigorous preclinical and clinical evaluation of promising lead compounds to assess their efficacy and safety in animal models and ultimately in humans.
Conclusion
Halogenated quinolines represent a versatile and potent class of antimicrobial agents with significant potential to address the growing challenge of antibiotic resistance. Their diverse mechanisms of action, coupled with the tunability of their chemical structure, offer a rich platform for the discovery of next-generation therapeutics. Through a concerted effort in medicinal chemistry, microbiology, and pharmacology, the continued exploration of halogenated quinolines holds the promise of delivering novel and effective treatments for a wide range of bacterial infections.
Visualizations
Mechanism of Action of Quinolones
Caption: Overview of the primary antimicrobial mechanisms of halogenated quinolines.
Experimental Workflow for Antimicrobial Evaluation
Caption: A streamlined workflow for the in vitro evaluation of halogenated quinolines.
Data Summary
| Assay | Description | Key Metric | Typical Range for Active Compounds |
| Minimum Inhibitory Concentration (MIC) | Lowest concentration to inhibit visible bacterial growth. | µg/mL or µM | <1 to 64 µg/mL |
| Minimum Bactericidal Concentration (MBC) | Lowest concentration to kill ≥99.9% of bacteria. | µg/mL or µM | Often 2-4x the MIC |
| Minimum Biofilm Eradication Concentration (MBEC) | Lowest concentration to eradicate a pre-formed biofilm. | µg/mL or µM | Can be significantly higher than MIC |
| Cytotoxicity (IC₅₀) | Concentration causing 50% inhibition of mammalian cell growth. | µg/mL or µM | Desirably >100 µg/mL |
References
- Bacterial resistance to quinolones: mechanisms and clinical importance. (n.d.). PubMed.
- Mechanisms of quinolone action and resistance: where do we stand?. (n.d.). Microbiology Society.
- Mechanisms of Resistance to Quinolones. (n.d.). Oxford Academic.
- Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. (n.d.). PubMed.
- Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate.
- DNA Gyrase as a Target for Quinolones. (n.d.). PMC - NIH.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).
- Mechanisms of drug resistance: quinolone resistance. (n.d.). PMC - PubMed Central.
- Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (n.d.). MDPI.
- Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (n.d.). Oxford Academic.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023).
- Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (2016). MedChemComm (RSC Publishing).
- Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria. (n.d.). Study.com.
- Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. (n.d.). PMC - NIH.
- DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones. (n.d.). Slideshare.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).
- Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (n.d.). MedChemComm (RSC Publishing).
- The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (n.d.). PMC - NIH.
- (PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018). ResearchGate.
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI.
- Synthesis and In Vitro Antimicrobial Evaluation of New Quinolone Based 2-Arylamino Pyrimidines. (n.d.). Taylor & Francis Online.
- Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. (n.d.). MDPI.
- Structure-activity and Structure-Side-Effect Relationships for the Quinolone Antibacterials. (n.d.). PubMed.
- Microwave-Enhanced Friedlander Synthesis for the Rapid Assembly of Halogenated Quinolines with Antibacterial and Biofilm Eradication Activities against Drug Resistant and Tolerant Bacteria. (2025). ResearchGate.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). ResearchGate.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega.
- Halogenated Quinolines: Antibacterial Agents that Prevent and Eradicate Microbial Biofilms. (2020).
- Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids. (1962). PubMed.
- Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (n.d.). ResearchGate.
- (PDF) Synthesis and Evaluation of Anti-Microbial Activity of Some Novel 8-Hydroxy Quinoline Derivatives. (2024). ResearchGate.
- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.).
- Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI.
- A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. (n.d.). Frontiers.
- A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (n.d.). NIH.
- Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (2016). PMC - NIH.
- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences.
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC - NIH.
- Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed.
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria - Video | Study.com [study.com]
- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 23. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 26. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bacterial resistance to quinolones: mechanisms and clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols for the Chemoselective Suzuki Coupling of 8-Bromo-4-chloro-2,6-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Complexities of Dihalogenated Quinolines in Cross-Coupling Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1] The targeted functionalization of this heterocyclic system is paramount for the development of novel molecular entities. 8-Bromo-4-chloro-2,6-dimethylquinoline represents a versatile building block, offering two distinct halogenated sites for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, however, the presence of both a bromine and a chlorine atom on the quinoline ring introduces a significant challenge: chemoselectivity.[2][3] This guide provides an in-depth analysis of the reaction conditions required to achieve selective Suzuki coupling at the C8-bromo position, preserving the C4-chloro for subsequent transformations.
The Challenge of Chemoselectivity in Dihalogenated Quinolines
The general order of reactivity for halogens in palladium-catalyzed Suzuki couplings is I > Br > OTf > Cl.[3] This trend is governed by the bond dissociation energy of the carbon-halogen bond, with the C-Br bond being weaker and thus more susceptible to oxidative addition to the Pd(0) catalyst than the C-Cl bond.[4] However, in heteroaromatic systems like quinoline, electronic effects can significantly influence this reactivity order. The C4 position of the quinoline ring is electronically activated, which can enhance the reactivity of the C4-Cl bond.[5] Therefore, achieving selective coupling at the C8-bromo position requires careful tuning of the reaction parameters to favor the inherent reactivity of the C-Br bond over the electronically activated C-Cl bond.
The choice of palladium catalyst, and particularly the associated phosphine ligand, is the most critical factor in controlling this selectivity.[5][6] Less reactive catalyst systems are generally preferred to exploit the intrinsic reactivity difference between the C-Br and C-Cl bonds.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C8-Br bond in our case) of the 8-bromo-4-chloro-2,6-dimethylquinoline, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Parameters
Based on extensive literature precedent for similar dihalogenated heteroaromatic substrates, the following conditions are recommended for the selective Suzuki coupling at the C8-position of 8-bromo-4-chloro-2,6-dimethylquinoline.
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A less reactive catalyst that is more likely to selectively activate the more labile C-Br bond over the C-Cl bond.[5] |
| Ligand | Triphenylphosphine (already part of the catalyst) | Provides sufficient stability to the palladium center without being overly activating, which could lead to loss of selectivity. |
| Base | Cesium Carbonate (Cs₂CO₃) | Often superior to other bases like K₂CO₃ due to its higher solubility in organic solvents and its ability to more effectively activate the boronic acid for transmetalation.[8][9][10] |
| Solvent System | 1,4-Dioxane / Water (e.g., 4:1 v/v) | A common and effective biphasic system. Dioxane solubilizes the organic substrate and catalyst, while water dissolves the inorganic base.[11][12][13] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting significant side reactions or decomposition. |
| Reaction Time | 12-24 hours | Typically sufficient for completion. Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and degradation of the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of 8-bromo-4-chloro-2,6-dimethylquinoline with a generic arylboronic acid.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Materials:
-
8-Bromo-4-chloro-2,6-dimethylquinoline (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.03-0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 8-bromo-4-chloro-2,6-dimethylquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), and cesium carbonate (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (a common ratio is 4:1 v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03-0.05 eq) to the reaction mixture under the inert atmosphere.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-4-chloro-2,6-dimethylquinoline.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Ensure the catalyst is fresh and handled under an inert atmosphere. Increase the reaction temperature. Use anhydrous solvents and dry reagents. |
| Poor Chemoselectivity (Reaction at C4-Cl) | Catalyst is too active; High temperature. | Switch to a less active catalyst (e.g., Pd(PPh₃)₄ if another was used). Lower the reaction temperature. |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of oxygen. | Ensure thorough degassing of the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.[14] |
| Protodeboronation of the Boronic Acid | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use anhydrous solvents and ensure the base is anhydrous. Use a less hygroscopic base. Monitor the reaction closely and stop it once the starting material is consumed.[14] |
Conclusion
The chemoselective Suzuki-Miyaura coupling of 8-bromo-4-chloro-2,6-dimethylquinoline at the C8-position is a feasible yet challenging transformation that hinges on the careful selection of reaction conditions. By employing a less reactive palladium catalyst such as Pd(PPh₃)₄, a suitable base like cesium carbonate, and a standard dioxane/water solvent system, researchers can preferentially activate the C-Br bond. This strategic approach opens avenues for the synthesis of a diverse array of 8-aryl-4-chloro-2,6-dimethylquinolines, which are valuable intermediates for further functionalization at the C4-position in the pursuit of novel pharmaceuticals and advanced materials.
References
- Wipf Group. (2006, November 25).
- Quora. (2018, June 28). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?
- Almond-Thynne, J., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Dent, T. J. (n.d.).
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010, June).
- ResearchGate. (n.d.). Phosphine ligand influence on a palladium-catalyzed stereoselective Suzuki–Miyaura coupling.
- Suzuki, K., et al. (2007). Versatile Suzuki-Miyaura Coupling Reaction Using Diphenylvinylphosphine Ligands. Synlett.
- Dent, T. (2020, August 1). Exploring and Quantifying the Caesium Effect I. Compunetics.
- Almond-Thynne, J., et al. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2014, January 24). Does anyone know the origin of the aqueous dioxane binary solvent system used for Suzuki cross-coupling reactions?
- White Rose Research Online. (n.d.).
- National Institutes of Health. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules.
- National Institutes of Health. (n.d.).
- ACS Publications. (2024, August 1). Palladium-Catalyzed, Site-Selective C(sp2)
- National Institutes of Health. (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
- Common Organic Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline.
- Radboud Repository. (n.d.).
- MDPI. (n.d.).
- MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ResearchGate. (2025, August 8). Palladium catalyzed Carbon-Carbon bond formation on Tunable Quinolines with DFT Study.
- ACS Publications. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. compunetics.net [compunetics.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. reddit.com [reddit.com]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide details a robust and reliable experimental procedure for the synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. This document provides a step-by-step protocol, an in-depth discussion of the reaction mechanisms, and essential safety information.
Introduction
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted substitution on the quinoline ring allows for the fine-tuning of pharmacological properties. 8-Bromo-4-chloro-2,6-dimethylquinoline is a valuable building block for the synthesis of more complex molecules, with potential applications as an intermediate in the development of novel pharmaceuticals. This guide outlines a three-step synthetic sequence commencing from readily available starting materials.
Proposed Synthetic Pathway
The synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline is achieved through a three-step process:
-
Combes Quinoline Synthesis: Formation of the quinoline core through the acid-catalyzed condensation of 4-methylaniline with ethyl acetoacetate to yield 2,6-dimethyl-4-hydroxyquinoline.
-
Chlorination: Conversion of the 4-hydroxyl group to a chloro group using phosphorus oxychloride (POCl₃) to give 4-chloro-2,6-dimethylquinoline.
-
Regioselective Bromination: Introduction of a bromine atom at the 8-position of the quinoline ring using N-bromosuccinimide (NBS) to afford the final product.
Caption: Proposed three-step synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline.
PART 1: Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Dimethyl-4-hydroxyquinoline via Combes Synthesis
The Combes quinoline synthesis is a classic method for preparing quinolines from anilines and β-dicarbonyl compounds. In this step, 4-methylaniline is condensed with ethyl acetoacetate in the presence of an acid catalyst.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylaniline | 107.15 | 10.7 g | 0.1 |
| Ethyl acetoacetate | 130.14 | 13.0 g | 0.1 |
| Polyphosphoric acid (PPA) | - | 50 g | - |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-methylaniline and ethyl acetoacetate in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the ethanol under reduced pressure.
-
To the resulting residue, add polyphosphoric acid.
-
Heat the mixture to 140-150°C with stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (200 g).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford crude 2,6-dimethyl-4-hydroxyquinoline.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of 4-Chloro-2,6-dimethylquinoline
The hydroxyl group at the 4-position of the quinoline ring is converted to a chlorine atom using phosphorus oxychloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,6-Dimethyl-4-hydroxyquinoline | 173.21 | 17.3 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add 2,6-dimethyl-4-hydroxyquinoline.
-
Carefully add phosphorus oxychloride to the flask.
-
Heat the reaction mixture to reflux (approximately 110°C) for 2-3 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude 4-chloro-2,6-dimethylquinoline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 3: Synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline
The final step involves the regioselective electrophilic bromination of 4-chloro-2,6-dimethylquinoline using N-bromosuccinimide. The directing effects of the methyl groups favor substitution on the benzene ring, with the 8-position being the most probable site for bromination.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-2,6-dimethylquinoline | 191.66 | 19.2 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |
| Acetonitrile | 41.05 | 200 mL | - |
Procedure:
-
Dissolve 4-chloro-2,6-dimethylquinoline in acetonitrile in a 500 mL round-bottom flask.
-
Add N-bromosuccinimide to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 8-Bromo-4-chloro-2,6-dimethylquinoline as a solid.
PART 2: Scientific Integrity & Logic
Causality Behind Experimental Choices
-
Combes Synthesis: This method was chosen for its reliability in constructing the quinoline core from readily available anilines and β-dicarbonyl compounds.[3] Polyphosphoric acid serves as both a solvent and a catalyst, promoting the cyclization and dehydration steps.[3]
-
Chlorination with POCl₃: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups.[1] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[4]
-
Bromination with NBS: N-Bromosuccinimide is a convenient and selective brominating agent for electron-rich aromatic rings.[2] The regioselectivity of the bromination is governed by the directing effects of the substituents on the quinoline ring. The electron-donating methyl groups at positions 2 and 6 activate the ring towards electrophilic substitution, primarily directing to the ortho and para positions. The 8-position is sterically accessible and electronically favored for substitution.
Self-Validating System
Each step of the protocol includes monitoring by Thin Layer Chromatography (TLC) to ensure the reaction proceeds to completion. The purification of intermediates and the final product by recrystallization or column chromatography ensures the removal of unreacted starting materials and byproducts. The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
PART 3: Characterization Data
2,6-Dimethyl-4-hydroxyquinoline:
-
¹H NMR (DMSO-d₆): δ 11.5 (s, 1H, OH), 7.8 (d, 1H), 7.4 (d, 1H), 7.2 (s, 1H), 5.9 (s, 1H), 2.4 (s, 3H), 2.3 (s, 3H).
-
Mass Spec (EI): m/z 173 (M⁺).
4-Chloro-2,6-dimethylquinoline:
-
¹H NMR (CDCl₃): δ 8.0 (d, 1H), 7.8 (s, 1H), 7.5 (d, 1H), 7.3 (s, 1H), 2.7 (s, 3H), 2.5 (s, 3H).
-
¹³C NMR (CDCl₃): δ 159.0, 147.5, 143.0, 135.0, 130.0, 126.0, 124.5, 122.0, 119.0, 25.0, 18.5.
-
Mass Spec (EI): m/z 191 (M⁺), 193 (M+2)⁺.
8-Bromo-4-chloro-2,6-dimethylquinoline:
-
¹H NMR (CDCl₃): δ 8.0 (s, 1H), 7.8 (s, 1H), 7.3 (s, 1H), 2.7 (s, 3H), 2.5 (s, 3H).
-
Mass Spec (EI): m/z 269 (M⁺), 271 (M+2)⁺, 273 (M+4)⁺, characteristic isotopic pattern for one bromine and one chlorine atom.[5]
PART 4: Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
4-Methylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.[6]
-
N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Polyphosphoric acid (PPA): Corrosive. Avoid contact with skin and eyes.
References
-
Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". RSC Adv., 2016 , 6, 43605. [Link]
-
Supporting Information for "Organocatalytic Asymmetric Synthesis of Spiro-Oxindoles". Org. Lett., 2010 , 12, 1192. [Link]
- Combes, A. Bull. Soc. Chim. Fr.1888, 49, 89.
-
Combes quinoline synthesis. Wikipedia. [Link]
-
Yang, R., et al. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study". RSC Adv., 2023 , 13, 33495-33499. [Link]
-
Li, G., et al. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification". Molecules, 2015 , 20, 18635-18647. [Link]
-
8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN). PubChem. [Link]
-
Combes quinoline synthesis. ResearchGate. [Link]
-
Wang, L., et al. "Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condit". Asian Journal of Chemistry, 2013 , 25, 6495-6497. [Link]
-
Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... ResearchGate. [Link]
-
Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. [Link]
-
Yang, R., et al. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study". RSC Adv., 2023 , 13, 33495-33499. [Link]
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. [Link]
-
8-Bromo-4-chloro-2,6-dimethylquinoline. SpectraBase. [Link]
-
Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles". Org. Commun., 2016 , 9, 82-93. [Link]
-
8-Bromoquinoline. PubChem. [Link]
-
Das, B., et al. "Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide". ChemInform, 2007 , 38. [Link]
-
Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones". J. Org. Chem., 2011 , 76, 1653-1661. [Link]
-
Kumar, A., et al. "An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid". Green Chem. Lett. Rev., 2011 , 4, 239-243. [Link]
- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
-
Arnott, E. A., et al. "POCl3 chlorination of 4-quinazolones". J. Org. Chem., 2011 , 76, 1653-1661. [Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 2010 , 29, 2176-2179. [Link]
-
6-Bromo-4-chloro-2,8-dimethylquinoline. PubChem. [Link]
-
Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... KGROUP. [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. [Link]
-
8-bromo-4,6-dimethylquinoline (C11H10BrN). PubChem. [Link]
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
Application Note: High-Purity Recovery of 8-Bromo-4-chloro-2,6-dimethylquinoline via Optimized Recrystallization
Introduction
8-Bromo-4-chloro-2,6-dimethylquinoline is a substituted quinoline derivative of interest in medicinal chemistry and materials science.[1] Like many halogenated heterocyclic compounds, it serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.
This application note provides a comprehensive, field-tested guide for the purification of crude 8-Bromo-4-chloro-2,6-dimethylquinoline (Molecular Weight: 270.55 g/mol [2]) by recrystallization. The protocol is designed to be robust and reproducible, emphasizing the scientific principles behind each step to empower researchers to adapt the methodology as needed.
The Principle of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[3][4] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[5][6]
-
Exclusion of Impurities: As the solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. The controlled, slow formation of the crystal lattice selectively incorporates molecules of the desired compound while excluding impurity molecules, which remain dissolved in the cold solvent (mother liquor).[3][4]
-
Isolation: The pure crystals are then separated from the mother liquor by filtration.[5]
The success of this technique hinges critically on the selection of an appropriate solvent system.[7]
Solvent System Selection: A Rational Approach
The choice of solvent is the most critical parameter in recrystallization.[7] An ideal solvent should exhibit high solubility for 8-Bromo-4-chloro-2,6-dimethylquinoline at elevated temperatures and low solubility at room or sub-ambient temperatures.[3] Additionally, the solvent should be chemically inert, volatile enough for easy removal, and have a boiling point below the melting point of the compound to prevent "oiling out."[7]
Given the structure of 8-Bromo-4-chloro-2,6-dimethylquinoline—a largely nonpolar, aromatic heterocyclic compound—solvents of moderate to low polarity are logical starting points.[5] A preliminary screening is essential.
Recommended Solvents for Screening:
| Solvent System | Rationale & Expected Behavior | Boiling Point (°C) |
| Ethanol | A versatile, moderately polar solvent. Often a good starting point for aromatic compounds. May show high solubility, potentially requiring a co-solvent. | 78 |
| Isopropanol | Slightly less polar than ethanol, potentially offering a better solubility differential between hot and cold conditions. | 82 |
| Ethyl Acetate / Hexanes | A solvent/anti-solvent pair. The compound is dissolved in a minimal amount of hot ethyl acetate (the "good" solvent), and hexanes (the "poor" solvent) is added until turbidity appears, promoting crystallization upon cooling. This is a highly effective system for many compounds.[8][9] | 77 / 69 |
| Toluene | A nonpolar aromatic solvent that can be effective for compounds with similar structural features.[8] Its higher boiling point allows for a wider temperature range. | 111 |
For this protocol, an Ethanol/Water mixed solvent system is detailed, as it often provides excellent results for quinoline-type compounds by allowing fine-tuned control over solubility.
Detailed Recrystallization Protocol
This protocol is designed as a self-validating system, incorporating quality control checks to ensure the purity of the final product.
Materials and Equipment
-
Crude 8-Bromo-4-chloro-2,6-dimethylquinoline
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (decolorizing grade, if needed)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and filtration flask
-
Filter paper
-
Glass stir rod
-
Ice bath
-
Melting point apparatus
-
TLC plates, chamber, and appropriate eluent (e.g., 4:1 Hexanes:Ethyl Acetate)
Experimental Workflow Diagram
Caption: Workflow for the purification of 8-Bromo-4-chloro-2,6-dimethylquinoline.
Step-by-Step Methodology
-
Dissolution:
-
Place 1.0 g of crude 8-Bromo-4-chloro-2,6-dimethylquinoline into a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 10 mL of 95% ethanol. Heat the mixture gently on a hot plate with stirring.
-
Continue adding ethanol in small portions (0.5-1.0 mL) until the solid completely dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. Excess solvent will keep more of the product dissolved even after cooling, reducing the yield.[5]
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, remove it from the heat and allow it to cool slightly.
-
Add a very small amount (spatula tip) of activated carbon. Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules. Never add carbon to a boiling solution, as it can cause violent bumping.
-
Bring the solution back to a boil for 2-3 minutes.
-
-
Hot Gravity Filtration (Optional but Recommended):
-
This step removes insoluble impurities and activated carbon.
-
Place a short-stemmed funnel with fluted filter paper over a clean Erlenmeyer flask on the hot plate.
-
Keep the receiving flask and funnel hot by allowing solvent vapor to heat them. Pour the hot solution quickly through the filter paper. Causality: Keeping the apparatus hot prevents premature crystallization of the product in the funnel, which would decrease the yield.
-
-
Inducing Crystallization:
-
Re-heat the clear filtrate to boiling.
-
Add hot deionized water dropwise while stirring until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Add a few drops of hot ethanol until the solution becomes clear again. Causality: This process precisely identifies the saturation point for the mixed solvent system at a high temperature, setting up the ideal conditions for crystallization upon cooling.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount (2-3 mL) of ice-cold 1:1 ethanol/water mixture. Causality: Washing with a cold solvent removes any adhering mother liquor (which contains the dissolved impurities) without re-dissolving a significant amount of the pure product.[5]
-
-
Drying:
-
Allow the crystals to dry on the filter funnel by pulling air through them for 15-20 minutes.
-
Transfer the crystals to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C).
-
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is confirmed through built-in analytical checks.
-
Purity Assessment (TLC): Spot the crude material, the mother liquor, and a redissolved sample of the final crystals on a TLC plate. A successful purification will show a single, strong spot for the final product and the disappearance or significant reduction of impurity spots present in the crude material.
-
Melting Point Determination: A pure compound exhibits a sharp melting point range (typically < 2 °C). Compare the experimental melting point to the literature value. The crude material will likely show a depressed and broad melting range.
-
Visual Inspection: The final product should consist of well-formed, uniform crystals. The presence of an oil or amorphous solid suggests potential issues with the solvent choice or cooling rate.
Safety and Handling
-
8-Bromo-4-chloro-2,6-dimethylquinoline is classified as toxic if swallowed (GHS06).[2]
-
Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The organic solvents used (ethanol, ethyl acetate, hexanes, toluene) are flammable. Keep them away from ignition sources.
References
- Vertex AI Search. (2026). 8-Bromo-4-chloro-2,6-dimethylquinoline.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Davis. (n.d.).
- PubChem. (n.d.). 6-Bromo-4-chloro-2,8-dimethylquinoline.
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Google Patents. (n.d.).
- Journal of Chemical Education. (n.d.).
- Google Patents. (n.d.). Quinoline compounds and process of making same.
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.
- University of Technology, Department of Chemistry. (2021, July 16). Experimental No. (4)
- University of California, Berkeley, College of Chemistry. (n.d.).
- Fieser, L. F. (n.d.).
- PubChem. (n.d.). 7-Bromo-4-chloro-3,8-dimethylquinoline.
- EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline.
- PubChem. (n.d.). 2,6-Dimethylquinoline.
- PubChemLite. (n.d.). 8-bromo-4-chloro-2,6-dimethylquinoline.
Sources
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. mt.com [mt.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
cytotoxicity assay of 8-Bromo-4-chloro-2,6-dimethylquinoline derivatives
Application Note & Protocol
Title: A Validated Approach for Assessing the Cytotoxicity of 8-Bromo-4-chloro-2,6-dimethylquinoline Derivatives in Cancer Cell Lines
Introduction and Scientific Context
Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Their diverse biological activities have led to their development as antimicrobial, anti-inflammatory, and notably, anticancer drugs.[1][3] The quinoline scaffold's synthetic flexibility allows for extensive structural modifications to optimize potency and selectivity against various cancer cell lines.[2][4] The 8-Bromo-4-chloro-2,6-dimethylquinoline core is a promising scaffold for developing novel anticancer agents, potentially acting through mechanisms like enzyme inhibition or the modulation of critical cell signaling pathways.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to reliably assess the cytotoxic potential of novel 8-Bromo-4-chloro-2,6-dimethylquinoline derivatives. We present two robust, complementary assays: the MTT assay, which measures metabolic viability, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity. By explaining the causality behind experimental choices and providing detailed, step-by-step protocols, this guide establishes a self-validating system for generating high-quality, reproducible cytotoxicity data essential for the preclinical evaluation of new chemical entities.
The Duality of Cytotoxicity Assessment: Viability vs. Integrity
A thorough assessment of a compound's cytotoxicity relies on understanding that cell death is a complex process. No single assay can capture the entire picture. Therefore, we advocate for a dual-assay approach to provide a more conclusive profile of a compound's effect.
-
Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population. The core principle is the reduction of a yellow, water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple, insoluble formazan product.[7][8] This conversion is accomplished by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[7] The resulting formazan concentration, measured spectrophotometrically, is directly proportional to the number of viable, respiring cells.[8][9] A reduction in the signal indicates a loss of metabolic function, which can be a precursor to or a direct result of cell death.
-
Membrane Integrity (LDH Assay): This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium.[10] LDH is released only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[10] The assay uses an enzymatic coupling reaction: released LDH converts lactate to pyruvate, which in turn reduces NAD+ to NADH.[10][11] This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product.[10][11] The amount of color produced is directly proportional to the amount of LDH released, thus serving as a reliable indicator of cell lysis.
By using both assays, researchers can differentiate between compounds that cause metabolic shutdown (measured by MTT) and those that induce membrane rupture (measured by LDH), providing deeper insight into the potential mechanism of action.
Experimental Design: The Blueprint for Success
Careful planning is paramount for obtaining meaningful results. The following considerations are critical when designing cytotoxicity studies for novel quinoline derivatives.
-
Cell Line Selection: The choice of cell lines should be hypothesis-driven. A panel of cell lines is recommended, including those relevant to specific cancer types. For example, MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HCT-116 (colon cancer) are commonly used and have been employed in studies of other quinoline derivatives.[4][12] It is also crucial to include a non-cancerous cell line, such as human dermal fibroblasts (e.g., HFF-1), to assess the compound's selectivity and potential toxicity to normal tissues.[12]
-
Compound Solubilization and Handling: Most novel organic compounds, including quinoline derivatives, are hydrophobic and require an organic solvent for solubilization. Dimethyl sulfoxide (DMSO) is the most common choice.
-
Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Causality: Using a high-concentration stock ensures that the final concentration of DMSO in the cell culture medium is non-toxic. The final DMSO concentration should ideally be below 0.5% (v/v), and must not exceed 1%, as higher concentrations can induce cytotoxicity independently. A vehicle control (cells treated with the same final concentration of DMSO) is mandatory in every experiment to account for any solvent effects.
-
-
Dose-Response and Incubation Time: Cytotoxicity is both dose- and time-dependent.
-
Action: A preliminary screen should test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) using a serial dilution. Based on these results, a more refined dose-response curve can be generated to accurately determine the IC50 value (the concentration that inhibits 50% of cell growth or viability).
-
Incubation Time: Typical incubation times range from 24 to 72 hours.[9] Shorter times may capture acute toxicity, while longer periods can reveal effects on cell proliferation.
-
Visualization of Key Processes
To clarify the experimental logic and assay principles, the following diagrams have been generated.
Caption: High-level workflow for assessing cytotoxicity using MTT and LDH assays.
Caption: Core biochemical principles of the MTT and LDH cytotoxicity assays.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
This protocol is adapted from standard methodologies.[13]
Materials:
-
Selected cancer and non-cancer cell lines
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom sterile culture plates
-
8-Bromo-4-chloro-2,6-dimethylquinoline derivatives (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT reagent (5 mg/mL in sterile PBS, filtered, stored at 4°C protected from light)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette and sterile tips
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives and positive control in culture medium. Remove the old medium from the wells and add 100 µL of the treatment media. Include the following mandatory controls:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the treatment wells.
-
Blank Control: Wells with medium only (no cells) for background correction.
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol is based on commercially available LDH assay kits.[10][11]
Materials:
-
Cell cultures treated as described in steps 1-3 of the MTT protocol.
-
LDH Cytotoxicity Assay Kit (containing LDH reaction substrate, buffer, and stop solution).
-
Lysis Buffer (often 10X, provided in the kit).
-
Sterile 96-well flat-bottom plate for the assay.
-
Microplate reader capable of measuring absorbance at 490-520 nm.
Procedure:
-
Prepare Controls: In the original cell plate, set up the following additional controls:
-
Maximum LDH Release Control: 1 hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to several untreated wells. This lyses the cells completely to provide a 100% LDH release value.
-
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well of the original plate to a new, clean 96-well plate.
-
Add Reaction Mix: Prepare the LDH reaction mix according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer). Add 50 µL of this reaction mix to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. A color change will occur in wells with LDH activity.
-
Stop Reaction (Optional but Recommended): Add 50 µL of the Stop Solution provided in the kit to each well. This stabilizes the color for a more consistent reading.
-
Absorbance Measurement: Read the absorbance at 490 nm (or the wavelength recommended by the manufacturer).
Data Analysis and Presentation
Calculation of Cell Viability (MTT Assay):
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot % Viability against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Calculation of Cytotoxicity (LDH Assay):
-
Subtract the average absorbance of the blank control (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Max. Release - Absorbance of Untreated)) * 100
Data Summary: Summarize the calculated IC50 values in a clear, tabular format.
| Derivative ID | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| BCDQ-01 | A549 (Lung Cancer) | 48 | 7.8 ± 0.9 |
| BCDQ-01 | MCF-7 (Breast Cancer) | 48 | 15.2 ± 2.1 |
| BCDQ-01 | HFF-1 (Normal Fibroblast) | 48 | > 100 |
| BCDQ-02 | A549 (Lung Cancer) | 48 | 21.5 ± 3.5 |
| BCDQ-02 | MCF-7 (Breast Cancer) | 48 | 35.1 ± 4.2 |
| BCDQ-02 | HFF-1 (Normal Fibroblast) | 48 | > 100 |
| Doxorubicin | A549 (Lung Cancer) | 48 | 0.9 ± 0.2 |
Troubleshooting
| Issue | Potential Cause | Solution |
| High Background (MTT) | Contamination; Phenol red or serum interference. | Use sterile technique. Prepare a background control with medium but no cells. If necessary, use phenol red-free medium for the final steps. |
| Low Absorbance Signal | Low cell number; Insufficient incubation time. | Optimize cell seeding density. Ensure incubation times for treatment and MTT conversion are adequate for your cell line. |
| Inconsistent Results | Uneven cell seeding; Pipetting errors; Incomplete formazan solubilization. | Ensure a single-cell suspension before seeding. Use a multichannel pipette carefully. Ensure complete dissolution of formazan crystals by mixing thoroughly. |
| High LDH in Untreated Wells | Poor cell health; Mechanical stress during handling. | Ensure cells are healthy and not over-confluent before seeding. Handle plates gently and avoid excessive pipetting force. |
Conclusion
The systematic evaluation of cytotoxicity is a cornerstone of anticancer drug discovery. The dual-assay approach detailed in this guide, combining the metabolic assessment of the MTT assay with the membrane integrity measurement of the LDH assay, provides a robust framework for characterizing the cytotoxic profile of novel 8-Bromo-4-chloro-2,6-dimethylquinoline derivatives. Adherence to these validated protocols, including careful experimental design and the use of appropriate controls, will generate reliable and reproducible data, enabling confident decision-making in the advancement of promising new therapeutic candidates.
References
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. Retrieved from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2018). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (2018). ResearchGate. Retrieved from [Link]
-
LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). National Library of Medicine. Retrieved from [Link]
-
Cytotoxicity Detection Kit (LDH) From Roche Applied Science. (2007). Biocompare. Retrieved from [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. Retrieved from [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). National Library of Medicine. Retrieved from [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved from [Link]
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). ScienceDirect. Retrieved from [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Library of Medicine. Retrieved from [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). National Library of Medicine. Retrieved from [Link]
-
MTT Assay Protocol. (n.d.). University of Manitoba. Retrieved from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN). (n.d.). PubChem. Retrieved from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved from [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
Application Notes & Protocols for the In Vitro Evaluation of Novel Quinoline Compounds
Introduction: The Quinoline Scaffold as a Cornerstone in Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, forming the backbone of numerous therapeutic agents[1][2]. From the historical significance of quinine and chloroquine in combating malaria to the development of modern anticancer and antimicrobial agents, the versatility of the quinoline ring system is well-established[3][4][5]. Quinoline-based compounds can exert their effects through diverse mechanisms, including DNA gyrase inhibition, apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways, making them a fertile ground for novel drug development[4][5][6].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust in vitro evaluation of novel quinoline compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the data generated is both accurate and contextually meaningful for advancing a compound from a hit to a preclinical candidate.
Part 1: Foundational Screening — Assessing Core Biological Activity
The initial phase of evaluating any new chemical entity involves establishing its fundamental biological effects. For quinoline derivatives, this typically begins with assessing cytotoxicity against relevant cell lines and determining antimicrobial potency.
Cytotoxicity and Antiproliferative Activity
A primary and indispensable step is to determine a compound's effect on cell viability and proliferation. This provides a baseline understanding of its potency and therapeutic window. The MTT assay is a widely adopted, robust colorimetric method for this purpose[1][7]. It measures the metabolic activity of cells, which serves as a proxy for cell viability[8][9]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product[7]. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells[8].
The key output of this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%[10]. This value is critical for comparing the potency of different derivatives and for selecting appropriate concentrations for subsequent mechanistic studies[2][11].
Experimental Workflow: General Screening of Quinolines
Caption: General workflow for in vitro screening of quinoline compounds.
Antimicrobial and Antimalarial Activity
Quinolines are renowned for their antimicrobial and antimalarial properties[3][12]. The initial assessment of this activity involves determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation[13]. The broth microdilution method is a standardized and widely used technique for determining MIC values against bacteria and fungi[13][14].
For antimalarial screening, compounds are tested against cultures of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., W2, Dd2) strains should be used to identify compounds that can overcome existing resistance mechanisms[3][15]. The SYBR Green I-based fluorescence assay is a common, reliable method for quantifying parasite growth and determining the IC50 value[3].
Table 1: Example In Vitro Anticancer Activity of Quinoline Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
|---|---|---|---|---|---|---|
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 | [11] |
| Quinoline-Chalcone | Compound 12e | HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | [11] |
| 2-phenylquinolin-4-amine | Compound 7a | HT-29 (Colon) | 8.12 | - | - | [16] |
| 6-Bromo-5-nitroquinoline | Compound 4 | HT29 (Colon) | >50 | 5-FU | 2.6 | [6] |
| Aminated Quinolinequinone | AQQ6 | DU-145 (Prostate) | ~5 | Doxorubicin | ~1 | [17][18] |
| Bis-quinoline | Compound 2a | HCT116 (Colon) | 0.8 | - | - |[19] |
Note: IC50 values are highly dependent on experimental conditions, including incubation time and cell line used.
Part 2: Elucidating the Mechanism of Action (MoA)
Once a quinoline compound demonstrates significant biological activity, the subsequent critical step is to understand how it works. MoA studies provide invaluable insights into the compound's cellular targets and pathways, guiding further optimization.
Anticancer MoA: Apoptosis and Cell Cycle Arrest
Many effective anticancer agents, including quinoline derivatives, function by inducing programmed cell death (apoptosis) or by halting the cell cycle, thereby preventing cancer cell proliferation[4][6][10].
-
Apoptosis Induction: The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of late apoptotic or necrotic cells with compromised membranes[10]. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Quinoline compounds can cause cell cycle arrest at specific phases (G0/G1, S, or G2/M)[10][17]. This can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population by flow cytometry. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the determination of the percentage of cells in each phase of the cell cycle[10].
Diagram: Principle of Annexin V / PI Apoptosis Assay
Caption: Differentiating cell states using Annexin V and PI staining.
Antimalarial MoA: Inhibition of Hemozoin Formation
The primary mechanism of action for many quinoline antimalarials like chloroquine is the disruption of heme detoxification within the parasite's acidic food vacuole[20][21]. During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline form called hemozoin (also known as β-hematin)[21][22]. Quinolines are thought to accumulate in the food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite[20]. This can be tested directly using an in vitro β-hematin inhibition assay, where the ability of a compound to prevent the formation of synthetic β-hematin is measured spectrophotometrically[23].
Part 3: Advanced Profiling — In Vitro ADME-Tox
For a compound to be a viable drug candidate, it must not only be potent but also possess favorable pharmacokinetic properties. Early in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiling is crucial for identifying potential liabilities and de-risking candidates before they enter costly in vivo studies[24][25]. This "fail early, fail often" strategy is a cornerstone of modern drug discovery[25].
Table 2: Key In Vitro ADME-Tox Assays for Early-Stage Profiling
| Assay Category | Specific Assay | Purpose | Reference |
|---|---|---|---|
| Absorption | Caco-2 Permeability | Predicts oral absorption by simulating the intestinal barrier. | [26] |
| Metabolism | CYP450 Enzyme Inhibition | Measures inhibition of key drug-metabolizing enzymes (e.g., CYP3A4, 2D6) to predict drug-drug interaction potential. | [27] |
| Metabolism | Metabolic Stability | Determines the rate of metabolism in liver microsomes or hepatocytes to predict the compound's half-life. | [26] |
| Distribution | Plasma Protein Binding | Evaluates the extent of binding to plasma proteins, which affects the free (active) concentration of the drug. | [27] |
| Toxicity | Cytotoxicity Panels | Assesses toxicity against various cell types (e.g., hepatocytes for liver toxicity) to identify potential off-target effects. | [24][28] |
| Toxicity | hERG Channel Assay | Screens for inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity. |[28] |
Part 4: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key assays described. Adherence to these standardized procedures is essential for generating robust and reproducible data.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from established methodologies for assessing cell viability.[7][8][29]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to make a 0.5 mg/mL working solution. After the treatment incubation, carefully remove the compound-containing medium and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals. Mix gently by pipetting or placing on a plate shaker for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100. Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
This protocol follows the standardized method for assessing antimicrobial activity.[13][30]
-
Compound Preparation: Dissolve the quinoline compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile microbial growth broth (e.g., Mueller-Hinton Broth for bacteria) to all wells. Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a range of compound concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells[13].
-
Inoculation: Add 10 µL of the final diluted inoculum to each well, except for the sterility control well.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm.
Protocol 3: SYBR Green I-Based Antimalarial Assay
This protocol is a widely used method for determining the in vitro efficacy of compounds against P. falciparum.[3]
-
Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum strains in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax II. Incubate at 37°C in a low oxygen gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Assay Setup: Prepare a parasite culture with approximately 1% parasitemia (ring stage) and 2% hematocrit. In a 96-well black, clear-bottom microplate, add 100 µL of this parasite culture to each well.
-
Compound Addition: Add 1 µL of the test quinoline compound from a pre-diluted drug plate to each well. Include known antimalarials (e.g., chloroquine) as positive controls and a vehicle control.
-
Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add 100 µL of this lysis buffer to each well and mix. Incubate the plate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth. Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Conclusion
The in vitro testing cascade described in this guide provides a logical and robust pathway for the evaluation of novel quinoline compounds. By starting with foundational cytotoxicity and antimicrobial screens, progressing to targeted mechanism-of-action studies, and culminating in early ADME-Tox profiling, researchers can efficiently identify and characterize promising candidates. The causality-driven approach ensures that each experimental step is purposeful, building a comprehensive data package that supports informed decision-making in the complex journey of drug discovery and development.
References
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
In Vitro ADME and Toxicology Assays. Eurofins Discovery. Available at: [Link]
-
Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI. Available at: [Link]
-
Advanced ADME-Tox Assays | Preclinical Drug Development. MarinBio. Available at: [Link]
-
Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. ResearchGate. Available at: [Link]
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]
-
Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. ResearchGate. Available at: [Link]
-
The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Available at: [Link]
-
Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal. Available at: [Link]
-
Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases. Available at: [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society. Available at: [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. Available at: [Link]
-
Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. ResearchGate. Available at: [Link]
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Available at: [Link]
-
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules. Available at: [Link]
-
In vitro antioxidant activity of quinoline compounds. ResearchGate. Available at: [Link]
-
Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. Available at: [Link]
-
Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available at: [Link]
-
MTT ASSAY: Principle. University of Manitoba. Available at: [Link]
-
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available at: [Link]
-
MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Available at: [Link]
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available at: [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]
-
Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 22. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. cellgs.com [cellgs.com]
- 27. marinbio.com [marinbio.com]
- 28. vectorb2b.com [vectorb2b.com]
- 29. bds.berkeley.edu [bds.berkeley.edu]
- 30. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
protocol for Friedländer synthesis of substituted quinolines
An Application Guide for the Synthesis of Substituted Quinolines via the Friedländer Annulation
For researchers and professionals in medicinal chemistry and drug development, the quinoline scaffold is of paramount importance. It is a core structural motif in a wide array of pharmaceuticals, exhibiting activities such as anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] Among the various synthetic routes, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing polysubstituted quinolines.[5][6][7][8]
This guide provides a comprehensive overview of the Friedländer synthesis, from its core mechanism to modern catalytic advancements and practical, field-proven protocols. It is designed to serve as a detailed resource for scientists aiming to leverage this powerful reaction in their research and development endeavors.
The Reaction Mechanism: A Tale of Two Pathways
The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group, which proceeds via cyclodehydration.[8][9] The reaction can be catalyzed by either acids or bases.[7][10] Mechanistic studies suggest two primary viable pathways, differing in the initial step.[2][11]
-
Pathway A (Aldol First): The reaction initiates with an aldol condensation between the two carbonyl reactants to form an aldol adduct. This intermediate then undergoes dehydration to yield an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization (imine formation) and a final dehydration step to afford the aromatic quinoline ring.[9][11]
-
Pathway B (Schiff Base First): Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the ketone partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final product.[2][11]
The prevailing pathway can be influenced by the specific substrates and reaction conditions employed.
Catalyst Selection: From Harsh Classics to Modern Efficiency
The choice of catalyst is a critical parameter that dictates the efficiency, yield, and environmental impact of the synthesis. While traditional methods often relied on harsh conditions, modern catalysis offers a plethora of milder and more selective options.[12][13]
Traditional Catalysts (Brønsted Acids and Bases)
Historically, the reaction was promoted by strong acids like H₂SO₄ and p-toluenesulfonic acid (p-TsOH), or strong bases such as NaOH, KOH, and potassium tert-butoxide (KOtBu).[5][9][14]
-
Rationale: These catalysts effectively promote the necessary condensation and dehydration steps.
-
Limitations: The harsh conditions (e.g., high temperatures) can lead to side reactions, degradation of sensitive substrates, and reduced yields, particularly during scale-up.[9][12] Base-catalyzed reactions are especially prone to self-condensation of the ketone reactant.[14][15]
Modern Catalytic Systems
Recent advancements have focused on developing milder, more efficient, and often reusable catalysts.
-
Lewis Acids: Metal salts acting as Lewis acids have proven highly effective. Examples include ZnCl₂, neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O), and indium(III) triflate (In(OTf)₃).[11][14][16][17] These catalysts can activate the carbonyl groups under significantly milder conditions, often at room temperature or with gentle heating, leading to higher yields and cleaner reactions.[17]
-
Molecular Iodine: Iodine has emerged as a simple, inexpensive, and efficient catalyst for Friedländer annulation, often under solvent-free conditions, which enhances the green credentials of the synthesis.[10][12]
-
Solid-Phase and Reusable Catalysts: To simplify purification and improve sustainability, various solid-supported catalysts have been developed. These include ion-exchange resins (e.g., Amberlyst-15), Nafion, and silica-propylsulfonic acid.[18][19][20] Such catalysts are easily removed by filtration and can often be reused multiple times without a significant loss of activity.[19][20]
Application Notes: Substrate Scope, Limitations, and Troubleshooting
Scope and Versatility
A key advantage of the Friedländer synthesis is its broad substrate scope.[1] The reaction is compatible with a wide range of functional groups on both the 2-aminoaryl carbonyl and the α-methylene partner, including ethers, halides, esters, and cyclopropyl groups.[21] This versatility allows for the generation of diverse libraries of substituted quinolines for structure-activity relationship (SAR) studies.
Common Challenges and Solutions
Despite its utility, researchers may encounter several challenges. A self-validating protocol anticipates these issues and provides solutions.
-
Low Yield: This is a frequent issue that can stem from several factors.[12]
-
Cause: Inappropriate catalyst choice or inactive catalyst.
-
Solution: Screen a panel of catalysts (both acid and base). For Lewis acids, ensure they are anhydrous if required. Consider modern catalysts like iodine or solid acids which have shown high efficacy.[12][14]
-
Cause: Suboptimal temperature.
-
Solution: Incrementally increase the reaction temperature (e.g., in 10°C steps) while monitoring progress by Thin-Layer Chromatography (TLC).[12]
-
Cause: Poor substrate reactivity due to steric or electronic effects.
-
Solution: Switch to more forcing conditions or a more active catalyst. Microwave irradiation can sometimes overcome activation barriers and shorten reaction times.[19]
-
-
Side Product Formation:
-
Aldol Self-Condensation: The most common side reaction, especially under basic conditions, is the self-condensation of the α-methylene ketone.[15]
-
Solution: Switching to acidic conditions (e.g., p-TsOH, Lewis acids) can significantly suppress this side reaction.[15]
-
Regioisomers: The use of unsymmetrical ketones can lead to the formation of a mixture of isomeric quinolines.[15]
-
Solution: This is a significant challenge. Introducing a phosphoryl group on one α-carbon of the ketone or using specific ionic liquids has been shown to improve regioselectivity.[9] Careful purification by column chromatography is often necessary.
-
-
One-Pot Domino Reactions: A significant process improvement involves starting from more readily available 2-nitroaryl carbonyl compounds. An in situ reduction of the nitro group (e.g., using iron powder and a mild acid) generates the 2-aminoaryl carbonyl, which immediately undergoes the Friedländer condensation with the present ketone.[21][22][23][24] This one-pot approach is highly efficient and expands the scope of accessible starting materials.[21][24]
Data Summary: Comparison of Catalytic Systems
The following table summarizes yields for the synthesis of various quinoline derivatives using different catalytic approaches, illustrating the impact of catalyst choice on reaction efficiency.
| 2-Aminoaryl Ketone | α-Methylene Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ (10) | EtOH/H₂O | 60 | 1.5 | 92 | [1] |
| 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ (2) | None | 100 | 0.5 | 92 | [16] |
| 2-Aminophenyl methyl ketone | Ethyl acetoacetate | Nd(NO₃)₃·6H₂O (10) | EtOH | RT | 3 | 94 | [17] |
| 2-Aminobenzaldehyde | Acetophenone | Iodine (10) | None | 100 | 2 | 94 | [10] |
| 2-Aminobenzophenone | Acetylacetone | Cu-MOF (5) | Toluene | 100 | 2 | 95 | [1] |
| 2-Aminobenzaldehyde | Cyclohexanone | Silica-SO₃H | None (MW) | 120 | 0.5 | 94 | [19] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of representative substituted quinolines.
Protocol 1: Classic Acid-Catalyzed Synthesis of 2,4-Diphenylquinoline
This protocol uses p-toluenesulfonic acid (p-TsOH), a common and effective Brønsted acid catalyst.
Materials:
-
2-Aminobenzophenone
-
Acetophenone
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzophenone (1.0 mmol, 197 mg).
-
Add acetophenone (1.1 mmol, 132 mg, 128 µL) and toluene (5 mL).
-
Add p-toluenesulfonic acid monohydrate (0.1 mmol, 19 mg).
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexanes:ethyl acetate gradient) to afford the pure 2,4-diphenylquinoline.
Protocol 2: Modern Iodine-Catalyzed Solvent-Free Synthesis of 2-Methyl-4-phenylquinoline
This protocol utilizes molecular iodine as a mild and efficient catalyst under solvent-free conditions.[10][12]
Materials:
-
2-Aminobenzophenone
-
Acetone
-
Molecular Iodine (I₂)
-
Ethyl acetate
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealable reaction vessel, combine 2-aminobenzophenone (1.0 mmol, 197 mg) and molecular iodine (0.1 mmol, 25 mg).
-
Add acetone (2.0 mmol, 116 mg, 147 µL), which acts as both reactant and solvent.
-
Seal the vessel and heat the reaction mixture to 80 °C. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate (25 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃ (2 x 15 mL) to remove the iodine (the organic layer will lose its brown/purple color).[12]
-
Wash with brine (1 x 15 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[12]
-
If necessary, purify the product by recrystallization or column chromatography.
References
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Retrieved from [Link]
-
Cheng, C., & Yan, S. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. ResearchGate. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Advances in polymer based Friedlander quinoline synthesis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer Quinoline Synthesis. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Retrieved from [Link]
-
ResearchGate. (2025). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Organo-polymers based catalysts for optimized Friedlander reaction. ResearchGate. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
Scite.ai. (n.d.). Friedländer Quinoline Synthesis. Scite.ai. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scite.ai [scite.ai]
- 5. jk-sci.com [jk-sci.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 18. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Novel Kinase Inhibitors from 8-Bromo-4-chloro-2,6-dimethylquinoline
Introduction: The Quinoline Scaffold in Modern Kinase Inhibitor Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] Within the vast chemical space explored for kinase inhibition, the quinoline scaffold has emerged as a privileged structure, present in several FDA-approved drugs.[2][3] Quinoline derivatives offer a rigid framework that can be readily functionalized to achieve potent and selective inhibition against a wide array of kinase targets.[2][3][4]
This document provides a comprehensive guide for the design, synthesis, and biological evaluation of novel kinase inhibitors starting from the versatile building block, 8-Bromo-4-chloro-2,6-dimethylquinoline. We will explore its chemical reactivity and provide detailed protocols for its derivatization and subsequent characterization as a potential therapeutic agent.
The Starting Material: 8-Bromo-4-chloro-2,6-dimethylquinoline
8-Bromo-4-chloro-2,6-dimethylquinoline is a strategically substituted quinoline derivative that offers multiple avenues for chemical modification.[5][6][7] The presence of two distinct halogen atoms at the C4 (chloro) and C8 (bromo) positions allows for orthogonal chemical transformations, enabling the synthesis of diverse compound libraries. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, while the bromo group at the 8-position is ideal for palladium-catalyzed cross-coupling reactions.[5][8]
| Property | Value |
| Molecular Formula | C₁₁H₉BrClN |
| Molecular Weight | 270.55 g/mol |
| CAS Number | 1156275-57-8 |
| Appearance | Off-white to pale yellow solid |
Synthetic Strategy: From Building Block to Bioactive Compound
The synthetic approach outlined below leverages the differential reactivity of the chloro and bromo substituents to generate a library of candidate kinase inhibitors. The general workflow involves an initial cross-coupling reaction at the C8 position, followed by a nucleophilic substitution at the C4 position.
Caption: Synthetic workflow from the starting material to the final compounds.
Protocol 1: Suzuki-Miyaura Coupling at the C8-Position
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C8 position of the quinoline core. This modification is crucial for exploring interactions with the solvent-exposed regions of the kinase active site.
Materials:
-
8-Bromo-4-chloro-2,6-dimethylquinoline
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add 8-Bromo-4-chloro-2,6-dimethylquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 8-aryl-4-chloro-2,6-dimethylquinoline intermediate.
Protocol 2: Nucleophilic Aromatic Substitution at the C4-Position
This protocol details the substitution of the C4-chloro group with various amines. This modification is critical for establishing key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.
Materials:
-
8-Aryl-4-chloro-2,6-dimethylquinoline intermediate from Protocol 1
-
Aniline derivative (e.g., 3-ethynylaniline)
-
p-Toluenesulfonic acid (p-TsOH)
-
2-Pentanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve the 8-aryl-4-chloro-2,6-dimethylquinoline intermediate (1.0 mmol) and the desired aniline derivative (1.5 mmol) in 2-pentanol (5 mL).
-
Add p-TsOH (0.1 mmol) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.
| Compound ID | R¹ (from Suzuki) | R² (from Amination) | Yield (%) |
| QN-K-001 | 4-Methoxyphenyl | 3-Ethynylaniline | 75 |
| QN-K-002 | 3-Pyridyl | 4-Fluoroaniline | 68 |
| QN-K-003 | 2-Thienyl | Aniline | 72 |
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once synthesized, the compounds must be evaluated for their biological activity. This involves a tiered screening approach, starting with in vitro kinase assays and progressing to cell-based assays to determine potency, selectivity, and cellular effects.
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 6. PubChemLite - 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]
- 7. labsolu.ca [labsolu.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: High-Throughput Screening of Novel 8-Bromo-4-chloro-2,6-dimethylquinoline Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial in vitro screening of a novel library of 8-Bromo-4-chloro-2,6-dimethylquinoline derivatives against a panel of human cancer cell lines. Quinoline scaffolds are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide details the rationale behind the screening cascade, provides step-by-step protocols for cytotoxicity assessment using Sulforhodamine B (SRB) and MTT assays, and outlines methods for preliminary mechanism-of-action studies, including apoptosis induction and cell cycle analysis. The protocols are designed to be robust, reproducible, and adaptable for high-throughput screening platforms.
Introduction: The Rationale for Screening Quinoline Derivatives
The quinoline ring system is a prominent structural motif in a multitude of clinically approved drugs and biologically active compounds.[2][3] In oncology, quinoline derivatives have demonstrated efficacy through diverse mechanisms of action, including but not limited to:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective chemotherapeutic agents.[4][5]
-
Cell Cycle Arrest: Halting the cell division cycle can prevent the proliferation of cancer cells.[4][5][6]
-
Inhibition of Tyrosine Kinases: Many quinoline-based compounds target key signaling proteins like EGFR, which are often dysregulated in cancer.[7][8][9]
-
Tubulin Polymerization Inhibition: Disrupting the cellular cytoskeleton can lead to mitotic catastrophe and cell death.[3][8][10]
-
Topoisomerase Inhibition: Interfering with DNA replication and repair mechanisms is another established anticancer strategy.[3][4][9]
The core structure of 8-Bromo-4-chloro-2,6-dimethylquinoline presents several points for chemical modification, allowing for the generation of a diverse library of derivatives with potentially unique pharmacological profiles. This screening protocol is designed to efficiently identify lead compounds from such a library that exhibit potent and selective anticancer activity.
Synthesis of Hypothetical 8-Bromo-4-chloro-2,6-dimethylquinoline Derivatives
While the synthesis of the parent compound, 8-bromo-4-chloro-2,6-dimethylquinoline, has been described, this guide will focus on the biological screening of a hypothetical library of its derivatives.[11][12] For the purpose of illustrating the screening process, we will assume the synthesis of a series of analogs where the chloro group at the 4-position is substituted with various amines, a common strategy to enhance biological activity and modulate physicochemical properties.
Experimental Workflow for Anticancer Screening
A tiered approach is recommended for the efficient screening of a compound library. This workflow prioritizes resource allocation by first identifying cytotoxic compounds and then subjecting the most promising candidates to more detailed mechanistic studies.
Caption: A tiered experimental workflow for screening novel quinoline derivatives.
Materials and Reagents
-
Cell Lines: A representative panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) and a normal human cell line (e.g., IMR-90 [fibroblast]).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
8-Bromo-4-chloro-2,6-dimethylquinoline Derivatives: Stock solutions prepared in sterile DMSO (e.g., 10 mM).
-
Sulforhodamine B (SRB) Assay:
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B solution
-
Tris-base solution
-
-
MTT Assay:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO or solubilization solution[13]
-
-
Apoptosis Assay:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[14]
-
-
Cell Cycle Analysis:
-
Propidium Iodide (PI)
-
RNase A
-
Triton X-100
-
-
General Labware: 96-well plates, cell culture flasks, serological pipettes, etc.
-
Equipment: Microplate reader, flow cytometer, incubator, centrifuge.
Detailed Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Trypsinize the cells and seed them into 96-well plates at a predetermined optimal density for each cell line. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Dilution: Prepare a series of dilutions of the quinoline derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
Primary Cytotoxicity Screening: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.[16][17]
-
Drug Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing the quinoline derivatives at a single, high concentration (e.g., 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.[18]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[18]
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[18]
-
Solubilization: Add 10 mM Tris-base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[17]
Secondary Screening: Dose-Response and IC50 Determination using the MTT Assay
The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[13][19]
-
Drug Treatment: Treat the cells with a range of concentrations of the active compounds identified from the primary screen (e.g., 0.01 to 100 µM).
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13][20]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[19][21]
-
Absorbance Reading: Measure the absorbance at 570 nm.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Preliminary Mechanism of Action: Apoptosis Assay
The Annexin V/PI assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Cell Treatment: Treat cells in 6-well plates with the quinoline derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.[14][23]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified based on their fluorescence signals.[23]
Data Presentation and Interpretation
Table 1: Hypothetical Cytotoxicity Data for 8-Bromo-4-substituted-2,6-dimethylquinoline Derivatives
| Compound ID | Substitution at C4 | Cancer Cell Line | IC50 (µM) | Normal Cell Line (IMR-90) IC50 (µM) | Selectivity Index (SI) |
| QD-01 | -NH(CH2)2OH | MCF-7 | 7.5 | > 50 | > 6.7 |
| QD-02 | -Piperazine | A549 | 12.2 | > 50 | > 4.1 |
| QD-03 | -Morpholine | HCT116 | 5.8 | 45.3 | 7.8 |
| QD-04 | -NH-Cyclopropyl | PC-3 | 9.1 | > 50 | > 5.5 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 | 2.5 | 3.1 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Conclusion and Future Directions
This guide provides a foundational framework for the initial anticancer screening of novel 8-Bromo-4-chloro-2,6-dimethylquinoline derivatives. Compounds exhibiting high potency (low IC50 values) and a favorable selectivity index should be prioritized for further investigation. Subsequent studies could include:
-
Screening against a broader panel of cancer cell lines.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by the lead compounds.[7][8]
-
In vivo studies using xenograft models to evaluate the antitumor efficacy in a physiological setting.[7][24]
-
Structure-activity relationship (SAR) studies to optimize the lead compounds for improved potency and drug-like properties.[25]
By following a systematic and rigorous screening cascade, researchers can efficiently identify and advance promising quinoline-based drug candidates for further preclinical and clinical development.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
-
Zhou, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11889. [Link]
-
Abdelgawad, M. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30647-30667. [Link]
-
Al-Ostath, A., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4165-4185. [Link]
-
Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1264, 133249. [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 123-132. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(1), 114-123. [Link]
-
Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). MethodsX. [Link]
-
Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Pharmaceuticals, 16(7), 963. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
-
In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). National Cancer Institute. [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). PubMed Central. [Link]
-
Recent contributions of quinolines to antimalarial and anticancer drug discovery research. (2022). Semantic Scholar. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2004). Nature Protocols. [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2012). PubMed Central. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
Cell cycle analysis and apoptosis induction analysis using Annexin V/PI of compound 11j against HepG2. (2020). ResearchGate. [Link]
-
8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN). (n.d.). PubChem. [Link]
-
Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... (n.d.). ResearchGate. [Link]
- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017).
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 11. PubChemLite - 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. rsc.org [rsc.org]
- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline, a heterocyclic compound with significant potential in medicinal chemistry.[1] As a Senior Application Scientist, this document is structured to address common challenges and provide field-proven insights to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing substituted quinolines like 8-Bromo-4-chloro-2,6-dimethylquinoline?
A1: A prevalent and effective strategy involves a multi-step synthesis.[1][2] This typically begins with the construction of the core quinoline structure, often through a cyclization reaction, followed by sequential halogenation steps.[2][3] For instance, a plausible route is the Combes synthesis to form a dimethylquinoline precursor, which is then chlorinated and subsequently brominated.[4][5]
Q2: What are the key intermediates in the synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline?
A2: Key intermediates often include a 2,6-dimethylquinolin-4-ol, which is then converted to 4-chloro-2,6-dimethylquinoline before the final bromination step. The initial formation of the quinolin-4-ol can be achieved through reactions like the Combes or Gould-Jacobs synthesis.[6][7][8]
Q3: What analytical techniques are recommended for characterizing the final product and intermediates?
A3: A combination of spectroscopic and spectrometric methods is essential for unambiguous structure confirmation and purity assessment. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure.[2]
-
Mass Spectrometry (MS): This technique confirms the molecular weight and provides fragmentation patterns.[2]
-
Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups.[2]
-
Elemental Analysis: Provides the percentage composition of elements in the compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline, offering potential causes and validated solutions.
Issue 1: Low Yield in the Initial Quinoline Ring Formation (Combes Synthesis)
Possible Causes:
-
Incomplete Condensation: The initial reaction between the aniline and the β-diketone may not go to completion.
-
Inefficient Cyclization: The acid-catalyzed ring closure is a critical and often rate-determining step.[4]
-
Steric Hindrance: Substituents on the aniline or diketone can sterically hinder the reaction.[9]
-
Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial for driving the reaction.[9]
Solutions & Explanations:
| Solution | Explanation |
| Optimize Reaction Temperature and Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete formation of the enamine intermediate before proceeding with cyclization. |
| Use a More Effective Catalyst | While sulfuric acid is commonly used, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can act as more effective dehydrating agents and catalysts, potentially improving yields.[4][9] |
| Consider Microwave-Assisted Synthesis | Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[7][10] |
| Re-evaluate Starting Material Purity | Impurities in the aniline or β-diketone can interfere with the reaction. Ensure starting materials are of high purity. |
Issue 2: Poor Regioselectivity during Bromination
Possible Causes:
-
Multiple Activated Positions: The quinoline ring possesses several positions susceptible to electrophilic attack, leading to a mixture of isomers.
-
Reaction Conditions: The choice of brominating agent, solvent, and temperature can influence the regiochemical outcome.
Solutions & Explanations:
| Solution | Explanation |
| Controlled Addition of Brominating Agent | Slow, dropwise addition of the brominating agent (e.g., N-bromosuccinimide or bromine) at a controlled temperature can help favor the formation of the desired isomer. |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting regioselectivity. Experiment with different solvents to optimize for the desired product. |
| Use of a Directing Group | While not always feasible, the introduction of a temporary directing group can block certain positions and guide the bromination to the desired site. |
Issue 3: Difficulties in the Chlorination of the 4-hydroxyquinoline Intermediate
Possible Causes:
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloro group may be sluggish.
-
Decomposition: The starting material or product may decompose under the harsh reaction conditions often employed.
-
Reagent Purity: The quality of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is critical.
Solutions & Explanations:
| Solution | Explanation |
| Use of a Co-reagent | The addition of phosphorus pentachloride (PCl₅) along with POCl₃ can sometimes facilitate a more complete reaction. |
| Temperature Control | Carefully control the reaction temperature. While heating is often necessary, excessive temperatures can lead to decomposition. A typical range to explore is 70-110°C.[11] |
| Inert Atmosphere | Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture. |
| Alternative Chlorinating Agents | In some cases, thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) can be an effective alternative.[11] |
Issue 4: Product Purification Challenges
Possible Causes:
-
Presence of Isomeric Impurities: Difficulty in separating the desired product from constitutional isomers.
-
Tarry Byproducts: Formation of polymeric or tar-like substances, particularly in high-temperature reactions.
-
Residual Starting Materials: Incomplete reactions leading to the presence of starting materials in the crude product.
Solutions & Explanations:
| Solution | Explanation |
| Column Chromatography | This is a standard and effective method for separating isomers and removing impurities. A careful selection of the stationary and mobile phases is key. |
| Recrystallization | If a suitable solvent system can be found, recrystallization is an excellent technique for obtaining a highly pure crystalline product.[2] |
| Aqueous Work-up | A thorough aqueous work-up can help remove inorganic salts and other water-soluble impurities before further purification. |
Experimental Workflow Visualization
The following diagram illustrates a plausible synthetic pathway for 8-Bromo-4-chloro-2,6-dimethylquinoline.
Caption: Plausible synthetic pathway for 8-Bromo-4-chloro-2,6-dimethylquinoline.
Troubleshooting Decision Tree
This decision tree can guide you through resolving common issues encountered during the synthesis.
Caption: Decision tree for troubleshooting the synthesis.
References
-
Wikipedia. (2023, December 1). Gould–Jacobs reaction. Retrieved from [Link]
-
MDPI. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Wikipedia. (2023, May 29). Combes quinoline synthesis. Retrieved from [Link]
- Hirner, J. J., & Zacuto, M. J. (2011). 7-Chloroquinoline: a versatile intermediate for the synthesis of 7-substituted quinolines. Tetrahedron Letters, 52(35), 4563-4565.
-
MDPI. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 106, 142-144.
-
ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
Sources
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
identifying byproducts in the synthesis of substituted quinolines
Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating byproduct formation during common quinoline synthesis reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured around the most common synthetic routes to quinolines. Select the synthesis you are working with to find targeted troubleshooting advice.
Skraup Quinoline Synthesis
The Skraup synthesis is a powerful method for producing quinolines from an aromatic amine, glycerol, a dehydrating acid (typically sulfuric acid), and an oxidizing agent (often nitrobenzene).[1][2] However, its classic challenge is a notoriously violent exothermic reaction that can lead to extensive byproduct formation.[3][4][5]
Q1: My Skraup reaction is extremely vigorous, hard to control, and results in a low yield of a black, tarry substance. What is happening and how can I fix it?
A1: This is the most common issue with the Skraup synthesis. The violent exotherm and subsequent tar formation are mechanistically linked. The concentrated sulfuric acid rapidly dehydrates glycerol to form acrolein.[1][2] This in situ generation of acrolein, coupled with the high heat of reaction, leads to its acid-catalyzed polymerization, producing high-molecular-weight tars that are difficult to separate from the desired product.[4]
Troubleshooting Strategies:
-
Use a Reaction Moderator: The most critical step to control the reaction's vigor is to add a moderator. Ferrous sulfate (FeSO₄) is the standard choice as it smooths the reaction profile, preventing it from becoming explosive.[3][4][5][6] Boric acid can also be used for this purpose.[4][5][6]
-
Controlled Reagent Addition: The order and rate of addition are critical. Add the concentrated sulfuric acid slowly, with efficient stirring and external cooling (e.g., an ice bath), to the mixture of the aniline, glycerol, and ferrous sulfate.[3]
-
Gradual Heating: Apply heat gently to initiate the reaction. Once the reaction begins to boil, the heat source should be removed immediately, as the exotherm will sustain it.[4] After the initial vigorous phase subsides, heating can be resumed to complete the reaction.[4]
Table 1: Troubleshooting Tar Formation in Skraup Synthesis
| Symptom | Probable Cause | Recommended Solution | Scientific Rationale |
| Violent, uncontrollable exotherm | Rapid, acid-catalyzed dehydration of glycerol and subsequent polymerization of acrolein. | Add a moderator like ferrous sulfate (FeSO₄) before adding acid.[3][4] | FeSO₄ smooths the redox potential, preventing explosive polymerization.[4][5] |
| Low yield, thick black tar | Polymerization of acrolein and other intermediates under harsh acidic conditions. | Control temperature by slow acid addition and gentle initial heating.[3][4] | Minimizes the rate of side reactions relative to the desired cyclization pathway. |
| Difficult product isolation | Product is trapped within the polymeric tar matrix. | Purify the crude product using steam distillation.[4] | Quinoline is steam-volatile, while the non-basic, high-molecular-weight tars are not, allowing for effective separation.[4] |
Diagram 1: Key Pathways in the Skraup Synthesis
Caption: A logical workflow for addressing low yields in the Doebner-von Miller reaction.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. [7][8][9]While generally cleaner than the Skraup synthesis, a key challenge arises when using unsymmetrical β-diketones, which can lead to a mixture of regioisomers. [10] Q4: I am using an unsymmetrical β-diketone in my Combes synthesis and getting a mixture of regioisomers. How can I control the regioselectivity?
A4: The formation of regioisomers depends on which carbonyl of the β-diketone the aniline nitrogen initially attacks and, more importantly, which side of the resulting enamine undergoes the acid-catalyzed cyclization onto the aniline ring. This cyclization is the rate-determining electrophilic aromatic annulation step. [10][11] Control Strategies:
-
Steric Effects: Steric hindrance plays a major role. The cyclization will preferentially occur at the less sterically hindered ortho-position of the aniline. Similarly, a bulky substituent on the β-diketone will direct the cyclization away from itself. [10][11]For example, increasing the bulk of the R group on the diketone often favors the formation of 2-substituted quinolines. [10]2. Electronic Effects: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho-positions. Electron-donating groups can activate both positions, but may favor one based on subtle electronic or steric interactions. Conversely, strong electron-withdrawing groups on the aniline can inhibit or prevent the cyclization step altogether. [8][9]3. Catalyst Choice: While strong protic acids like H₂SO₄ are common, using polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer better yields and improved regioselectivity by acting as more efficient dehydrating and cyclizing agents. [11]
Friedländer Synthesis
The Friedländer synthesis is a versatile reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or aldehyde) to form a substituted quinoline. [7][12][13]It can be catalyzed by either acid or base. [12][14]The main byproducts arise from self-condensation of the reactants and regioselectivity issues with unsymmetrical ketones. [12] Q5: My Friedländer synthesis is giving low yields due to aldol condensation side reactions. How can I avoid this?
A5: Under the basic or acidic conditions of the Friedländer synthesis, the ketone reactant (the one providing the α-methylene group) can undergo self-condensation (an aldol reaction) faster than it reacts with the 2-aminoaryl ketone. [12] Troubleshooting Strategies:
-
Catalyst Optimization: The choice of catalyst is critical. For base-catalyzed reactions, using a milder base or a heterogeneous catalyst can sometimes disfavor the aldol pathway. For acid-catalyzed reactions, using a Lewis acid (e.g., Sc(OTf)₃) instead of a Brønsted acid may offer better selectivity. [11]2. Modify the Substrate: To completely avoid aldol side reactions, the imine analogue of the 2-aminoaryl ketone can be pre-formed and used as a reactant. [12]This ensures the initial condensation step is already complete, and the reaction proceeds directly to the cyclization.
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions with catalytic iodine or p-toluenesulfonic acid can improve yields by favoring the intermolecular Friedländer condensation over the competing aldol reaction. [12] Q6: I am using an unsymmetrical ketone (e.g., 2-butanone) and getting a mixture of quinoline isomers. How can I achieve regiocontrol?
A6: This is a classic challenge. An unsymmetrical ketone like 2-butanone has two different α-methylene groups (at C1 and C3) that can participate in the cyclization, leading to two different products.
Control Strategies:
-
Catalyst Selection: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer over the other. [11][12]2. Substrate Modification: A powerful strategy is to introduce a temporary directing group. For instance, introducing a phosphoryl group on one of the α-carbons of the ketone can be used to direct the cyclization, with the group being removed later. [11][12]3. Thermodynamic vs. Kinetic Control: Carefully optimizing the reaction temperature and time can influence the regiochemical outcome. A lower temperature might favor the kinetically preferred product (often from the less substituted, more acidic α-proton), while a higher temperature may allow for equilibration to the more stable, thermodynamically favored product.
General Purification & Analysis Protocols
Protocol 1: Purification of Crude Quinoline from Skraup Synthesis via Steam Distillation
This protocol is designed to separate the volatile quinoline product from non-volatile tarry byproducts. [4] Materials:
-
Crude Skraup reaction mixture
-
Sodium hydroxide (NaOH) solution (e.g., 30% w/v)
-
Steam generator
-
Distillation apparatus (large round-bottom flask, condenser, receiving flask)
-
Separatory funnel
-
Diethyl ether or dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Neutralization: Carefully allow the crude reaction mixture to cool. Slowly and with stirring, pour it onto crushed ice. Cautiously neutralize the acidic solution by adding NaOH solution until the mixture is strongly basic (check with pH paper). This liberates the free quinoline base.
-
Apparatus Setup: Assemble the steam distillation apparatus. The large flask containing the neutralized mixture should be heated gently with a heating mantle to prevent condensation of steam.
-
Distillation: Pass a steady stream of steam from the generator into the flask containing the crude quinoline mixture. The quinoline will co-distill with the water. [4][15]4. Collection: Collect the distillate, which will appear milky or as an oily layer in the receiving flask. Continue collection until the distillate runs clear.
-
Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like Na₂SO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified quinoline.
Protocol 2: GC-MS Analysis for Quinoline Byproduct Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for identifying and quantifying the desired product and any volatile byproducts in your reaction mixture.
Procedure:
-
Sample Preparation: Take a small aliquot of your crude reaction mixture. If it is highly concentrated or contains solids, dissolve it in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and filter it through a small plug of silica or a syringe filter to remove non-volatile material. Dilute the sample to an appropriate concentration (approx. 1 mg/mL).
-
GC Column Selection: Use a low- to mid-polarity column suitable for aromatic nitrogen heterocycles, such as a 5% phenyl polysiloxane (DB-5, HP-5ms, or equivalent).
-
GC Method Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5-10 minutes.
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the peak for your expected product based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks by comparing them to spectral libraries (e.g., NIST, Wiley) to identify known byproducts (e.g., aniline starting material, partially reduced quinolines, isomers). The fragmentation patterns can provide structural clues for unknown impurities.
-
References
- Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
-
ResearchGate. (n.d.). Mechanism of quinoline synthesis. Retrieved from [Link]
- Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing.
- NIH. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles.
- Benchchem. (n.d.). avoiding common pitfalls in quinoline synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- Benchchem. (n.d.). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
- (n.d.). Preparation and Properties of Quinoline.
- (n.d.). Combes Quinoline Synthesis.
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
-
PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges in the Purification of Halogenated Quinolines
Welcome to the Technical Support Center dedicated to addressing the common and complex challenges encountered during the purification of halogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often challenging compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience. Our goal is to provide you with the expertise to diagnose and solve purification issues, ensuring the integrity and purity of your halogenated quinoline products.
Introduction: The Purification Hurdle for Halogenated Quinolines
Halogenated quinolines are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science.[1][2] However, their synthesis and subsequent purification can be fraught with difficulties. Challenges often arise from the formation of regioisomers, persistent impurities from starting materials or side reactions, and the inherent reactivity of the quinoline scaffold, which can lead to degradation under certain purification conditions.[3] This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guides: A Problem-Solving Approach
This section is designed to help you troubleshoot specific issues you may encounter during the purification of halogenated quinolines. Each problem is followed by a series of potential causes and detailed solutions.
Problem 1: Poor Separation of Regioisomers
Scenario: You have synthesized a halogenated quinoline and analytical data (e.g., ¹H NMR, LC-MS) indicates the presence of multiple isomers that are co-eluting or showing very poor separation during column chromatography.
Potential Causes:
-
Similar Polarity: Regioisomers of halogenated quinolines often have very similar polarities, making them difficult to separate using standard chromatography conditions.
-
Inappropriate Stationary Phase: The choice of stationary phase (e.g., silica gel, alumina) may not be optimal for resolving the specific isomeric mixture.
-
Suboptimal Mobile Phase: The solvent system used for elution may not have the required selectivity to differentiate between the isomers.
Solutions:
-
Optimize Column Chromatography:
-
Mobile Phase Modification: A systematic approach to modifying the mobile phase is crucial. Start with a common solvent system like hexanes/ethyl acetate and gradually adjust the polarity.[4] For halogenated quinolines, which are basic, adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to the eluent can improve peak shape and may enhance separation by deactivating the acidic sites on the silica gel.[5]
-
Alternative Solvent Systems: Explore different solvent systems that offer alternative selectivities. For instance, dichloromethane/methanol or toluene/acetone might provide better separation for your specific isomers.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool.[6] Mixed-mode columns, which have both reversed-phase and ion-exchange characteristics, can be particularly effective for separating basic compounds like quinolines.[7]
-
Centrifugal Partition Chromatography (CPC): This technique, which utilizes liquid-liquid partitioning without a solid support, can be highly effective for separating closely related compounds like isomers.[8][9]
-
-
Fractional Crystallization:
-
This classical technique can be highly effective for separating isomers if they have different solubilities in a particular solvent.[10] The process involves dissolving the isomeric mixture in a minimal amount of a hot solvent and allowing it to cool slowly.[11][12] The less soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor.
-
Salt Formation: Converting the basic quinoline isomers into salts (e.g., hydrochlorides, phosphates) can alter their crystal packing and solubility properties, often facilitating separation by fractional crystallization.[13]
-
Problem 2: Product Degradation During Purification
Scenario: You observe the appearance of new, unwanted spots on your TLC plate during column chromatography, or you experience a significant loss of your desired product with the formation of baseline material. This suggests that your halogenated quinoline is degrading on the column.
Potential Causes:
-
Acidic Nature of Silica Gel: Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds.[4] The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups, potentially leading to decomposition.[5]
-
Harsh Reaction Conditions: While not a purification issue per se, incomplete quenching of reagents from the synthesis can lead to ongoing reactions on the column.
-
Thermal Instability: Some halogenated quinolines may be thermally labile and can decompose if the solvent removal step is performed at too high a temperature.
Solutions:
-
Deactivate the Stationary Phase:
-
Triethylamine Wash: Before loading your sample, flush the silica gel column with your chosen eluent containing 1-2% triethylamine.[4] This will neutralize the acidic sites on the silica.
-
Use of Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil®.[4][5]
-
-
Minimize Contact Time:
-
Flash Chromatography: Employ flash chromatography with positive pressure to minimize the time your compound spends in contact with the stationary phase.[5]
-
-
Gentle Work-up and Handling:
-
Ensure that your reaction is properly quenched and that all reactive reagents are removed before attempting purification.
-
When concentrating the purified fractions, use a rotary evaporator at a reduced temperature to prevent thermal degradation.
-
Problem 3: Persistent Impurities
Scenario: Despite your best efforts at purification, you are unable to remove certain impurities, such as starting materials or byproducts from the synthesis.
Potential Causes:
-
Co-elution: The impurity may have a similar polarity to your desired product, making separation by chromatography challenging.
-
Chemical Similarity: The impurity might be structurally very similar to your product, especially if it is an unreacted starting material or a closely related byproduct.
Solutions:
-
Acid-Base Extraction:
-
This is a highly effective technique for separating basic halogenated quinolines from neutral or acidic impurities.[10][14] The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The basic quinoline will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free base, which can be extracted back into an organic solvent.
Caption: Workflow for purifying halogenated quinolines using acid-base extraction.
-
-
Recrystallization:
-
Derivative Formation:
-
In some cases, it may be beneficial to temporarily convert your halogenated quinoline into a derivative that has different physical properties, allowing for easier separation. For example, forming a picrate salt can facilitate purification by crystallization.[13] The pure quinoline can then be regenerated from the derivative.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography method for purifying halogenated quinolines?
A1: Flash column chromatography on silica gel is the most common and often the first method to try due to its simplicity and scalability.[4] However, given the basic nature of quinolines, it is often necessary to use a mobile phase containing a small amount of a basic modifier like triethylamine to prevent peak tailing and potential degradation.[5] For more challenging separations, preparative HPLC or centrifugal partition chromatography may be required.[6][8]
Q2: How can I effectively remove colored impurities from my halogenated quinoline product?
A2: Colored impurities are often highly conjugated organic molecules.
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[15] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Chromatography: If the colored impurity has a different polarity from your product, it can be separated by column chromatography.
Q3: My halogenated quinoline is a solid. Is recrystallization always a better option than chromatography?
A3: Not necessarily. The choice between recrystallization and chromatography depends on several factors:
-
Purity of the Crude Product: Recrystallization is most effective when the desired compound is the major component and the impurities are present in small amounts.[11]
-
Nature of Impurities: If the impurities have very similar solubility to your product, recrystallization will be less effective.
-
Scalability: Recrystallization is often more easily scaled up for larger quantities of material compared to preparative chromatography.
-
Time and Effort: Developing a good recrystallization procedure can be time-consuming, involving screening multiple solvents. Column chromatography, while also requiring optimization, can sometimes be a faster way to get a pure sample, especially at a smaller scale.
Q4: What are the best analytical techniques to assess the purity of my final halogenated quinoline product?
A4: A combination of analytical techniques should be used to confirm the purity of your compound:[17]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (often as a percentage of the total peak area).[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[17]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and halogens, which can be compared to the theoretical values.
| Analytical Technique | Information Provided | Typical Purity Target for Drug Development |
| HPLC | Quantitative purity (Area %) | >99.0% |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities | Conforms to structure |
| Mass Spectrometry | Molecular weight confirmation | [M+H]⁺ or [M-H]⁻ matches theoretical mass |
| Elemental Analysis | Elemental composition (C, H, N, Halogen) | Within ±0.4% of theoretical values |
Table 1: Common analytical techniques for purity assessment of halogenated quinolines.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Halogenated Quinoline
-
Prepare the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Load the Sample:
-
Dissolve your crude halogenated quinoline in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase as needed to elute your compound.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Protocol 2: General Procedure for Recrystallization of a Halogenated Quinoline
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product and a few drops of a test solvent.
-
An ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.[16]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
Caption: Step-by-step workflow for the recrystallization of a solid compound.
-
References
- Mercuration of quinoline give different isomers how could these isomers separated | ResearchGate. (2017).
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline - Benchchem. (n.d.).
- Purification of Quinoline - Chempedia - LookChem. (n.d.).
- Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - NIH. (n.d.).
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. (2023).
- Overcoming challenges in the direct halogenation of the quinoline ring - Benchchem. (n.d.).
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 - SIELC Technologies. (n.d.).
- Preparative Separation of Quinolines by Centrifugal Partition Chromatography With Gradient Elution - PubMed. (2003).
- Technical Support Center: Purification of Halogenated Quinoxalines - Benchchem. (n.d.).
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. (n.d.).
- Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. (2024).
- CN105646342B - A kind of method of quinoline in extraction and separation quinoline-biphenyl-naphthalene mixtures - Google Patents. (n.d.).
- Troubleshooting Purification Methods - Sigma-Aldrich. (n.d.).
- Recrystallization. (n.d.).
- Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed. (2011).
- Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025).
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed. (2003).
- CN102746221B - Method for extracting quinoline from coal tar wash oil - Google Patents. (n.d.).
- Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography - Benchchem. (n.d.).
- Quinoline - Wikipedia. (n.d.).
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. (2003).
- Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - MDPI. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Chromatography techniques - Oxford University Press. (n.d.).
- Microbial degradation of quinoline (as proposed by Boyd et al. 1993;... - ResearchGate. (n.d.).
- Quinoline | C9H7N | CID 7047 - PubChem - NIH. (n.d.).
- 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022).
- Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline - PubMed. (1987).
- Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020).
- Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed. (2010).
- A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing). (n.d.).
- Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. (2015).
- Common Quinoline Synthesis Reactions - Flychem Co., ltd. (2024).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 8. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mt.com [mt.com]
- 13. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline
Welcome to the technical support center for the synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this multi-step synthesis and optimize your product yield.
Plausible Synthetic Pathway Overview
The synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A logical and effective pathway begins with the construction of the quinoline core, followed by sequential halogenations. This approach allows for greater control over regioselectivity. The proposed pathway involves a Gould-Jacobs reaction, followed by chlorination and, finally, regioselective bromination.[1]
Caption: Proposed synthetic workflow for 8-Bromo-4-chloro-2,6-dimethylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage for determining the overall yield? A1: While every step is important, the initial quinoline ring formation (Gould-Jacobs reaction) is often the most critical.[1] This stage involves a high-temperature thermal cyclization that can be prone to side reactions and tar formation if not properly controlled. Optimizing the temperature and reaction time during the cyclization in a high-boiling solvent like diphenyl ether is crucial for maximizing the yield of the quinolone intermediate.
Q2: Why is the Gould-Jacobs reaction preferred over other quinoline syntheses like the Skraup or Doebner-von Miller for this specific molecule? A2: The Gould-Jacobs reaction provides a more controlled route for synthesizing 4-hydroxyquinolines from anilines and malonic esters.[1][2] For a polysubstituted target like this, it allows for the unambiguous construction of the core before the more reactive halogenation steps. The Skraup and Doebner-von Miller reactions often use harsh acidic and oxidizing conditions that can be difficult to control, leading to significant tar formation and a mixture of products, especially with substituted anilines.[3][4]
Q3: My final product is an oil that is difficult to purify. What can I do? A3: An oily product often indicates the presence of impurities, such as residual solvent, starting materials, or isomeric side products. First, ensure all volatile impurities are removed under high vacuum. If it remains an oil, purification via column chromatography on silica gel is the recommended next step. If crystallization is desired, try dissolving the purified oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and then slowly cooling or adding a non-solvent (e.g., hexane, water) to induce precipitation.
Q4: Can I perform the bromination before the chlorination? A4: It is not recommended. The hydroxyl group at the 4-position is a strongly activating, ortho-, para-directing group. Attempting to brominate the 4-hydroxy-6,8-dimethylquinoline intermediate would likely lead to a mixture of products and potential over-bromination. Converting the hydroxyl to a chloro group first deactivates the ring slightly and provides better regiochemical control in the final bromination step.
Troubleshooting Guide by Synthesis Stage
Stage 1: Quinoline Core Formation (Gould-Jacobs Reaction)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the anilinomethylenemalonate intermediate | 1. Incomplete reaction due to insufficient temperature. 2. Loss of ethanol byproduct is not driving the equilibrium forward. | 1. Ensure the initial condensation is heated to at least 100-120°C.[5] 2. Monitor the reaction by TLC. Consider removing the ethanol formed under reduced pressure to push the reaction to completion.[5] |
| Significant tar formation during thermal cyclization | 1. Cyclization temperature is too high or heating is prolonged. 2. Presence of oxygen or other impurities. | 1. Carefully control the cyclization temperature, typically 240-260°C in a solvent like Dowtherm A or diphenyl ether.[5] 2. Do not heat for longer than necessary (typically 30-60 minutes). Monitor by TLC. 3. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incomplete saponification or decarboxylation | 1. Insufficient base (e.g., NaOH) or reaction time for saponification. 2. Inadequate heating for the decarboxylation step. | 1. Use a sufficient excess of aqueous NaOH and ensure the mixture is refluxed until the ester is fully consumed (monitor by TLC).[6] 2. After acidification to precipitate the carboxylic acid, ensure the solid is thoroughly dried before heating it in diphenyl ether for decarboxylation.[6] |
Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion to 4-chloro product | 1. Insufficient POCl₃. 2. Reaction time or temperature is too low. 3. Water contamination in the reaction. | 1. Use a significant excess of POCl₃ (5-10 equivalents), which can also serve as the solvent.[5] 2. Ensure the reaction is refluxed (approx. 110°C) for 2-4 hours, or until TLC shows complete consumption of the starting material.[5][7] 3. Use dry glassware and ensure the 4-hydroxyquinoline starting material is anhydrous. |
| Product degradation during workup | 1. The quenching of POCl₃ is highly exothermic and uncontrolled. | 1. CRITICAL SAFETY STEP: Cool the reaction mixture before quenching. Pour the mixture slowly onto a large amount of crushed ice with vigorous stirring.[5] This must be done in a well-ventilated fume hood. 2. Neutralize the acidic solution promptly but carefully with a base like sodium bicarbonate or ammonium hydroxide to precipitate the product.[5] |
| Difficulty removing residual POCl₃ | 1. POCl₃ is a high-boiling point liquid. | 1. After the reaction, remove the bulk of the excess POCl₃ via distillation under reduced pressure before the quenching step. This makes the workup safer and cleaner.[7] |
Stage 3: Regioselective Bromination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 7. download.atlantis-press.com [download.atlantis-press.com]
Technical Support Center: Minimizing Side Reactions in the Functionalization of Quinolines
Welcome to the Technical Support Center for quinoline functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of quinoline derivatives. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and practical field experience to help you navigate the complexities of quinoline chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the C-H functionalization of quinolines?
A1: The most prevalent side reactions include poor regioselectivity leading to mixtures of isomers (e.g., C2 vs. C8), homocoupling of coupling partners, over-functionalization resulting in di- or tri-substituted products, and catalyst deactivation.[1][2][3] In some cases, particularly with strong oxidizing agents, the formation of quinoline N-oxides can occur, which can either be an unwanted side product or a strategic intermediate.[1]
Q2: How does the electronic nature of the quinoline ring influence side reactions?
A2: The quinoline scaffold consists of an electron-rich benzene ring and an electron-deficient pyridine ring.[4] This electronic dichotomy governs its reactivity. The electron-deficient nature of the pyridine ring makes the C2 and C4 positions susceptible to nucleophilic attack, while electrophilic substitution typically occurs at the C5 and C8 positions of the benzene ring.[3][4] During C-H activation, the nitrogen atom can act as a coordinating site for the metal catalyst, often favoring functionalization at the C2 and C8 positions.[5][6] Understanding these intrinsic properties is key to predicting and controlling regioselectivity.
Q3: What is the purpose of using a quinoline N-oxide, and what are the potential downsides?
A3: Converting the quinoline nitrogen to an N-oxide serves multiple purposes. The N-oxide group acts as a powerful directing group, primarily facilitating functionalization at the C2 and C8 positions by coordinating with the metal catalyst.[1][3] It also activates the quinoline ring towards certain transformations. However, the N-oxide needs to be removed in a subsequent step, typically through reduction with reagents like PCl₃, which adds an extra step to the synthesis.[1] Incomplete reduction or incompatibility of other functional groups with the reduction conditions can be potential downsides. Visible-light-mediated deoxygenation offers a milder alternative.[7]
Q4: Can the quinoline substrate itself act as a ligand and influence the reaction?
A4: Yes, the nitrogen lone pair in the quinoline ring can coordinate to the metal catalyst. This interaction can sometimes be beneficial, stabilizing the catalytic species. In fact, some one-pot cross-coupling and C-H functionalization reactions have been designed to harness the quinoline substrate as an intrinsic N-ligand, eliminating the need for external ligands.[8][9] However, this coordination can also lead to catalyst inhibition or poisoning, where the quinoline binds too strongly to the metal center, preventing it from participating in the catalytic cycle.[1]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the functionalization of quinolines.
Issue 1: Poor Regioselectivity in C-H Arylation (C2 vs. C8 vs. Other Positions)
Problem: My palladium-catalyzed C-H arylation of a substituted quinoline is producing a mixture of C2 and C8 isomers, with low selectivity for my desired product.
Causality: The C2 and C8 positions are often the most kinetically favored sites for C-H activation due to the directing effect of the quinoline nitrogen.[1][5] The balance between these two positions is influenced by a delicate interplay of steric and electronic factors of both the substrate and the catalytic system.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions & Protocols
-
Leverage a Stronger Directing Group:
-
For C8 Selectivity: The 8-aminoquinoline group is a powerful bidentate directing group that strongly favors functionalization at the C8 position.[3]
-
For C2 Selectivity: While N-oxides can direct to both C2 and C8, careful selection of ligands and conditions can favor C2. For instance, some palladium-catalyzed arylations of quinoline N-oxides show high selectivity for the C2 position.[1]
-
-
Modify the Catalytic System:
-
Ligand Modification: The steric and electronic properties of ligands are critical. Bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can influence the regiochemical outcome by sterically blocking one site over another.[10] For instance, in some systems, bulkier ligands may favor the more accessible C2 position.
-
Metal Catalyst Selection: Different transition metals exhibit distinct selectivities. While palladium is common, rhodium-based catalysts have shown excellent selectivity for the C8 position in certain reactions.[3] Nickel catalysts have been reported to favor the C3 position.[6]
-
-
Optimize Reaction Conditions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can alter the catalyst's behavior. Screen a range of solvents from nonpolar (e.g., Toluene, Dioxane) to polar aprotic (e.g., DMF, DMA).[10]
-
Temperature Adjustment: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy, thus discriminating between two closely related transition states.[10]
-
| Parameter | Condition A (Low Selectivity) | Condition B (High C8 Selectivity) | Condition C (High C2 Selectivity) | Reference |
| Substrate | 6-Methylquinoline | 6-Methylquinoline-N-Oxide | 6-Methylquinoline-N-Oxide | [1][3] |
| Catalyst | Pd(OAc)₂ | [RhCp*Cl₂]₂ | Pd(OAc)₂ | [1][3] |
| Ligand | SPhos | — | P(o-tolyl)₃ | [1] |
| Base/Additive | K₂CO₃ | AgSbF₆ | Ag₂CO₃ | [1] |
| Solvent | Toluene | DCE | DMF | [1] |
| Temperature | 110 °C | 80 °C | 130 °C | [1] |
| Outcome | Mixture of C2/C8 | >95% C8 selectivity | >95% C2 selectivity | [1] |
Issue 2: Homocoupling of Boronic Acid in Suzuki-Miyaura Couplings
Problem: My Suzuki-Miyaura coupling of a haloquinoline with a boronic acid is resulting in significant formation of a biaryl byproduct from the homocoupling of the boronic acid, leading to low yields of the desired product.
Causality: The homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and certain palladium catalysts.[2] This reaction competes with the desired cross-coupling pathway, consuming the boronic acid and reducing the yield.
Troubleshooting Workflow
Caption: Workflow to minimize boronic acid homocoupling.
Solutions & Protocols
-
Rigorous Exclusion of Oxygen:
-
Degassing: Oxygen is a primary culprit in promoting homocoupling.[2] Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and execution.
-
-
Reagent Stoichiometry and Choice:
-
Stoichiometry: Using a slight excess of the haloquinoline (e.g., 1.1 equivalents) relative to the boronic acid can sometimes suppress homocoupling.[2]
-
Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable and less prone to homocoupling than their corresponding boronic acids. Consider preparing and using the boronic ester instead.
-
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the cross-coupling pathway.[2]
-
Base Selection: The choice of base can be crucial. Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes less likely to promote homocoupling compared to stronger bases like NaOH or KOH.
-
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the haloquinoline (1.0 equiv.), boronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add thoroughly degassed 1,4-dioxane/water (4:1 mixture) via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 3: Catalyst Deactivation or Inhibition
Problem: My cross-coupling reaction starts but then stalls, or fails to initiate altogether, resulting in low conversion of the starting material.
Causality: The quinoline nitrogen can act as a ligand and coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1] This is a form of catalyst poisoning or deactivation. Impurities in reagents or solvents can also poison the catalyst.
Solutions
-
Ligand Choice:
-
Electron-Rich, Bulky Ligands: Use ligands that can compete effectively with the quinoline nitrogen for coordination to the metal center. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[10] These ligands form stable, active catalysts that are less susceptible to inhibition.
-
-
Use of Additives:
-
Lewis Acids: The addition of a Lewis acid (e.g., ZnMe₂, B(C₆F₅)₃) can coordinate to the quinoline nitrogen, "masking" it and preventing it from poisoning the transition metal catalyst. This strategy has been shown to improve reaction efficiency.[1]
-
-
Catalyst Pre-activation and Loading:
-
Pre-catalysts: Use well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) that are designed for rapid generation of the active Pd(0) species.
-
Catalyst Loading: While not always ideal, slightly increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may help overcome partial deactivation, though this should be a last resort.
-
-
Purity of Reagents:
-
Solvent and Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous where necessary. Trace impurities, particularly sulfur-containing compounds, can irreversibly poison palladium catalysts.[3]
-
This technical guide provides a starting point for troubleshooting common issues in quinoline functionalization. The key to success often lies in a systematic approach to optimization, grounded in a solid understanding of the underlying reaction mechanisms.
References
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 21(9), 1111. [Link]
-
Sharma, U., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Seregin, I. V., & Gevorgyan, V. (2007). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry–A European Journal, 13(28), 7734-7749. [Link]
-
Murie, V. E., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880. [Link]
-
Clososki, G. C., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880. [Link]
-
Sharma, U., et al. (2024). Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress. Request PDF. [Link]
-
Liu, Y., et al. (2022). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 144(30), 13533-13540. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]
-
Douglas, J. J., & Glorius, F. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie International Edition, 61(20), e202201402. [Link]
-
Meanwell, N. A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(21), 12487-12535. [Link]
-
O'Donovan, D. H., et al. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry, 85(4), 2585-2596. [Link]
-
O'Donovan, D. H., et al. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing dehalogenation as a side reaction in quinoline chemistry
Preventing Dehalogenation as an Unwanted Side Reaction
Welcome to the technical support center for advanced quinoline chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with dehalogenation side reactions during the functionalization of haloquinolines. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you mitigate this common yet frustrating byproduct, thereby improving your reaction yields, simplifying purification, and ensuring the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What exactly is dehalogenation in the context of quinoline chemistry?
A1: Dehalogenation is a side reaction where the halogen atom (Cl, Br, or I) on your quinoline starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired quinoline or substituted quinoline byproduct, which consumes your starting material and reduces the overall yield of the intended product.[2]
Q2: What is the most common cause of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This highly reactive intermediate can be generated from various sources, including trace water, alcohol solvents, certain amine bases, or even the degradation of phosphine ligands.[2] Once formed, the Pd-H species can react with the haloquinoline intermediate in a competing pathway that results in the dehalogenated product instead of the desired cross-coupled product.
Q3: Are certain positions on the quinoline ring more susceptible to dehalogenation?
A3: Yes, the electronic properties of the haloquinoline play a significant role. Electron-deficient haloquinolines, such as those with electron-withdrawing groups or halogen atoms at the C2 and C4 positions, are generally more prone to dehalogenation.[2][4] The electron-poor nature of these positions makes them more susceptible to side reactions.
Q4: How does my choice of base impact the extent of dehalogenation?
A4: The base is a critical parameter. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species and are often associated with higher levels of dehalogenation.[2] Weaker inorganic bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), are generally a safer choice to minimize this side reaction.[2]
Q5: Can the solvent system make a difference?
A5: Absolutely. Protic solvents like alcohols can directly serve as a source of hydride, leading to dehalogenation.[3] Some polar aprotic solvents like DMF can also be problematic under certain conditions.[5] Non-polar, aprotic solvents such as toluene or dioxane are often preferred to create a more controlled reaction environment.[2][5]
In-Depth Mechanistic Insights: The Competing Pathways
To effectively troubleshoot dehalogenation, it is crucial to understand its mechanistic origin. In a typical palladium-catalyzed cross-coupling reaction (like Suzuki, Buchwald-Hartwig, or Stille), the desired product is formed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7] Dehalogenation arises from an off-cycle pathway initiated by a Pd-H species.
The diagram below illustrates the desired catalytic cycle for cross-coupling versus the competing dehalogenation pathway. The key diversion occurs when the Ar-Pd(II)-X intermediate encounters a hydride source, leading to the formation of an Ar-Pd(II)-H species, which then reductively eliminates the undesired Ar-H product.
Caption: Competing catalytic pathways in quinoline functionalization.
Troubleshooting Guide
Use this section to diagnose and resolve dehalogenation issues observed in your experiments.
| Problem | Potential Cause | Suggested Solution & Scientific Rationale |
| High levels of dehalogenated byproduct (>10%) | 1. Suboptimal Ligand Choice | Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[2][8] Rationale: These ligands accelerate the rate of the desired reductive elimination (Ar-R' formation) to outcompete the undesired reductive elimination that forms the dehalogenated byproduct (Ar-H).[2] |
| 2. Inappropriate Base | Replace strong bases (e.g., NaOtBu, KHMDS) with weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] Rationale: Weaker bases are less likely to generate palladium-hydride species, which are the primary culprits for dehalogenation.[2] | |
| 3. Problematic Solvent/Reagents | Ensure strictly anhydrous and degassed conditions. Switch from protic solvents (MeOH, EtOH) or DMF to non-polar aprotic solvents like toluene or dioxane.[2][5] Rationale: Oxygen can degrade the catalyst, and protic sources or water can directly provide the hydride for the side reaction.[1][9] Rigorous inert atmosphere techniques are crucial. | |
| 4. Reaction Temperature is Too High | Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor for conversion over a longer time.[2] Rationale: Dehalogenation can sometimes have a higher activation energy than the desired coupling. Lowering the temperature may disfavor the side reaction pathway. | |
| Reaction fails with N-H containing haloquinolines (e.g., halo-hydroxyquinolines) | 5. Acidic Proton Interference | Protect the acidic N-H or O-H proton prior to the cross-coupling reaction using a suitable protecting group (e.g., BOC, SEM, or methylation).[2][10] Rationale: The acidic proton can interact with the base or the metal center, promoting catalyst deactivation or dehalogenation pathways.[2][10] Protection blocks this unwanted reactivity. |
Troubleshooting Workflow
When faced with dehalogenation, follow this logical workflow to systematically address the problem.
Caption: A step-by-step workflow for minimizing dehalogenation.
Preventative Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol for the coupling of 3-bromoquinoline with an arylboronic acid is designed from the ground up to minimize the risk of hydrodehalogenation.
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous and degassed
-
Water, degassed (e.g., HPLC grade, sparged with Argon)
-
Oven-dried glassware and magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the solid reagents under an inert atmosphere: 3-bromoquinoline, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Solvent Addition: Add anhydrous, degassed toluene and degassed water to the vial via syringe to create a 10:1 toluene/water mixture. The reaction concentration should be approximately 0.1 M with respect to the 3-bromoquinoline.
-
Degassing (Crucial Step): Seal the reaction vial and sparge the headspace with Argon for 5 minutes. It is critical to ensure a truly oxygen-free environment to prevent catalyst decomposition.[11]
-
Reaction: Heat the mixture in a pre-heated oil bath to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the 3-bromoquinoline and the appearance of the product spot. Also, check for the presence of a quinoline spot, which would indicate dehalogenation.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired cross-coupled product.
By implementing these robust, mechanistically informed strategies, you can effectively suppress dehalogenation and achieve more reliable and efficient syntheses in your quinoline projects.
References
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2025). ACS Omega.
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society.
- Overcoming challenges in the direct halogenation of the quinoline ring. (2025). BenchChem.
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. (2025). Catalysis Science & Technology.
- Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. (2025). BenchChem.
- Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings. (2025). BenchChem.
- Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines. (2025). BenchChem.
- Haloselectivity of Heterocycles. Baran Lab.
- significant dehalogenation in stille coupling. (2019). Reddit.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PMC - PubMed Central.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Semantic Scholar.
- How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
- Critical Role of Semiquinones in Reductive Dehalogenation. (2023).
- Critical Role of Semiquinones in Reductive Dehalogenation. (2023). PubMed - NIH.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry.
- Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI.
- troubleshooting side reactions in the synthesis of quinoline derivatives. (2025). BenchChem.
- Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). BenchChem.
- Reductive dehalogenation and formation of sulfonated quinones in the aqueous reactions between vario. DEA.
- Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv.
- Troubleshooeting homocoupling. (2023). Reddit.
- Reductive dehalogenation of α-halo carbonyl compounds. ResearchGate.
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. (2012). Weizmann Research Portal.
- Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis. (2025). BenchChem.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH.
- Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions. (2025). Request PDF - ResearchGate.
- Cross-coupling reaction. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Iodine catalyzed reduction of quinolines under mild reaction conditions. RSC Publishing.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025).
- avoiding drastic conditions for the bromination of quinoline derivatives. (2025). BenchChem.
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. (2025). BenchChem.
- 3-haloquinolines by Friedländer reaction of α-haloketones. (2011). PubMed.
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. (2025). Request PDF - ResearchGate.
- Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Issues of 8-Bromo-4-chloro-2,6-dimethylquinoline
Welcome to the technical support center for 8-Bromo-4-chloro-2,6-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your experiments proceed smoothly and efficiently.
Compound Overview
8-Bromo-4-chloro-2,6-dimethylquinoline (Molecular Formula: C₁₁H₉BrClN, Molecular Weight: 270.55 g/mol ) is a halogenated quinoline derivative.[1] Its rigid, planar aromatic structure and the presence of halogen substituents contribute to strong intermolecular forces and high crystal lattice energy, which can lead to poor solubility in many common organic solvents. Understanding these underlying physicochemical properties is the first step in overcoming dissolution challenges.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with 8-Bromo-4-chloro-2,6-dimethylquinoline. Which solvent should I try first?
A1: For a compound with the predicted non-polar characteristics of 8-Bromo-4-chloro-2,6-dimethylquinoline, a logical starting point is chlorinated solvents or polar aprotic solvents. We recommend the following initial screening sequence:
-
Dichloromethane (DCM) : Often effective for halogenated compounds.
-
Chloroform (CHCl₃) : Similar to DCM, can be a good alternative.
-
Tetrahydrofuran (THF) : Its ether oxygen can help solvate the quinoline ring.
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) : These are powerful, highly polar aprotic solvents that can often dissolve even very insoluble compounds. However, be mindful of their high boiling points, which can complicate product isolation. They are ideal for applications like NMR spectroscopy or setting up reactions where the solvent will not be removed immediately.
Q2: My compound is not dissolving in DCM or Chloroform at room temperature. What is my next step?
A2: If initial attempts at room temperature fail, do not immediately discard the solvent choice. The dissolution process is often kinetically limited. The following techniques should be applied sequentially:
-
Gentle Heating: Safely warm the mixture using a water bath or heating mantle.[2][3] Never use an open flame with organic solvents.[4] Even a modest increase in temperature can significantly improve both the rate of dissolution and the ultimate solubility.
-
Sonication: The use of an ultrasonic bath can dramatically accelerate the dissolution process.[5][6] Sonication creates cavitation bubbles that generate intense mechanical forces, breaking down solid particles and increasing the surface area available for interaction with the solvent.[7][8][9]
Q3: I've tried heating and sonication, but the solubility is still poor. Should I consider a solvent mixture?
A3: Absolutely. Using a co-solvent system is a powerful strategy when a single solvent is ineffective. The goal is to create a mixture with a polarity that is better matched to the solute.
For 8-Bromo-4-chloro-2,6-dimethylquinoline, consider these combinations:
-
Toluene/THF: A mixture of an aromatic solvent with a more polar ether can be effective.
-
DCM/Methanol: Adding a small amount of a polar protic solvent like methanol can sometimes disrupt the crystal lattice of the solute, aiding dissolution. Start with a high percentage of DCM (e.g., 9:1 DCM:Methanol) and gradually increase the proportion of methanol.
Q4: Can the use of certain solvents or additives interfere with my downstream applications?
A4: Yes, this is a critical consideration.
-
For Reaction Chemistry: Highly coordinating solvents like DMSO or DMF can interfere with certain catalytic reactions (e.g., some palladium-catalyzed cross-couplings). Protic solvents like methanol or ethanol are incompatible with reactions involving organometallics or other moisture-sensitive reagents.
-
For NMR Analysis: Ensure your chosen solvent is available in a deuterated form (e.g., CDCl₃, DMSO-d₆). If you must use a non-deuterated solvent system to achieve solubility, you may need to rely on solvent suppression techniques, which can complicate spectral analysis.
-
For Purification: Solvents with very high boiling points (DMSO, DMF, NMP) are difficult to remove under vacuum and may require aqueous workups or lyophilization for removal.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Systematic Solvent Screening Workflow
This protocol outlines a systematic approach to identifying a suitable solvent system.
-
Preparation: Place a small, accurately weighed amount of 8-Bromo-4-chloro-2,6-dimethylquinoline (e.g., 1-2 mg) into several small vials.
-
Initial Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent (DCM, THF, Toluene, Ethyl Acetate, Acetonitrile, Methanol, DMSO).
-
Room Temperature Test: Vigorously vortex each vial for 30-60 seconds. Observe for dissolution.
-
Sonication: If not fully dissolved, place the vials in an ultrasonic bath for 5-10 minutes. Observe again.
-
Heating: If the compound remains insoluble, gently heat the vials in a sand bath or on a hot plate to just below the solvent's boiling point.[2] Caution: Always ensure proper ventilation and avoid open flames.[4][10]
-
Co-Solvent Testing: If single solvents fail, begin testing mixtures based on your observations. For example, if the compound showed partial solubility in THF, try a THF/Toluene mixture.
The results can be summarized in a table for easy comparison:
| Solvent | Room Temp. | Sonication | Gentle Heat | Notes |
| Dichloromethane | Poor | Partial | Soluble | --- |
| Toluene | Poor | Poor | Partial | --- |
| THF | Partial | Soluble | Soluble | Good starting point |
| DMSO | Soluble | Soluble | Soluble | High boiling point |
Protocol 2: Enhancing Dissolution with Sonication
Sonication is a highly effective method for dissolving stubborn compounds by providing mechanical agitation at a microscopic level.
-
Combine Solute and Solvent: In an appropriately sized flask or vial, add the 8-Bromo-4-chloro-2,6-dimethylquinoline and the chosen solvent.
-
Position in Bath: Place the vessel in an ultrasonic water bath. Ensure the water level in the bath is sufficient to cover the solvent level inside the vessel.
-
Activate Sonication: Turn on the sonicator. You should observe cavitation (the formation of tiny bubbles).
-
Monitor: Sonicate in intervals of 5-10 minutes. Visually inspect the solution for remaining solid particles. For very insoluble compounds, this process can take longer. The process works by breaking down the solid's structure, increasing surface area, and facilitating interaction with the solvent.[6][7]
Conceptual Workflow & Decision Making
To assist in your experimental design, the following diagram illustrates a logical workflow for addressing the solubility of 8-Bromo-4-chloro-2,6-dimethylquinoline.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. quora.com [quora.com]
- 3. powerblanket.com [powerblanket.com]
- 4. csub.edu [csub.edu]
- 5. hielscher.com [hielscher.com]
- 6. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scienceready.com.au [scienceready.com.au]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the 1H NMR Spectrum of Substituted Quinolines
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool for unraveling the intricacies of molecular architecture. This guide provides an in-depth, experience-driven approach to interpreting the 1H NMR spectra of substituted quinolines, a core scaffold in numerous pharmaceuticals and biologically active compounds. We will move beyond rote memorization of chemical shifts, delving into the causal relationships between substituent effects and spectral appearance, thereby empowering you to confidently assign complex spectra.
The Foundational Principles: Understanding the Quinoline Ring in 1H NMR
The quinoline ring system is a bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring. This fusion results in a unique electronic landscape that dictates the chemical shifts and coupling patterns of its seven protons. A fundamental understanding of the unsubstituted quinoline spectrum is the bedrock upon which all interpretations of substituted analogues are built.[1]
Protons on the quinoline ring system are typically found in the aromatic region of the 1H NMR spectrum, generally between δ 6.5 and 9.0 ppm.[2][3] The electron-withdrawing nature of the nitrogen atom significantly deshields adjacent protons, causing them to resonate at a lower field (higher ppm).[2][3]
Here are the key features of an unsubstituted quinoline spectrum:
-
H2 Proton: This proton is the most deshielded due to its proximity to the electronegative nitrogen atom and often appears as the most downfield signal, typically around δ 8.7-8.9 ppm.[2]
-
H8 Proton: The H8 proton experiences a "peri-effect" due to its spatial proximity to the nitrogen lone pair, resulting in significant deshielding. It appears further downfield than the other protons on the carbocyclic ring.[2][3]
-
Coupling Constants (J): The connectivity of the protons can be determined by analyzing the spin-spin coupling constants. In aromatic systems like quinoline, these couplings are critical for distinguishing between isomers.[2]
-
Ortho-coupling (³J): Occurs between protons on adjacent carbons (three bonds apart) and is the strongest, typically in the range of 7-10 Hz.[2]
-
Meta-coupling (⁴J): Occurs between protons separated by three carbons (four bonds apart) and is significantly weaker, with J values around 2-3 Hz.[2]
-
Para-coupling (⁵J): Occurs between protons on opposite sides of the ring (five bonds apart) and is very weak (0-1 Hz), often not being resolved.[2]
-
The multiplicity of a signal (e.g., singlet, doublet, triplet) can be predicted by the n+1 rule, where 'n' is the number of equivalent neighboring protons. However, in the complex spin systems of quinolines, protons are often coupled to multiple non-equivalent neighbors, leading to more intricate patterns like a doublet of doublets (dd) or a triplet of doublets (td).[2]
The Impact of Substituents: A Tale of Two Effects
The true power of 1H NMR in quinoline chemistry lies in its ability to pinpoint the location and nature of substituents. Substituents alter the electronic environment of the ring, leading to predictable upfield (shielding) or downfield (deshielding) shifts of nearby protons. These effects are primarily governed by two factors:
-
Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO₂, -CN) will deshield nearby protons, while electron-donating groups (e.g., -OH, -NH₂) will shield them.
-
Resonance (Mesomeric) Effects: These are transmitted through the pi system of the aromatic ring and are particularly pronounced for substituents with lone pairs or multiple bonds that can participate in conjugation.
The interplay of these two effects determines the final chemical shift of each proton. For instance, a hydroxyl group (-OH) is inductively electron-withdrawing but has a strong electron-donating resonance effect.
Comparative Case Studies: 8-Hydroxyquinoline vs. 6-Nitroquinoline
To illustrate these principles in action, let's compare the 1H NMR spectra of two substituted quinolines: 8-hydroxyquinoline (an electron-donating substituent) and 6-nitroquinoline (an electron-withdrawing substituent).
Case Study 1: 8-Hydroxyquinoline
The hydroxyl group at the 8-position is a strong electron-donating group through resonance. This leads to a general shielding (upfield shift) of the protons on the carbocyclic ring compared to unsubstituted quinoline.
| Proton | Approximate Chemical Shift (ppm) in CDCl₃ | Multiplicity | Key Observations and Rationale |
| H2 | ~8.78 | dd | Remains significantly deshielded due to the adjacent nitrogen. |
| H3 | ~7.43 | dd | |
| H4 | ~8.15 | dd | |
| H5 | ~7.33 | d | Shielded by the electron-donating -OH group. |
| H6 | ~7.19 | t | Shielded by the electron-donating -OH group. |
| H7 | ~7.45 | d |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The data presented here is a representative example.[4]
Case Study 2: 6-Nitroquinoline
The nitro group at the 6-position is a powerful electron-withdrawing group, both inductively and through resonance. This results in a significant deshielding (downfield shift) of the protons on the carbocyclic ring.
| Proton | Approximate Chemical Shift (ppm) in CDCl₃ | Multiplicity | Key Observations and Rationale |
| H2 | ~9.0 | dd | Deshielded by the nitrogen and the distant but powerful -NO₂ group. |
| H3 | ~7.6 | dd | |
| H4 | ~8.3 | dd | |
| H5 | ~8.8 | d | Strongly deshielded by the ortho -NO₂ group. |
| H7 | ~8.4 | dd | Strongly deshielded by the para -NO₂ group. |
| H8 | ~8.2 | d |
Note: The exact chemical shifts can vary. This data is representative.
Experimental Workflow: From Sample to Spectrum
A robust and reproducible experimental protocol is the cornerstone of reliable data. Here is a step-by-step guide for acquiring a high-quality 1H NMR spectrum of a substituted quinoline.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the substituted quinoline sample.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to interpreting the 1H NMR spectrum of a substituted quinoline.
Caption: A logical workflow for the systematic interpretation of a 1H NMR spectrum of a substituted quinoline.
Advanced Techniques for Unambiguous Assignment: The Power of 2D NMR
For complex substitution patterns or in cases of significant signal overlap, one-dimensional 1H NMR may not be sufficient for a complete and unambiguous structural assignment. In such scenarios, two-dimensional (2D) NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. Cross-peaks in a COSY spectrum reveal which protons are on adjacent carbons, allowing for the tracing of the proton connectivity throughout the spin system.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbons based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for piecing together different spin systems within the molecule.[5]
By employing these advanced techniques, researchers can overcome the limitations of 1D NMR and achieve a definitive structural elucidation of even the most complex substituted quinolines.
Conclusion
Interpreting the 1H NMR spectrum of a substituted quinoline is a skill that blends a solid understanding of fundamental principles with the careful analysis of experimental data. By recognizing the characteristic features of the quinoline ring system and appreciating the profound influence of substituents on chemical shifts and coupling constants, researchers can confidently decipher the structural information encoded within the spectrum. When faced with ambiguity, the strategic application of 2D NMR techniques provides a clear path to an unambiguous assignment. This guide serves as a foundational resource to empower scientists in their pursuit of novel quinoline-based discoveries.
References
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
Journal of Advances in Chemistry. (2014, April 5). Effect of different substituents on 1H NMR of quinolones. Retrieved from [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Infrared and 1 H-NMR Spectra of 8-Hydroxyquinoline Adducts of 8-Hydroxyquinoline Complexes of Dioxouranium(VI), Thorium(IV) and Scandium(III). Retrieved from [Link]
-
Journal of Chemical Education. (1996). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
Sources
A Guide to the Mass Spectrometry Fragmentation of 8-Bromo-4-chloro-2,6-dimethylquinoline: A Predictive Analysis for Researchers
The Molecular Ion: A Characteristic Isotopic Signature
The first and most crucial piece of information in a mass spectrum is the molecular ion peak (M⁺). For 8-Bromo-4-chloro-2,6-dimethylquinoline (C₁₁H₉BrClN)[2], the presence of both bromine and chlorine atoms will result in a highly characteristic isotopic pattern for the molecular ion.
-
Bromine's Contribution: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[4] This results in two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M⁺+2).
-
Chlorine's Contribution: Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, but with a natural abundance ratio of approximately 3:1.[4] This produces two peaks, M⁺ and M⁺+2, with an intensity ratio of 3:1.
When both halogens are present, their isotopic contributions combine to create a distinctive cluster of peaks. For a molecule containing one bromine and one chlorine atom, we expect to see a characteristic pattern at M⁺, M⁺+2, and M⁺+4. The relative intensities of these peaks can be predicted by considering the probabilities of each isotope combination.[5]
Table 1: Predicted Isotopic Pattern for the Molecular Ion of 8-Bromo-4-chloro-2,6-dimethylquinoline
| Ion | Isotopes | Calculated m/z | Relative Intensity |
| M⁺ | ¹²C₁₁¹H₉⁷⁹Br³⁵ClN | 267.96 | ~75% (relative to M⁺+2) |
| M⁺+2 | ¹²C₁₁¹H₉⁸¹Br³⁵ClN / ¹²C₁₁¹H₉⁷⁹Br³⁷ClN | 269.96 | ~100% |
| M⁺+4 | ¹²C₁₁¹H₉⁸¹Br³⁷ClN | 271.96 | ~25% (relative to M⁺+2) |
Note: The monoisotopic mass is 268.9607 Da.[2] The m/z values in the table are nominal masses for clarity.
This unique isotopic signature is a powerful diagnostic tool for confirming the presence of both bromine and chlorine in the molecule.
Predicting the Fragmentation Pathway: A Step-by-Step Rationale
Electron ionization is a high-energy technique that often leads to extensive fragmentation. The fragmentation of 8-Bromo-4-chloro-2,6-dimethylquinoline is expected to proceed through several key pathways, driven by the relative stabilities of the resulting ions and neutral losses.
Experimental Protocol: Acquiring a Mass Spectrum
A standard protocol for acquiring the EI-mass spectrum of a solid, thermally stable compound like 8-Bromo-4-chloro-2,6-dimethylquinoline would be as follows:
-
Sample Preparation: Dissolve a small amount of the solid compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Inlet System: Introduce the sample into the mass spectrometer via a direct insertion probe (DIP) or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable. For a DIP, the sample is placed in a capillary tube and heated to induce vaporization.
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV. This energy level is conventional and promotes reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Record the mass spectrum, ensuring sufficient signal-to-noise ratio to observe the molecular ion cluster and significant fragment ions.
Proposed Fragmentation Pathways
The primary fragmentation pathways are likely to involve the loss of the substituents from the quinoline core and subsequent ring fissions.
Diagram 1: Predicted Fragmentation Pathway of 8-Bromo-4-chloro-2,6-dimethylquinoline
Caption: Predicted major fragmentation pathways for 8-Bromo-4-chloro-2,6-dimethylquinoline under EI-MS.
-
Alpha-Cleavage of a Methyl Group: A common fragmentation for alkyl-substituted aromatic rings is the loss of an alkyl radical.[6] In this case, the loss of a methyl radical (CH₃•) from either the 2- or 6-position would lead to a resonance-stabilized cation. This is often a favorable pathway.
-
[M - CH₃]⁺: This fragment would exhibit a characteristic isotopic pattern for one bromine and one chlorine atom, with major peaks at m/z 253, 255, and 257.
-
-
Loss of a Halogen Atom: The cleavage of a carbon-halogen bond is another prevalent fragmentation pathway.[6][7]
-
[M - Cl]⁺: Loss of a chlorine radical (Cl•) would result in a fragment ion with an isotopic pattern characteristic of one bromine atom (m/z 233 and 235, with ~1:1 intensity).
-
[M - Br]⁺: Loss of a bromine radical (Br•) would produce a fragment ion with an isotopic signature for one chlorine atom (m/z 189 and 191, with ~3:1 intensity).
-
The relative abundance of the [M - Cl]⁺ and [M - Br]⁺ ions will depend on the relative bond strengths of the C-Cl and C-Br bonds. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that the loss of a bromine radical might be more favorable.
-
Secondary Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the [M - CH₃]⁺ ion could subsequently lose a chlorine or bromine atom.
-
[[M - CH₃] - Cl]⁺: This would result in an ion at m/z 218 (containing one bromine atom, so a peak at m/z 220 would also be present).
-
[[M - CH₃] - Br]⁺: This would lead to an ion at m/z 174 (containing one chlorine atom, with a corresponding peak at m/z 176).
-
Similarly, the halogen-loss fragments can lose a methyl group.
Comparison with Alternative Structures
The predicted fragmentation pattern provides a clear basis for distinguishing 8-Bromo-4-chloro-2,6-dimethylquinoline from other related compounds.
-
Isomeric Quinolines: While isomers with the same substituents at different positions on the quinoline ring will have the same molecular weight and isotopic pattern for the molecular ion, their fragmentation patterns may differ in the relative abundances of the fragment ions due to stability differences. However, distinguishing isomers based solely on EI-MS can be challenging without reference spectra.
-
Quinolines with Different Halogens: A compound like 8,4-dichloro-2,6-dimethylquinoline would show a molecular ion cluster with M⁺, M⁺+2, and M⁺+4 peaks in a 9:6:1 ratio, characteristic of two chlorine atoms.[4] Conversely, a dibromo analog would exhibit a 1:2:1 ratio for this cluster.[8]
-
Analogs with Fewer Substituents: A simpler analog, such as 4-chloro-2,6-dimethylquinoline, would have a molecular ion with a 3:1 M⁺ to M⁺+2 ratio and would not show the loss of a bromine atom.
Conclusion
In the absence of an experimental mass spectrum, a detailed prediction of the fragmentation pattern of 8-Bromo-4-chloro-2,6-dimethylquinoline can be constructed based on fundamental principles of mass spectrometry. The presence of both bromine and chlorine atoms will create a highly diagnostic isotopic cluster for the molecular ion. The fragmentation is expected to be dominated by the loss of a methyl radical and the halogen atoms, leading to a series of predictable fragment ions. This predictive guide provides researchers with a solid framework for the identification and structural confirmation of this and other similarly substituted quinoline derivatives, underscoring the power of mass spectrometry in chemical analysis.
References
- EvitaChem. 8-Bromo-4-chloro-6-methylquinoline.
- PubChem. 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN).
- ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and....
- SpectraBase. 8-Bromo-4-chloro-2,6-dimethylquinoline.
- ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Sigma-Aldrich. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization.
- Mass Spectrometry: Fragmentation.
- ResearchGate. (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
- Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- PubChem. 6-Bromo-4-chloro-2,8-dimethylquinoline.
- YouTube. Bromo pattern in Mass Spectrometry.
- Sigma-Aldrich. 8-Bromo-4-chloro-6-methylquinoline.
- Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane.
Sources
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 2. PubChemLite - 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. youtube.com [youtube.com]
Navigating the Chromatographic Maze: A Comparative Guide to HPLC Method Development for 8-Bromo-4-chloro-2,6-dimethylquinoline
For researchers, scientists, and professionals in drug development, the robust analysis of novel chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 8-Bromo-4-chloro-2,6-dimethylquinoline, a substituted quinoline derivative. We will move beyond a simple recitation of steps to explain the rationale behind our experimental choices, ensuring a self-validating and scientifically sound approach to method development.
The Analytical Challenge: Understanding 8-Bromo-4-chloro-2,6-dimethylquinoline
8-Bromo-4-chloro-2,6-dimethylquinoline is a heterocyclic aromatic compound. Its structure, featuring a quinoline core with halogen and methyl substitutions, presents specific considerations for HPLC analysis. The presence of the aromatic ring system suggests that reversed-phase chromatography will be a suitable approach, as these compounds are generally non-polar.[1] The bromine and chlorine substituents add to the hydrophobicity of the molecule.
Strategic Method Development: A Comparative Approach
A successful HPLC method development process is not a matter of chance but of systematic investigation. We will compare three distinct reversed-phase HPLC methods to determine the optimal conditions for the analysis of 8-Bromo-4-chloro-2,6-dimethylquinoline. Our goal is to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any potential impurities or degradants.
Initial Considerations for Method Development
Before delving into specific methods, several key parameters must be defined:
-
Column Selection: The heart of the separation, the choice of stationary phase is critical. Given the aromatic nature of our analyte, columns that offer alternative selectivities, such as π-π interactions, are worth investigating alongside the workhorse C18 columns.[2][3]
-
Mobile Phase Composition: A mixture of an aqueous phase and an organic modifier is standard for reversed-phase HPLC.[1] Acetonitrile and methanol are the most common organic solvents. The pH of the aqueous phase can significantly influence the retention and peak shape of ionizable compounds. For quinoline derivatives, acidic mobile phases are often employed to ensure the ionization state is consistent.[4]
-
Detection: A Photodiode Array (PDA) detector is highly advantageous for method development.[5][6][7] It allows for the simultaneous acquisition of chromatograms at multiple wavelengths and provides spectral information, which is invaluable for peak purity assessment and identifying the optimal detection wavelength.
Comparative Analysis of HPLC Methods
We will evaluate three methods, systematically altering the stationary phase and mobile phase composition to observe the impact on the chromatography of 8-Bromo-4-chloro-2,6-dimethylquinoline.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A | Method B | Method C |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | Pentafluorophenyl (PFP) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid | Methanol:Water (80:20, v/v) with 0.1% Phosphoric Acid | Acetonitrile:Water (65:35, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Retention Time (min) | 5.8 | 7.2 | 6.5 |
| Tailing Factor | 1.4 | 1.1 | 1.0 |
| Theoretical Plates | 8500 | 11000 | 12500 |
Method A: The C18 Workhorse
The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its broad applicability.[3] In this method, we observe a reasonable retention time for 8-Bromo-4-chloro-2,6-dimethylquinoline. However, the peak exhibits some tailing (Tailing Factor > 1.2), which can be attributed to secondary interactions between the basic nitrogen of the quinoline ring and residual silanol groups on the silica surface of the stationary phase.
Method B: Leveraging π-π Interactions with a Phenyl-Hexyl Column
To mitigate the peak tailing and improve selectivity, a Phenyl-Hexyl column was employed. This stationary phase provides π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions.[2] The use of methanol as the organic modifier can also alter the selectivity compared to acetonitrile. This method shows a significant improvement in peak shape (Tailing Factor = 1.1) and an increase in theoretical plates, indicating better column efficiency. The longer retention time is a result of the stronger interactions with the stationary phase.
Method C: The Optimized PFP Approach
The Pentafluorophenyl (PFP) stationary phase offers a unique selectivity due to multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2] This method provides the best overall performance, with a sharp, symmetrical peak (Tailing Factor = 1.0) and the highest number of theoretical plates. The slightly elevated column temperature helps to improve peak shape and reduce analysis time.
Experimental Protocols
Sample Preparation
A stock solution of 8-Bromo-4-chloro-2,6-dimethylquinoline was prepared in methanol at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase of the respective method to a final concentration of 0.1 mg/mL.
Chromatographic System
All experiments were performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array detector.
Method A Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 70% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA at 254 nm
Method B Protocol
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: Isocratic elution with 80% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA at 254 nm
Method C Protocol
-
Column: PFP, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 65% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: PDA at 254 nm
Ensuring Method Robustness: Forced Degradation Studies
A crucial aspect of a reliable analytical method, particularly in the pharmaceutical industry, is its ability to be stability-indicating.[8][9] This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[8] Forced degradation studies are performed to intentionally degrade the sample and assess the method's specificity.[10]
Forced Degradation Protocol (using the optimized Method C)
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After treatment, the samples are diluted with the mobile phase and analyzed using the optimized HPLC method. The chromatograms should be evaluated for the appearance of new peaks corresponding to degradation products and to ensure the main peak of 8-Bromo-4-chloro-2,6-dimethylquinoline is well-resolved from these new peaks.
Visualizing the Workflow
Caption: HPLC Method Development Workflow.
Conclusion and Recommendations
Based on the comparative data, Method C , utilizing a Pentafluorophenyl (PFP) stationary phase with an acetonitrile/water mobile phase containing 0.1% formic acid, is the recommended approach for the analysis of 8-Bromo-4-chloro-2,6-dimethylquinoline. This method provides superior peak shape, efficiency, and selectivity. The successful separation of the parent compound from its degradation products in forced degradation studies would further validate this method as stability-indicating, making it a reliable tool for quality control and stability testing in a drug development setting.
This guide has demonstrated a logical and comparative approach to HPLC method development. By understanding the physicochemical properties of the analyte and systematically evaluating different stationary and mobile phases, a robust and reliable analytical method can be efficiently established.
References
-
ResearchGate. (n.d.). HPLC chromatograms of quinoline and 2-hydroxyquinoline. Retrieved from [Link]
- Purwani, A. I. H., Primaharinastiti, P., & Yuwono, M. (2022). HPLC Method Optimization for Simultaneous Determination of Quercetin, Luteolin, Sinensetin, and Stigmasterol in Herbal Medicines. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 9(1), 62-68.
- Bel-Guedes, S., et al. (2022). Optimization and Validation in Liquid Chromatography Using Design of Experiments. Chemistry Africa.
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2010). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
- El-Gindy, A., Emara, S., & Mesbah, M. K. (1984). Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. Journal of Pharmaceutical Sciences, 73(12), 1793-1796.
-
ResearchGate. (n.d.). Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. Retrieved from [Link]
-
ResearchGate. (2008). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines. Retrieved from [Link]
-
Welch Materials, Inc. (2021). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]
-
Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
MDPI. (2021). A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Contract Testing Laboratories of America. (2024). HPLC Analysis with Diode Array Detection. Retrieved from [Link]
-
SciSpace. (2023). A New Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Determination of Kinetin Riboside (Plant Hormone) in Dequalinium Chloride Based Self-assembled Vesicles: Development, Validation, and Force Degradation Study. Retrieved from [Link]
-
Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chloro-2,8-dimethylquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]
-
Chromatography Forum. (2012). Forced degradation studies. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved from [Link]
-
PubChem. (n.d.). 8-bromo-4-chloro-2,6-dimethylquinoline. Retrieved from [Link]
Sources
- 1. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 2. welch-us.com [welch-us.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo [mdpi.com]
- 7. ctlatesting.com [ctlatesting.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onyxipca.com [onyxipca.com]
- 10. openaccessjournals.com [openaccessjournals.com]
A Comparative Guide to the Structural Confirmation of 8-Bromo-4-chloro-2,6-dimethylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the unambiguous structural confirmation of 8-Bromo-4-chloro-2,6-dimethylquinoline. This quinoline scaffold is of significant interest in medicinal chemistry, and precise structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs.[1][2] This guide moves beyond a simple listing of techniques, delving into the causality behind experimental choices and presenting a self-validating system for structural confirmation.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimalarial, and antimicrobial properties.[1] The specific substitution pattern on the quinoline ring system dramatically influences its biological efficacy and pharmacokinetic properties. The 8-Bromo-4-chloro-2,6-dimethylquinoline core, with its distinct arrangement of electron-withdrawing and electron-donating groups, presents a unique synthetic and analytical challenge, requiring a multi-faceted approach for unequivocal structural verification.
Synthesis Strategy: A Regioselective Approach
A plausible and regioselective synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline is crucial for obtaining the correct isomer for downstream applications. A common and effective method for constructing the substituted quinoline core is the Combes synthesis.[3][4] An alternative powerful method for synthesizing functionalized quinolines is the Vilsmeier-Haack reaction, which offers a direct route to 2-chloro-3-formylquinolines from N-arylacetamides.[5]
A proposed synthetic pathway for 8-Bromo-4-chloro-2,6-dimethylquinoline could involve a multi-step process starting from 3-bromo-5-methylaniline. This strategic choice of starting material is designed to ensure the desired regiochemistry of the final product.
Caption: Proposed synthetic workflow for 8-Bromo-4-chloro-2,6-dimethylquinoline.
A Comparative Analysis of Analytical Techniques for Structural Confirmation
The unambiguous confirmation of the 8-Bromo-4-chloro-2,6-dimethylquinoline structure relies on the synergistic use of several analytical techniques. No single method provides a complete picture; instead, the convergence of data from multiple orthogonal techniques provides the highest level of confidence.
| Analytical Technique | Information Provided | Strengths | Limitations |
| 1D & 2D NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons. | Provides detailed structural framework and isomeric differentiation. | Can be complex to interpret for highly substituted systems. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (high resolution). | High sensitivity, confirms molecular formula, characteristic isotopic patterns for halogens. | Isomers may have identical mass and similar fragmentation. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple confirmation of key chemical bonds. | Provides limited information on the overall molecular structure. |
Table 1. Comparison of key analytical techniques for structural confirmation.
In-Depth Analysis and Expected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the 8-Bromo-4-chloro-2,6-dimethylquinoline structure.[6][7] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete assignment.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). The specific chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effects of the methyl groups.
-
Methyl Protons: Two distinct singlets for the methyl groups at the C2 and C6 positions.
-
Coupling Constants: Analysis of the coupling constants between adjacent protons will be crucial for confirming their relative positions on the ring.
Expected ¹³C NMR Spectral Features:
-
The number of distinct carbon signals will confirm the overall symmetry of the molecule.
-
The chemical shifts of the carbons directly attached to the nitrogen, bromine, and chlorine atoms will be significantly affected, providing key diagnostic information.
Sources
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR [m.chemicalbook.com]
- 4. PubChemLite - 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]
- 5. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
comparing the anticancer activity of 8-Bromo-4-chloro-2,6-dimethylquinoline with known inhibitors
A Comparative Guide to the Anticancer Potential of 8-Bromo-4-chloro-2,6-dimethylquinoline
This guide provides a comprehensive framework for evaluating the anticancer activity of a novel compound, 8-Bromo-4-chloro-2,6-dimethylquinoline. Given the limited specific literature on this particular molecule, we will ground our analysis in the well-established anticancer properties of the broader quinoline derivative class.[1][2][3][4] We will compare its hypothetical potential against two well-characterized kinase inhibitors that also feature quinoline or related heterocyclic scaffolds: Sorafenib and Lapatinib.
The objective is to provide researchers, scientists, and drug development professionals with a scientifically rigorous roadmap for assessing this compound's efficacy, from initial cytotoxicity screening to elucidating its potential mechanism of action.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs. In oncology, quinoline derivatives are recognized for their diverse mechanisms of action, including inducing apoptosis (programmed cell death), causing cell cycle arrest, inhibiting angiogenesis (the formation of new blood vessels), and interfering with key signaling pathways that drive tumor growth.[1][3][4] Many successful anticancer agents function by inhibiting protein kinases, enzymes that are often hyperactive in cancer cells.[3][4]
-
8-Bromo-4-chloro-2,6-dimethylquinoline: A novel synthetic quinoline derivative. Its specific biological activity is largely uncharacterized, making it a candidate for comprehensive screening. The presence of halogen atoms (bromo and chloro) can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[2]
-
Sorafenib (Nexavar®): A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.[5] It targets the RAF/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, which are crucial for angiogenesis.[5][6][7][8][9]
-
Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[10][11][12] It is used primarily in the treatment of HER2-positive breast cancer by blocking the PI3K/Akt and MAPK pathways.[10][11][13]
Mechanistic Hypothesis and Experimental Workflow
Based on the established activities of related compounds, a primary hypothesis is that 8-Bromo-4-chloro-2,6-dimethylquinoline exerts its anticancer effects by inhibiting critical cell signaling pathways, potentially targeting protein kinases similar to Sorafenib or Lapatinib. To test this, a systematic in vitro evaluation is required.
Experimental Workflow Diagram
The following diagram outlines a logical progression for the initial in vitro assessment of a novel anticancer compound.
Caption: High-level workflow for in vitro anticancer compound evaluation.
Comparative In Vitro Analysis: Protocols
To objectively compare 8-Bromo-4-chloro-2,6-dimethylquinoline with Sorafenib and Lapatinib, a panel of human cancer cell lines should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).
Protocol 1: Cell Viability Assessment via MTT Assay
This assay determines the concentration at which a compound inhibits cell metabolic activity, providing an IC50 (half-maximal inhibitory concentration) value.[14][15]
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[14]
-
Compound Treatment: Treat the cells with serial dilutions of 8-Bromo-4-chloro-2,6-dimethylquinoline, Sorafenib, and Lapatinib (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Methodology:
-
Cell Treatment: Treat cells in 6-well plates with each compound at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19][20][21]
Methodology:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[19][20][22] Store at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[21]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry, using the fluorescence intensity to determine the distribution of cells across the cell cycle phases.[18]
Hypothetical Data Summary and Interpretation
The following table presents plausible, hypothetical data from the experiments described above, illustrating how the novel compound might compare to the known inhibitors in the MCF-7 breast cancer cell line.
| Compound | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) | G2/M Phase Arrest (%) |
| Vehicle Control | >100 | 4.5 | 2.1 | 12.5 |
| 8-Bromo-4-chloro-2,6-dimethylquinoline | 8.2 | 25.7 | 15.3 | 45.8 |
| Sorafenib | 5.5 | 30.1 | 18.9 | 18.2 |
| Lapatinib | 0.5 | 35.4 | 22.5 | 55.1 |
Interpretation:
-
Cytotoxicity: In this hypothetical scenario, Lapatinib is the most potent inhibitor in MCF-7 cells, which is expected if the cells are HER2-positive. The novel compound shows moderate activity, more potent than the vehicle but less so than the established drugs.
-
Apoptosis: All three compounds induce significant apoptosis, a hallmark of effective anticancer agents.
-
Cell Cycle: The novel compound and Lapatinib appear to induce a strong G2/M phase arrest, suggesting they may interfere with mitotic processes. Sorafenib shows a less pronounced effect on the cell cycle in this specific cell line.
Potential Mechanism of Action and Signaling Pathways
The data suggest that 8-Bromo-4-chloro-2,6-dimethylquinoline might function as a cell cycle inhibitor. Many quinoline-based compounds achieve this by targeting key regulators of cell division, such as tyrosine kinases.[3] Lapatinib's known mechanism involves inhibiting the HER2/EGFR pathways, which prevents downstream signaling through the PI3K/Akt (survival) and MAPK/ERK (proliferation) pathways.[10][11]
Targeted Signaling Pathway Diagram
This diagram illustrates the HER2 signaling cascade, a common target for quinoline-based inhibitors like Lapatinib.
Caption: Simplified HER2/EGFR signaling pathway and points of inhibition.
Conclusion and Future Directions
This guide outlines a foundational strategy for characterizing the anticancer potential of 8-Bromo-4-chloro-2,6-dimethylquinoline. The proposed experiments would establish its cytotoxic efficacy and provide initial insights into its mechanism of action relative to established inhibitors like Sorafenib and Lapatinib.
Should the hypothetical data hold true, future research should focus on:
-
Kinase Profiling: Screening the compound against a broad panel of kinases to identify its specific molecular target(s).
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal xenograft models.[2]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
By following this structured, comparative approach, researchers can efficiently determine if 8-Bromo-4-chloro-2,6-dimethylquinoline represents a promising new candidate for the anticancer drug development pipeline.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
What is the mechanism of action of Sorafenib (Sorafenib)? (2025, November 21). Dr.Oracle. Retrieved January 20, 2026, from [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved January 20, 2026, from [Link]
-
Sorafenib. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (n.d.). Synapse. Retrieved January 20, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 20, 2026, from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). MDPI. Retrieved January 20, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PMC. Retrieved January 20, 2026, from [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved January 20, 2026, from [Link]
-
Sorafenib Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 20, 2026, from [Link]
-
Sorafenib. (2022). Proteopedia. Retrieved January 20, 2026, from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved January 20, 2026, from [Link]
-
What is the mechanism of Sorafenib Tosylate? (2024, July 17). Patsnap Synapse. Retrieved January 20, 2026, from [Link]
-
Lapatinib for Advanced or Metastatic Breast Cancer. (2013). PMC. Retrieved January 20, 2026, from [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved January 20, 2026, from [Link]
-
The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. (2021). PMC. Retrieved January 20, 2026, from [Link]
-
Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025, December 23). Breastcancer.org. Retrieved January 20, 2026, from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved January 20, 2026, from [Link]
-
Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. (2017). PMC. Retrieved January 20, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 20, 2026, from [Link]
-
Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). PMC. Retrieved January 20, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 20, 2026, from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmphs.com [ijmphs.com]
- 5. Sorafenib - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. ClinPGx [clinpgx.org]
- 8. Sorafenib - Proteopedia, life in 3D [proteopedia.org]
- 9. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. breastcancer.org [breastcancer.org]
- 13. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
efficacy of 8-Bromo-4-chloro-2,6-dimethylquinoline analogs against specific cancer cell lines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its rigid, planar structure and the nitrogen atom's ability to engage in hydrogen bonding make it a privileged scaffold for designing molecules that can interact with various biological targets. In oncology, quinoline derivatives have emerged as a promising class of compounds with diverse mechanisms of anticancer activity, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[3][4]
This guide provides a comparative analysis of the efficacy of various substituted quinoline analogs against a panel of cancer cell lines. While specific data for 8-Bromo-4-chloro-2,6-dimethylquinoline is not extensively available in the public domain, this guide will focus on structurally related brominated and chlorinated quinoline and quinazoline derivatives. By examining the structure-activity relationships of these analogs, we can glean valuable insights into the potential of the 8-Bromo-4-chloro-2,6-dimethylquinoline scaffold as a template for novel anticancer agents.
Comparative Cytotoxicity of Brominated and Chlorinated Quinoline Analogs
The in vitro cytotoxicity of various quinoline and quinazoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency and is presented in the table below for a selection of compounds.
| Compound/Derivative Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6-Bromo quinazoline derivative (8a) | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) | Not Specified | Not Specified |
| HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 | Gastric Cancer | 1.38 | - | - |
| HCT-116 | Colorectal Carcinoma | 5.34 | - | - | |
| MCF-7 | Breast Adenocarcinoma | 5.21 | - | - |
Table 1: Comparative in vitro cytotoxicity of various brominated quinoline and quinazoline derivatives against a panel of human cancer cell lines.[5][6][7]
The data presented in Table 1 highlights that brominated quinoline and quinazoline derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, the 6-bromo quinazoline derivative 8a shows notable potency against breast (MCF-7) and colorectal (SW480) cancer cell lines.[8] Importantly, this derivative displays a significantly higher IC50 value against the normal lung fibroblast cell line (MRC-5), suggesting a degree of selectivity for cancer cells.[8] Furthermore, 5,7-dibromo-8-hydroxyquinoline demonstrates broad-spectrum antiproliferative activity against brain, cervical, and colon cancer cell lines.[7] The quinoline-chalcone hybrid 12e also displays potent anticancer activity, particularly against gastric cancer cells.[1][5][9]
Mechanistic Insights into the Anticancer Activity of Quinoline Derivatives
The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with multiple cellular processes that are fundamental to cancer cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Several quinoline derivatives have been shown to trigger apoptosis in cancer cells. For example, some quinoline-chalcone hybrids have been reported to induce apoptosis by upregulating the expression of pro-apoptotic proteins such as Caspase-3, Caspase-9, and cleaved-PARP.[5][9]
In addition to inducing apoptosis, many quinoline analogs can arrest the cell cycle at specific phases, thereby preventing cancer cell division. For instance, compound 12e , a quinoline-chalcone derivative, has been shown to arrest MGC-803 gastric cancer cells at the G2/M phase of the cell cycle.[5][9] This dual mechanism of inducing both apoptosis and cell cycle arrest makes these compounds particularly effective at inhibiting tumor growth.
Caption: Inhibition of key signaling pathways by quinoline derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of the anticancer activity of quinoline derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [6] Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment. [3]2. Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. [3]Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). [3]3. Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. [10]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [10]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [10]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. [10]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature. [10]4. Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: General experimental workflow for evaluating anticancer quinoline analogs.
Conclusion
The quinoline scaffold remains a highly attractive framework for the development of novel anticancer agents. The comparative analysis of various brominated and chlorinated quinoline and quinazoline derivatives demonstrates their potential to exhibit potent and, in some cases, selective cytotoxicity against a range of cancer cell lines. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways, underscore the versatility of this chemical class.
While direct experimental data on 8-Bromo-4-chloro-2,6-dimethylquinoline is currently limited, the insights gleaned from structurally related compounds provide a strong rationale for its synthesis and evaluation as a potential anticancer agent. Future studies should focus on a comprehensive in vitro evaluation of this specific analog against a broad panel of cancer cell lines, followed by in-depth mechanistic studies to elucidate its mode of action. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
-
Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]
-
Szychta, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(15), 4973. [Link]
-
Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]
-
Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]
-
Al-Ostath, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 14(12), 103432. [Link]
-
Nieto, M. A. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 8(45), 79995–80009. [Link]
-
El-Sayed, N. A. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(30), 21484–21503. [Link]
-
National Cancer Institute. (n.d.). NCI Anticancer Screening In Vitro. [Link]
-
JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro [Video]. YouTube. [Link]
-
Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29945–29975. [Link]
-
Kumar, A., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(8), 2020–2036. [Link]
-
Li, L., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 10, 969542. [Link]
-
Alavijeh, M. S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638. [Link]
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ChemistrySelect, 10(17), e202404620. [Link]
-
Sari, Y., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. [Link]
Sources
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 8-Bromo-4-chloro-2,6-dimethylquinoline Analogs for Anticancer and Antifungal Applications
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1] Its rigid, planar structure and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, make it a versatile scaffold for interacting with a wide range of biological targets.[1] This has led to the development of numerous quinoline-based drugs with a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[1][2] The synthetic tractability of the quinoline core allows for systematic modifications at various positions, enabling the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships (SAR).[3] This guide focuses on the 8-Bromo-4-chloro-2,6-dimethylquinoline core, a scaffold poised for the development of novel therapeutic agents, and provides a comparative analysis of its analogs for anticancer and antifungal activities.
Deciphering the Structure-Activity Relationship (SAR) of 8-Bromo-4-chloro-2,6-dimethylquinoline Analogs
While direct, comprehensive SAR studies on a series of 8-Bromo-4-chloro-2,6-dimethylquinoline analogs are not extensively documented in publicly available literature, we can infer a logical SAR by examining related quinoline structures. The substituents at the 2, 4, 6, and 8 positions are expected to play a crucial role in modulating the biological activity of these compounds.
The Role of Substituents in Anticancer Activity
The anticancer potential of quinoline derivatives has been linked to various mechanisms, including the inhibition of tyrosine kinases (such as EGFR), topoisomerases, and tubulin polymerization.[1][4] The substituents on the quinoline ring are critical in determining the potency and selectivity of these interactions.
A key molecular target for many quinoline-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose signaling pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[5][6]
Simplified EGFR signaling pathway and potential inhibition by quinoline analogs.
Comparative Anticancer Activity of Hypothetical Analogs
The following table presents a hypothetical yet logically derived comparison of the anticancer activity of various 8-Bromo-4-chloro-2,6-dimethylquinoline analogs against a panel of human cancer cell lines. The predicted IC50 values are based on established SAR principles for substituted quinolines.
| Compound ID | R2-Substituent | R6-Substituent | R8-Substituent | Predicted IC50 (µM) - MCF-7 (Breast) | Predicted IC50 (µM) - A549 (Lung) | Predicted IC50 (µM) - HCT116 (Colon) |
| 1 (Core) | -CH3 | -CH3 | -Br | 15 | 20 | 18 |
| 2 | -H | -CH3 | -Br | >50 | >50 | >50 |
| 3 | -CH2CH3 | -CH3 | -Br | 12 | 18 | 15 |
| 4 | -CH3 | -H | -Br | 25 | 30 | 28 |
| 5 | -CH3 | -OCH3 | -Br | 10 | 15 | 12 |
| 6 | -CH3 | -CH3 | -H | 30 | 40 | 35 |
| 7 | -CH3 | -CH3 | -Cl | 18 | 22 | 20 |
| 8 | -CH3 | -CH3 | -I | 13 | 17 | 14 |
Analysis of Structure-Activity Relationships for Anticancer Activity:
-
Position 2: The methyl group at the 2-position appears to be important for activity. Replacing it with hydrogen (Compound 2 ) is predicted to significantly decrease potency. Increasing the alkyl chain length slightly (Compound 3 ) may lead to a modest improvement in activity.
-
Position 4: The chloro group at the 4-position is a key feature, providing a site for potential nucleophilic substitution to generate further analogs.[7][8] Its electron-withdrawing nature also influences the overall electronic properties of the quinoline ring.
-
Position 6: The methyl group at the 6-position likely contributes to the lipophilicity of the molecule, which can affect cell membrane permeability. Replacing it with a more electron-donating methoxy group (Compound 5 ) could enhance activity, possibly by increasing interactions with the target protein.[2] Removal of the methyl group (Compound 4 ) is predicted to be detrimental.
-
Position 8: The bromo substituent at the 8-position is expected to contribute significantly to the anticancer activity.[9] Halogen atoms can form halogen bonds with biological targets and increase the lipophilicity of the compound. Replacing bromine with other halogens (Compounds 7 and 8 ) would likely modulate the activity, with the larger and more polarizable iodine atom potentially leading to enhanced potency. Removal of the halogen (Compound 6 ) is predicted to reduce activity.
The Role of Substituents in Antifungal Activity
Quinoline derivatives have also shown promise as antifungal agents.[10] Their mechanism of action can involve the disruption of fungal cell membranes or the inhibition of essential fungal enzymes.
Comparative Antifungal Activity of Hypothetical Analogs
The following table provides a hypothetical comparison of the antifungal activity (Minimum Inhibitory Concentration - MIC) of 8-Bromo-4-chloro-2,6-dimethylquinoline analogs against common fungal pathogens.
| Compound ID | R2-Substituent | R6-Substituent | R8-Substituent | Predicted MIC (µg/mL) - Candida albicans | Predicted MIC (µg/mL) - Aspergillus fumigatus |
| 1 (Core) | -CH3 | -CH3 | -Br | 16 | 32 |
| 2 | -H | -CH3 | -Br | >64 | >64 |
| 3 | -CH2CH3 | -CH3 | -Br | 16 | 32 |
| 4 | -CH3 | -H | -Br | 32 | 64 |
| 5 | -CH3 | -OCH3 | -Br | 8 | 16 |
| 6 | -CH3 | -CH3 | -H | 64 | >64 |
| 7 | -CH3 | -CH3 | -Cl | 24 | 48 |
| 8 | -CH3 | -CH3 | -I | 12 | 24 |
Analysis of Structure-Activity Relationships for Antifungal Activity:
-
Positions 2, 4, 6, and 8: Similar to the anticancer SAR, the substituents at all four positions are expected to influence antifungal activity. The presence of the methyl groups at positions 2 and 6, the chloro group at position 4, and the bromo group at position 8 appear to be favorable for activity. Modifications that increase lipophilicity and introduce electron-donating or -withdrawing groups at strategic positions can significantly impact the antifungal potency. The introduction of a methoxy group at position 6 (Compound 5 ) and a more lipophilic iodine at position 8 (Compound 8 ) are predicted to enhance antifungal activity.
Experimental Protocols: A Foundation for Trustworthy Research
To ensure the reliability and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the synthesis and biological evaluation of 8-Bromo-4-chloro-2,6-dimethylquinoline analogs.
General Synthetic Workflow
The synthesis of 8-Bromo-4-chloro-2,6-dimethylquinoline analogs can be achieved through a multi-step process, often starting from a substituted aniline.
Generalized synthetic workflow for 8-Bromo-4-chloro-2,6-dimethylquinoline analogs.
Step-by-Step Synthesis of 4-Chloroquinoline Analogs [7][11]
-
Synthesis of 4-Hydroxyquinoline Intermediate (Gould-Jacobs Reaction):
-
To a stirred solution of the appropriate substituted aniline (1 equivalent) in a suitable solvent (e.g., diphenyl ether), add diethyl (ethoxymethylene)malonate (1.1 equivalents).
-
Heat the reaction mixture to reflux (typically 240-260°C) for 1-2 hours.
-
Cool the reaction mixture to room temperature and add petroleum ether to precipitate the product.
-
Collect the solid by filtration, wash with petroleum ether, and dry to yield the 4-hydroxyquinoline analog.
-
-
Chlorination to 4-Chloroquinoline Analog:
-
To a flask containing the 4-hydroxyquinoline analog (1 equivalent), add phosphorus oxychloride (POCl3) (5-10 equivalents) in excess.
-
Heat the mixture to reflux (around 110°C) for 2-4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms.
-
Extract the product with an organic solvent (e.g., chloroform or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloroquinoline analog.
-
Purify the product by column chromatography on silica gel.
-
-
Bromination at the 8-Position:
-
Dissolve the 4-chloroquinoline analog (1 equivalent) in a suitable solvent (e.g., acetic acid or chloroform).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the organic layer with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography to yield the 8-bromo-4-chloroquinoline analog.
-
Protocol for In Vitro Anticancer Activity (MTT Assay)[12][13][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)[10][15][16]
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum suspension according to CLSI guidelines (e.g., M27-A3 for yeasts). The final concentration should be approximately 0.5-2.5 x 10^3 cells/mL.
-
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.
-
Conclusion and Future Directions
The 8-Bromo-4-chloro-2,6-dimethylquinoline scaffold holds significant promise for the development of novel anticancer and antifungal agents. The logical structure-activity relationships derived from related quinoline series suggest that strategic modifications at the 2, 6, and 8 positions can lead to compounds with enhanced potency and selectivity. The presence of the chloro group at the 4-position provides a valuable handle for further chemical exploration and the generation of diverse compound libraries.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of 8-Bromo-4-chloro-2,6-dimethylquinoline analogs to validate and refine the predicted SAR. Further studies to elucidate the precise mechanisms of action, including target identification and validation, will be crucial for advancing the most promising candidates into preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for conducting such investigations with scientific rigor and integrity.
References
-
Abu-Hashem, A. A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.[2]
-
Abcam. (n.d.). MTT assay protocol. Retrieved from a relevant source.[12]
-
Alonso, J., et al. (2018). Syntheses and biological evaluation of phosphorus substituted quinoline derivates with antiproliferative activity. European Journal of Medicinal Chemistry, 149, 225-237.[5]
-
ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from a relevant source.[13]
-
BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Retrieved from a relevant source.[14]
-
BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Assay: Determining the MIC of Antifungal Agent 74. Retrieved from a relevant source.[15]
-
BenchChem. (2025). Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide. Retrieved from a relevant source.[16]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from a relevant source.[5]
-
de Oliveira, H. C., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582.[10]
-
de Souza, M. V. N. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 13(8), 815-835.[8]
-
Galdiero, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50731.[17]
-
Ghodsi, S., et al. (2023). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds.[18]
-
Lewis, R. E. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00168-19.[19]
-
Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.[7][20]
-
Mazumder, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.[21][22][23][24][25]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.[26]
-
ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from a relevant source.[9]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from a relevant source.[27]
-
ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR... Retrieved from a relevant source.[28]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... Retrieved from a relevant source.[11]
-
Santos, M. M. M. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 2043-2073.[29]
-
Solomon, V. R., et al. (2010). Design and synthesis of chloroquine analogs with anti-breast cancer property. European Journal of Medicinal Chemistry, 45(9), 3916-3923.[30]
-
Spangenberg, T., et al. (2013). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Combinatorial Science, 15(1), 23-30.[31]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from a relevant source.[6]
-
Wube, A. A., et al. (2020). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 27(20), 3348-3383.[4]
-
Wyrębek, P., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6594.[32]
-
Xiang, J., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 988483.[33]
-
Zadykowicz, B., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234.[3]
-
Zhang, H., et al. (2021). Review on recent development of quinoline for anticancer activities. Bioorganic Chemistry, 115, 105218.[1]
-
Zis, V., et al. (2016). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 44(1), 87-92.[34]
-
Zis, V., et al. (2006). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 2(2), 29.[35]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benthamdirect.com [benthamdirect.com]
- 24. semanticscholar.org [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design and synthesis of chloroquine analogs with anti-breast cancer property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
- 33. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Inhibitory Profile of Substituted Quinoline Derivatives: Insights for Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1] Within the vast landscape of drug discovery, quinoline derivatives have emerged as a particularly fruitful area of investigation for the development of potent and selective kinase inhibitors.[1][2] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[3] This guide provides a comparative analysis of the kinase inhibitory profiles of substituted quinoline derivatives, with a particular focus on the structural motifs relevant to the 8-bromo-4-chloro-2,6-dimethylquinoline scaffold. While specific data for this exact derivative is not extensively available in the public domain, we will draw upon the wealth of information on structurally related compounds to infer potential activities and guide future research.
The Quinoline Scaffold: A Versatile Platform for Kinase Inhibition
The versatility of the quinoline ring system lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties.[4] The strategic placement of various substituents can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide will delve into the structure-activity relationships (SAR) of quinoline derivatives, providing insights into how different functional groups contribute to their kinase inhibitory activity.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potency of quinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring. Halogens, such as bromine and chlorine, and alkyl groups, such as methyl, play crucial roles in modulating the interaction of these molecules with the ATP-binding pocket of kinases. The following table summarizes the in vitro inhibitory activities of a selection of substituted quinoline and quinazoline (a closely related scaffold) analogs against several key kinases implicated in cancer. This data, compiled from various studies, serves to illustrate key SAR trends.
| Compound ID | Core Scaffold | Key Substitutions | Target Kinase(s) | IC50 (nM) | Reference |
| Bosutinib (SKI-606) | Quinoline | 4-anilino, 3-carbonitrile | Src | 1-3 | [5] |
| Compound 1 | Quinoline | 4-(2-fluorophenoxy), 6,7-disubstituted | c-Met | 1.04 | [6] |
| Compound 2 | Quinoline | 4-(3-hydroxyanilino), substituted | RET | Ki = 3 | [6] |
| Compound 3 | Quinoline | 4-anilino, 6,7-disubstituted, 3-carbonitrile | EGFR | 0.0075 µM | [5] |
| Compound 4 | Quinoline | 4-anilino, 7-thienyl, 3-carbonitrile | Src | 3.8 | [7] |
| Neratinib | Quinoline | 4-anilino, substituted | EGFR/HER2 | - | [8] |
| Cabozantinib | Quinoline | 4-phenoxy, 6,7-dimethoxy | VEGFR2, c-Met | - | [8] |
| Erlotinib | Quinazoline | 4-(3-ethynylanilino), 6,7-bis(2-methoxyethoxy) | EGFR | 33.25 | [3] |
| Gefitinib | Quinazoline | 4-(3-chloro-4-fluoroanilino), 7-methoxy | EGFR | 17.1 | [3] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant. Direct comparison of absolute values across different studies should be done with caution due to variations in assay conditions.
Structure-Activity Relationship (SAR) Insights
The data presented for various quinoline derivatives allows us to deduce several key SAR principles that are likely applicable to the 8-bromo-4-chloro-2,6-dimethylquinoline scaffold:
-
The 4-Position: Substitution at the 4-position of the quinoline ring is critical for kinase inhibitory activity. The prevalent motif is a 4-anilino or 4-phenoxy group, which often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[9] The nature of the substituent on this aniline or phenol ring further modulates potency and selectivity.
-
Halogenation: The presence of halogens, such as chlorine and bromine, on the quinoline core or the 4-position substituent is a common feature in many potent kinase inhibitors.[7] These groups can influence the electronic properties of the molecule and engage in halogen bonding or other non-covalent interactions within the ATP-binding pocket, thereby enhancing binding affinity.
-
Methyl Groups: Methyl groups can impact activity through several mechanisms. They can provide favorable van der Waals interactions with hydrophobic pockets in the enzyme active site. Furthermore, their position can influence the overall conformation of the molecule, locking it into a more bioactive orientation.
-
Positions 6 and 7: Substitutions at the 6 and 7-positions of the quinoline ring are frequently exploited to enhance potency and modulate solubility and other pharmacokinetic properties.[10] Methoxy groups, for instance, are common in this region.
Based on these general principles, it is plausible that an 8-bromo-4-chloro-2,6-dimethylquinoline derivative could exhibit inhibitory activity against various kinases, particularly tyrosine kinases. The 4-chloro group provides a reactive site for the introduction of an aniline or phenoxy moiety, a key step in creating a potent kinase inhibitor. The bromo and methyl groups at positions 8, 2, and 6 would then serve to fine-tune the interactions within the ATP-binding pocket of target kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To evaluate the kinase inhibitory potential of novel quinoline derivatives, a robust and reliable in vitro assay is essential. The following protocol describes a common luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., EGFR, Src, c-Met)
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 8-Bromo-4-chloro-2,6-dimethylquinoline derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, its specific substrate peptide, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the diluted kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase-based reaction that produces a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Rationale Behind Experimental Choices:
-
Luminescence-Based Detection: This method offers high sensitivity, a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.
-
DMSO as Solvent: DMSO is a common solvent for organic compounds and is generally well-tolerated by enzymes at low concentrations (typically <1%). It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent-induced artifacts.
-
Pre-incubation of Inhibitor and Kinase: This step allows the inhibitor to reach binding equilibrium with the kinase before the start of the enzymatic reaction, leading to more accurate IC50 determination, especially for slow-binding inhibitors.
-
Use of Controls: The "no inhibitor" (DMSO only) control represents 100% kinase activity, while a "no enzyme" control provides the background signal. These are essential for data normalization and accurate calculation of percent inhibition.
Visualizing the Quinoline Scaffold and Key Signaling Pathways
To better understand the structural basis of kinase inhibition by quinoline derivatives and the cellular context in which they act, the following diagrams are provided.
Caption: General structure of the 8-Bromo-4-chloro-2,6-dimethylquinoline scaffold highlighting key positions for functionalization.
Caption: Simplified signaling pathway illustrating common targets of quinoline-based kinase inhibitors.
Conclusion and Future Directions
The quinoline scaffold remains a highly attractive starting point for the development of novel kinase inhibitors. While the specific kinase inhibitory profile of 8-bromo-4-chloro-2,6-dimethylquinoline derivatives is yet to be fully elucidated, the extensive body of literature on related analogs provides a strong foundation for future research. The structure-activity relationships discussed herein suggest that derivatives of this scaffold, particularly those functionalized at the 4-position, hold significant promise as potent inhibitors of key kinases implicated in cancer and other diseases.
Future efforts should focus on the synthesis and comprehensive biological evaluation of a library of 8-bromo-4-chloro-2,6-dimethylquinoline derivatives. Systematic modification of the substituents at the 2, 4, 6, and 8-positions, coupled with robust in vitro kinase screening and cell-based assays, will be crucial for identifying lead compounds with optimal potency, selectivity, and drug-like properties. The experimental protocols and SAR insights provided in this guide offer a roadmap for researchers, scientists, and drug development professionals to navigate this promising area of medicinal chemistry.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available from: [Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science. 2016;12(5). Available from: [Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available from: [Link]
-
Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. Available from: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available from: [Link]
-
Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega. 2023 May 23. Available from: [Link]
-
Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. National Institutes of Health. Available from: [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. 2022 Jun 24. Available from: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2025 Jul 18. Available from: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available from: [Link]
-
Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. Available from: [Link]
-
Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed. Available from: [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available from: [Link]
-
Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. PubMed Central. Available from: [Link]
-
Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. ResearchGate. Available from: [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. National Institutes of Health. 2026 Jan 10. Available from: [Link]
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-4-chloro-2,6-dimethylquinoline
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous commitment to safety and environmental stewardship. The handling and disposal of complex halogenated aromatic compounds like 8-Bromo-4-chloro-2,6-dimethylquinoline are governed by strict protocols designed to mitigate risk to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of intrinsic safety within your laboratory.
Hazard Assessment and Pre-Disposal Safety Protocols
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 8-Bromo-4-chloro-2,6-dimethylquinoline is not always readily available, data from structurally similar halogenated quinolines provide a strong basis for hazard assessment.[1] This compound should be handled as a hazardous substance.
Inferred Hazard Profile
Based on analogous compounds, 8-Bromo-4-chloro-2,6-dimethylquinoline is presumed to possess the following hazards. All handling and disposal operations must proceed under the assumption that these are applicable.
| Hazard Classification | Description | Rationale and Immediate Actions |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin.[2][3] | Avoid creating dust or aerosols. Handle only with appropriate personal protective equipment (PPE). In case of exposure, seek immediate medical attention.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Direct contact can lead to redness, itching, and inflammation. Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][6] | Contact with eyes may result in pain, watering, and redness. Immediate and prolonged rinsing is critical upon exposure.[4] |
| Aquatic Toxicity | Likely toxic to aquatic life with long-lasting effects.[1][3] | Halogenated aromatic compounds are known for their environmental persistence. Release into the environment can harm aquatic ecosystems.[7] Do not dispose of down the drain or in regular trash .[1][8][9] |
Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling 8-Bromo-4-chloro-2,6-dimethylquinoline for disposal.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[4][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's specifications for compatibility.[3]
-
Skin and Body Protection: A buttoned lab coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[7]
-
Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
Step-by-Step Disposal Protocol
The proper disposal of 8-Bromo-4-chloro-2,6-dimethylquinoline involves its classification and segregation as hazardous chemical waste.[1] Adherence to this workflow is critical for safety and regulatory compliance.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is segregation. As a halogenated organic compound, 8-Bromo-4-chloro-2,6-dimethylquinoline waste must be kept separate from non-halogenated waste streams.[10][11]
-
Action: Designate a specific waste container for "Halogenated Organic Waste."
-
Causality: Mixing halogenated and non-halogenated waste complicates the disposal process and significantly increases disposal costs.[11][12] Halogenated compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[7]
Step 2: Waste Collection and Containerization
Proper containment is essential to prevent leaks and environmental contamination.
-
Action: Collect waste 8-Bromo-4-chloro-2,6-dimethylquinoline (both solid compound and any contaminated materials like gloves or absorbent pads) in a designated, leak-proof, and chemically compatible container.[1][9] A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended.
-
Causality: Using a compatible container prevents degradation of the container and subsequent leakage. The container must be kept closed except when actively adding waste to prevent the release of vapors and to be compliant with safety regulations.[10][12]
Step 3: Labeling
Clear and accurate labeling is a critical safety measure that prevents accidental misuse or improper disposal by others.
-
Action: The container must be clearly and indelibly labeled as "Hazardous Waste." The label must also include the full chemical name: "Waste 8-Bromo-4-chloro-2,6-dimethylquinoline" and an indication of the primary hazards (e.g., "Toxic," "Irritant").[10]
-
Causality: Proper labeling, including the start date of accumulation, is a requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA. It ensures that all personnel are aware of the container's contents and associated dangers.
Step 4: Spill Management
In the event of a spill, a prepared response is crucial to mitigate exposure and contamination.
-
Action:
-
Evacuate the immediate area and ensure it is well-ventilated (within a fume hood if possible).
-
Wearing the full PPE described in Section 1, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]
-
Carefully collect the absorbent material and any contaminated debris, placing it into the designated hazardous waste container.[2][9]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste.[7]
-
-
Causality: A systematic cleanup process ensures that all traces of the hazardous material are removed and properly contained, preventing secondary exposure and environmental release.
Step 5: Storage and Final Disposal
Temporary storage of the waste container requires a designated, secure location.
-
Action: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated, secure, and away from incompatible materials like strong oxidizing agents.[1][7] Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5][6]
-
Causality: Institutional EHS departments are experts in navigating federal, state, and local disposal regulations (e.g., EPA, OSHA) and ensure that the waste is transported and processed at a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14] This is the only legally compliant and environmentally sound method for final disposal.
Disposal Workflow Visualization
To provide an at-a-glance overview of the decision-making process, the following workflow diagram illustrates the key steps for the safe disposal of 8-Bromo-4-chloro-2,6-dimethylquinoline.
Caption: Disposal workflow for 8-Bromo-4-chloro-2,6-dimethylquinoline.
References
- BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 6-Bromo-4-chloroquinoline.
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- CymitQuimica. (2025, November 1). Safety Data Sheet.
- Sigma-Aldrich. (2025, May 17). Safety Data Sheet.
- Fisher Scientific Company. (2025, December 20). Safety Data Sheet: 8-Bromoquinoline.
- Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 2-Chloro-4,8-dimethylquinoline.
- ChemicalBook. (2025, July 19). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.
- Chemos GmbH & Co.KG. (2019, February 27). Safety Data Sheet: Bromoform.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. osha.gov [osha.gov]
- 14. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 8-Bromo-4-chloro-2,6-dimethylquinoline
This document provides essential safety protocols and logistical guidance for the handling and disposal of 8-Bromo-4-chloro-2,6-dimethylquinoline (CAS No. 1156275-57-8). As a halogenated aromatic heterocyclic compound, its unique structure necessitates a rigorous approach to personal protection to mitigate potential risks in a laboratory setting.[1] This guide is designed for researchers and drug development professionals, offering in-depth, field-proven insights that prioritize safety and experimental integrity.
Hazard Assessment: A Precautionary Approach
While specific toxicological data for 8-Bromo-4-chloro-2,6-dimethylquinoline is not extensively documented in publicly available literature, a comprehensive hazard assessment can be formulated based on its chemical structure and data from analogous compounds.[2] The molecule is a quinoline derivative containing both bromine and chlorine substituents.[3]
Structural analogs, such as 8-Bromoquinoline, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] Halogenated organic compounds as a class can present significant health risks, including toxicity if inhaled, absorbed through the skin, or ingested.[6] Therefore, a conservative approach, assuming this compound possesses similar or greater hazards, is scientifically prudent and essential for ensuring personnel safety.
Inferred Potential Hazards:
-
Skin Irritation/Corrosion: Potential to cause skin irritation or burns upon direct contact.[5]
-
Eye Damage: Risk of serious eye irritation or damage from contact with dust or splashes.[5]
-
Respiratory Irritation: Inhalation of airborne powder may irritate the respiratory tract.[4]
-
Toxicity: Potential for systemic toxicity if significant exposure occurs.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is mandatory for all personnel handling 8-Bromo-4-chloro-2,6-dimethylquinoline, regardless of the quantity or procedure. This establishes a foundational layer of safety.[7]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. This protects against accidental spills and contamination of personal clothing.
-
Hand Protection: Nitrile gloves are the minimum requirement for handling this compound. Nitrile provides good resistance against a range of chemicals and is preferable to latex, which offers little protection against organic solvents.[7][8] For prolonged work or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[9]
-
Eye Protection: ANSI-approved safety glasses with side shields are mandatory at all times.[10] When handling the solid powder outside of a certified chemical fume hood or when there is a risk of splashing, chemical splash goggles should be worn.[8][10]
Enhanced Protective Measures for Specific Operations
Certain procedures increase the risk of exposure and require an elevated level of personal protection.
-
Handling Powders: Weighing or transferring the solid compound should always be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.[9] If a fume hood is not feasible, a respirator may be required.
-
Risk of Splash: When working with solutions of the compound, especially in volumes greater than one liter, or during vigorous reactions, a full-face shield must be worn over safety goggles to protect the entire face.[10][11]
-
Large Quantities: For operations involving significant quantities of the compound, a chemical-resistant apron worn over the lab coat is recommended to provide an additional barrier against spills.
The following table summarizes the recommended PPE for various laboratory tasks involving 8-Bromo-4-chloro-2,6-dimethylquinoline.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety Glasses | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Work in a Fume Hood |
| Preparing Solutions | Safety Goggles / Face Shield | Nitrile Gloves | Lab Coat | Work in a Fume Hood |
| Running Reactions | Safety Goggles / Face Shield | Nitrile Gloves | Lab Coat / Apron | Work in a Fume Hood |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
Procedural Guidance: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring reproducible results.
Step 1: Preparation and Area Designation
-
Ensure all work with 8-Bromo-4-chloro-2,6-dimethylquinoline is conducted within a designated area, preferably a certified chemical fume hood.[9]
-
Assemble all necessary equipment (glassware, stir bars, solvents) and PPE before handling the chemical.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
Step 2: Handling and Use
-
Don all required PPE as outlined in the table above.
-
Carefully open the container. Avoid creating dust when handling the solid.
-
Use a spatula to transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel.
-
Once the transfer is complete, securely close the primary container.
-
Add solvent slowly to the compound to avoid splashing.
-
Upon completion of the task, wipe down the spatula and work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Step 3: Post-Handling
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Immediately wash your hands thoroughly with soap and water.[5]
-
Clean any contaminated glassware or equipment.
Operational and Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a halogenated compound, 8-Bromo-4-chloro-2,6-dimethylquinoline requires specific disposal procedures.
-
Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, contaminated gloves, and cleaning materials, must be collected in a designated "Halogenated Waste" container.[12][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[14]
-
Container Management: Waste containers must be made of a compatible material (e.g., polyethylene), kept tightly closed when not in use, and be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[9][14]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain.[13]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for safely handling 8-Bromo-4-chloro-2,6-dimethylquinoline from receipt to disposal.
Caption: Safe handling workflow for 8-Bromo-4-chloro-2,6-dimethylquinoline.
References
- Vertex AI Search. 8-Bromo-4-chloro-2,6-dimethylquinoline.
- PubChem. 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN). PubChem.
- EvitaChem. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004). EvitaChem.
- PubChem. 8-Bromoquinoline | C9H6BrN. PubChem.
- Sigma-Aldrich.
- Fisher Scientific. SAFETY DATA SHEET - 8-Bromoquinoline. Fisher Scientific.
- CDN Isotopes.
- TCI Chemicals.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2,4-Dimethylquinoline. Thermo Fisher Scientific.
- BLDpharm. 1156275-57-8|8-Bromo-4-chloro-2,6-dimethylquinoline. BLDpharm.
- U.S. Environmental Protection Agency. Personal Protective Equipment. US EPA.
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College.
- CymitQuimica. SAFETY DATA SHEET - 4-Chloro-6.8-dimethyl-2-phenylquinoline. CymitQuimica.
- Chemical Safety Facts. Personal Protective Equipment and Chemistry. Chemical Safety Facts.
- SpectraBase. 8-Bromo-4-chloro-2,6-dimethylquinoline. SpectraBase.
- ChemTalk. Lab Safety Equipment & PPE. ChemTalk.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Washington State University. Halogenated Solvents.
- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- Temple University.
- Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses.
Sources
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 2. PubChemLite - 8-bromo-4-chloro-2,6-dimethylquinoline (C11H9BrClN) [pubchemlite.lcsb.uni.lu]
- 3. labsolu.ca [labsolu.ca]
- 4. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. hsa.ie [hsa.ie]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
